4-Hydroxybutyraldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOXUVIBAKVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067128 | |
| Record name | Butanal, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25714-71-0 | |
| Record name | 4-Hydroxybutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25714-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025714710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanal, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBUTYRALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T59P1Q6NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling 4-Hydroxybutyraldehyde: A Technical History of Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybutyraldehyde (4-HBA), a reactive aldehyde bearing a hydroxyl group, holds a significant position at the intersection of industrial chemistry and neurobiology. It is a key intermediate in the production of valuable chemicals and a transient but crucial metabolite in human physiology. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Discovery: From Industrial Process to Metabolic Intermediate
The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual emergence in different scientific contexts. Its identity as a distinct chemical entity is intrinsically linked to the development of major industrial chemical processes and the elucidation of metabolic pathways.
A pivotal moment in the synthesis of aldehydes, including the class to which this compound belongs, was the discovery of hydroformylation , also known as the "oxo synthesis," by the German chemist Otto Roelen in 1938. This groundbreaking reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, providing a direct route to aldehydes. While Roelen's initial work did not specifically focus on this compound, his discovery laid the foundational chemistry for what would become a primary industrial method for its synthesis.
The biological significance of this compound was uncovered through studies of the metabolism of 1,4-butanediol and its relation to the neurotransmitter γ-hydroxybutyric acid (GHB). It was identified as a transient intermediate in the enzymatic oxidation of 1,4-butanediol to GHB within the human body. This metabolic conversion is a two-step process catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.
Key Synthesis Methodologies
Several synthetic routes to this compound have been developed, driven by its utility as a precursor to 1,4-butanediol, a large-scale industrial chemical. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Hydroformylation of Allyl Alcohol
The most prominent industrial method for synthesizing this compound is the hydroformylation of allyl alcohol. This process offers high atom economy and can be tuned to favor the formation of the linear aldehyde.
Experimental Protocol: A detailed experimental protocol for the hydroformylation of allyl alcohol is described in Chinese patent CN114149312A. In a typical procedure, a mixture of allyl alcohol and toluene is charged into a reactor with a rhodium-based catalyst system. A mixture of carbon monoxide and hydrogen (syngas) is then introduced, and the reaction is carried out under pressure and elevated temperature. The product, this compound, is then isolated from the reaction mixture.
| Parameter | Value |
| Reactants | Allyl Alcohol, Carbon Monoxide, Hydrogen |
| Catalyst System | Rhodium complex with a phosphine ligand |
| Solvent | Toluene |
| Pressure | 0.5 - 3 MPaG |
| Temperature | 40 - 130 °C |
| Reaction Time | 0.5 - 2 hours |
| Conversion Rate | > 99.5%[1] |
| Selectivity to 4-HBA | > 96%[1] |
| Normal-to-iso Ratio | 9.8 - 10.5 : 1[1] |
Reaction of Allyl Alcohol with Formaldehyde
An alternative synthesis involves the reaction of allyl alcohol with formaldehyde in the presence of a strong acid catalyst, such as hydrogen fluoride.
Experimental Protocol: As detailed in U.S. Patent 4,029,711, allyl alcohol and formaldehyde are contacted in the presence of anhydrous hydrogen fluoride at low temperatures. The reaction is typically carried out in an autoclave. After the reaction, the hydrogen fluoride is removed by distillation to yield the crude this compound.
| Parameter | Value |
| Reactants | Allyl Alcohol, Formaldehyde |
| Catalyst | Hydrogen Fluoride |
| Temperature | -100 °C to 10 °C |
| Pressure | Atmospheric to 1000 psia |
| Formaldehyde Conversion | > 95% |
| Yield of 4-HBA | 40.5% |
Oxidation of 1,4-Butanediol
This compound can be prepared by the selective oxidation of 1,4-butanediol. This method requires careful control of reaction conditions to avoid over-oxidation to γ-butyrolactone or dicarboxylic acids.
Experimental Protocol: While specific high-yield laboratory protocols for the selective oxidation of 1,4-butanediol to this compound are not extensively detailed in the readily available literature, general methods for the oxidation of primary alcohols to aldehydes can be employed. These often involve the use of mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the progress is monitored by techniques like thin-layer chromatography.
| Parameter | General Conditions |
| Reactant | 1,4-Butanediol |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
Hydration of Dihydrofuran
The hydration of 2,3-dihydrofuran or the ring-opening of 2-hydroxytetrahydrofuran (the cyclic hemiacetal of this compound) in the presence of an acid catalyst can also yield this compound. In aqueous solutions, this compound exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.
Experimental Protocol: The hydration can be achieved by treating 2,3-dihydrofuran with an aqueous acid solution. The equilibrium between 2-hydroxytetrahydrofuran and this compound can be shifted towards the open-chain form by manipulating the reaction conditions, although the cyclic form is often favored.
Visualizing the Chemistry
To better understand the relationships and processes discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to 4-Hydroxybutyraldehyde: Chemical Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-hydroxybutyraldehyde, a significant intermediate in both industrial chemical synthesis and metabolic pathways. This document details its chemical structure, physicochemical properties, synthesis methodologies, and key chemical reactions, with a focus on providing practical information for laboratory and research applications.
Chemical Structure and Identification
This compound, with the IUPAC name 4-hydroxybutanal, is a bifunctional organic molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) group.[1] The presence of these two functional groups dictates its chemical reactivity and physical properties.
// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.5,-0.866!"]; H1 [label="H", pos="-0.5,-0.866!"]; C2 [label="C", pos="1.5,0!"]; H2a [label="H", pos="1.5,0.7!"]; H2b [label="H", pos="1.5,-0.7!"]; C3 [label="C", pos="3,0!"]; H3a [label="H", pos="3,0.7!"]; H3b [label="H", pos="3,-0.7!"]; C4 [label="C", pos="4.5,0!"]; H4a [label="H", pos="4.5,0.7!"]; H4b [label="H", pos="4.5,-0.7!"]; O2 [label="O", pos="5.5,0!"]; H_O2 [label="H", pos="6,0.5!"];
// Bonds C1 -- O1 [len=1.0]; C1 -- H1 [len=1.0]; C1 -- C2 [len=1.5]; C2 -- H2a [len=1.0]; C2 -- H2b [len=1.0]; C2 -- C3 [len=1.5]; C3 -- H3a [len=1.0]; C3 -- H3b [len=1.0]; C3 -- C4 [len=1.5]; C4 -- H4a [len=1.0]; C4 -- H4b [len=1.0]; C4 -- O2 [len=1.5]; O2 -- H_O2 [len=1.0]; } }
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 25714-71-0[2] |
| IUPAC Name | 4-hydroxybutanal[2] |
| Molecular Formula | C4H8O2[2] |
| SMILES | C(CC=O)CO[2] |
| InChI | InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2[2] |
| Synonyms | gamma-Hydroxybutyraldehyde, 4-Hydroxybutanal[1][3] |
Physicochemical Properties
This compound is a colorless liquid.[1] Its polarity, stemming from the hydroxyl and aldehyde groups, renders it miscible with water.[2]
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 88.11 g/mol | [2] |
| Boiling Point | 65–68 °C at 10 Torr; 98-99 °C at 35 Torr | [2][3] |
| Density | 1.109 g/cm³ at 12 °C; 1.092 g/cm³ at 20.5 °C | [2][3] |
| Solubility in Water | Miscible | [2] |
| Appearance | Colorless liquid | [1] |
Synthesis of this compound
The most prevalent industrial method for synthesizing this compound is the hydroformylation of allyl alcohol.[4] Laboratory-scale syntheses can also be achieved through various methods.
Experimental Protocol: Hydroformylation of Allyl Alcohol
This protocol is based on a general procedure for the rhodium-catalyzed hydroformylation of allyl alcohol.
Objective: To synthesize this compound from allyl alcohol, carbon monoxide, and hydrogen.
Materials:
-
Allyl alcohol
-
Anhydrous, degassed toluene
-
Rhodium complex catalyst (e.g., Rh(CO)H(PPh3)3)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Carbon monoxide (CO) gas
-
Hydrogen (H2) gas
-
Parr autoclave reactor
Procedure:
-
In a glovebox or under an inert atmosphere, add the rhodium complex and the phosphine ligand to a solution of dry, degassed toluene.
-
Transfer this catalyst solution to a 50 mL Parr autoclave.
-
Flush the autoclave three times with a 1:1 mixture of CO/H2.
-
Pressurize the autoclave to 180 psi (1240 kPa) with the CO/H2 mixture.
-
Heat the autoclave to the desired reaction temperature (e.g., 80 °C) with stirring.
-
Once the temperature has stabilized for at least 5 minutes, inject allyl alcohol (3.5 mL) into the reactor.
-
Increase the pressure to 200 psi (1379 kPa) with the CO/H2 mixture and maintain this pressure throughout the reaction.[5]
-
Monitor the gas uptake over time until no further gas is consumed, indicating the reaction is complete.[5]
-
Cool the reactor to room temperature and carefully depressurize it.
-
Analyze the resulting solution by gas chromatography (GC) to determine the product distribution.[5]
-
Purification: The product, this compound, can be separated from the reaction mixture by distillation or aqueous phase extraction.[4][5] For the latter, the product mixture is contacted with water, which selectively extracts the this compound.[5]
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactions of this compound
The dual functionality of this compound allows it to undergo a variety of chemical transformations, including oxidation, reduction, and cyclization.
Oxidation to 4-Hydroxybutanoic Acid (GHB)
This compound is a direct precursor to 4-hydroxybutanoic acid, also known as gamma-hydroxybutyrate (GHB). This oxidation can be achieved using various oxidizing agents. In biological systems, this conversion is catalyzed by aldehyde dehydrogenase.[6]
Cyclization to 2-Hydroxytetrahydrofuran
In solution, this compound exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran. This intramolecular cyclization is a reversible process. The formation of 2-hydroxytetrahydrofuran can be catalyzed by acids.
Caption: Reaction pathways of this compound.
Biological Significance: Metabolic Pathways
This compound is a key intermediate in the metabolic conversion of 1,4-butanediol (1,4-BD) to gamma-hydroxybutyrate (GHB).[1][6] This pathway is of significant interest in pharmacology and toxicology.
The metabolic process begins with the oxidation of 1,4-butanediol to this compound, a reaction catalyzed by alcohol dehydrogenase (ADH).[6][7] Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes this compound to GHB.[6]
Caption: Metabolic conversion of 1,4-butanediol to GHB.
Applications
The reactivity of this compound makes it a valuable intermediate in various fields:
-
Chemical Synthesis: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[2] A primary industrial application is its hydrogenation to produce 1,4-butanediol, a widely used solvent and monomer for polymers.[4]
-
Biochemical Research: Its role as a metabolic intermediate of GHB makes it a crucial compound for studies in neurochemistry and pharmacology.[2]
-
Polymer Chemistry: The presence of two reactive functional groups allows for its use in the production of polymers and resins.[2]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and serious eye irritation, and may cause respiratory irritation.
Table 3: Hazard Information
| Hazard Statement | GHS Classification |
| H225 | Highly flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Use in a well-ventilated area.
-
In case of fire, use dry chemical, CO2, or alcohol-resistant foam.
-
Store in a cool, dry, and well-ventilated place.
First Aid Measures:
-
If on skin: Remove contaminated clothing and rinse skin with water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.[8]
-
In all cases of exposure or if you feel unwell, seek medical advice.
References
- 1. γ-Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 25714-71-0 [smolecule.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. prepchem.com [prepchem.com]
- 5. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
- 6. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 4-Hydroxybutyraldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxybutyraldehyde (CAS No. 25714-71-0), a significant intermediate in chemical synthesis.[1][2][3] Due to the inherent instability of this compound, which readily cyclizes to form 2-hydroxytetrahydrofuran, obtaining and interpreting its spectroscopic data requires careful consideration of this equilibrium. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde and hydroxyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (-CHO) | 9.7 - 9.8 | Triplet (t) | ~1.5 |
| H2 (-CH₂CHO) | 2.5 - 2.7 | Triplet of triplets (tt) | ~7.0, ~1.5 |
| H3 (-CH₂CH₂CHO) | 1.8 - 2.0 | Quintet (quin) | ~7.0 |
| H4 (-CH₂OH) | 3.6 - 3.8 | Triplet (t) | ~7.0 |
| -OH | Broad singlet |
¹³C NMR (Carbon-13 NMR)
The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon atom in the this compound molecule. The aldehyde carbon is characteristically found at the downfield end of the spectrum.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (-CHO) | 200 - 205 |
| C2 (-CH₂CHO) | 40 - 45 |
| C3 (-CH₂CH₂CHO) | 25 - 30 |
| C4 (-CH₂OH) | 60 - 65 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aldehyde) | 2700 - 2850 | Medium, Sharp (two bands) |
| C=O stretch (aldehyde) | 1720 - 1740 | Strong, Sharp |
| C-O stretch (hydroxyl) | 1050 - 1150 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 88, corresponding to its molecular weight.[1][2] The fragmentation pattern will be influenced by the presence of the aldehyde and hydroxyl functional groups.
| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |
| 88 | [C₄H₈O₂]⁺ | Molecular Ion (M⁺) |
| 87 | [C₄H₇O₂]⁺ | Loss of H radical from the aldehyde |
| 70 | [C₄H₆O]⁺ | Loss of H₂O |
| 57 | [C₃H₅O]⁺ | Alpha-cleavage with loss of the formyl radical |
| 44 | [C₂H₄O]⁺ | McLafferty rearrangement |
| 31 | [CH₃O]⁺ | Cleavage at the C3-C4 bond |
| 29 | [CHO]⁺ | Alpha-cleavage with loss of the propyl radical |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
NMR Spectroscopy
-
Sample Preparation :
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.
-
IR Spectroscopy
-
Sample Preparation :
-
Data Acquisition :
-
Obtain a background spectrum of the empty sample holder or the clean ATR crystal.[7]
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[8]
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[8]
-
Mass Spectrometry
-
Sample Preparation :
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Hydroxybutanal | C4H8O2 | CID 93093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. webassign.net [webassign.net]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to 4-Hydroxybutyraldehyde (CAS: 25714-71-0)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-Hydroxybutyraldehyde (4-HBA), an important organic compound with applications in chemical synthesis and significant roles in metabolic pathways. This guide consolidates its chemical and physical properties, experimental protocols for its synthesis and analysis, its biological significance, and essential safety information.
Core Properties and Identification
This compound, also known as γ-hydroxybutyraldehyde, is a bifunctional molecule containing both a hydroxyl and an aldehyde group.[1] This structure allows it to exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.[2] It is a colorless liquid with a mild odor and is soluble in water.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 25714-71-0 | [1][3][4][5][6] |
| Molecular Formula | C₄H₈O₂ | [1][3][4][6] |
| Molecular Weight | 88.11 g/mol | [3][7] |
| Appearance | Colorless liquid or oil | [1][4][5] |
| Density | 1.109 g/cm³ (at 12 °C) 1.0808 g/cm³ 1.092 g/cm³ (at 20.5 °C) | [6][8] [3] [9] |
| Boiling Point | 65–68 °C (at 10 Torr) 196.7 °C (at 760 mmHg) 98-99 °C (at 35 Torr) | [6][8] [5] [9] |
| Solubility | Miscible with water. Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [4][5][8] |
| Refractive Index | 1.4384 | [4][10] |
| pKa (Predicted) | 14.89 ± 0.10 | [4][10] |
| Stability | Hygroscopic; susceptible to oxidation and condensation reactions. | [4][8][10] |
| Synonyms | 4-Hydroxybutanal, γ-Hydroxybutyraldehyde, Butanal, 4-hydroxy- | [1][6] |
| InChI Key | PIAOXUVIBAKVSP-UHFFFAOYSA-N | [1][6] |
| SMILES | C(CC=O)CO |[1][3] |
Experimental Protocols
The synthesis and analysis of 4-HBA are critical for its application in research and industry. The most common methods are detailed below.
Protocol 1: Hydroformylation of Allyl Alcohol
The primary industrial route for producing 4-HBA is the hydroformylation of allyl alcohol.[2][8] This process involves the addition of a formyl group and a hydrogen atom across the double bond of the allyl alcohol.
-
Objective: To synthesize this compound from allyl alcohol.
-
Materials:
-
Allyl alcohol
-
Anhydrous toluene (solvent)
-
Rhodium complex catalyst (e.g., a solution of a rhodium complex and a phosphine ligand)[11]
-
Carbon monoxide (CO) and Hydrogen (H₂) gas mixture (1:1)
-
50 mL Parr autoclave or similar high-pressure reactor
-
-
Procedure:
-
In a controlled environment, add the rhodium complex catalyst to a solution of dry, degassed toluene and the desired phosphine ligand.[11]
-
Transfer this solution to the 50 mL Parr autoclave.[11]
-
Flush the autoclave three times with the 1:1 CO/H₂ gas mixture.[11]
-
Pressurize the autoclave to approximately 180 psi (1240 kPa) with the CO/H₂ mixture.[11]
-
Heat the autoclave to the target reaction temperature (e.g., 80 °C) with stirring.[11]
-
Inject the allyl alcohol substrate into the reactor. The pressure will increase; maintain it at a constant pressure (e.g., 200 psi or 1,379 kPa) by supplying the CO/H₂ mixture on demand.[11]
-
Monitor the gas uptake over time. The reaction is complete when gas uptake ceases.[11]
-
Cool the reactor to room temperature and carefully depressurize it.
-
The resulting solution contains this compound, its isomer 3-hydroxy-2-methylpropionaldehyde, and other by-products.[8][11]
-
Protocol 2: Synthesis via Formaldehyde and Allyl Alcohol
An alternative laboratory-scale synthesis involves the reaction of allyl alcohol with formaldehyde.
-
Objective: To prepare 4-hydroxy-n-butyraldehyde using an acid-catalyzed reaction.
-
Materials:
-
Allyl alcohol
-
Formaldehyde
-
Hydrogen fluoride (catalyst)
-
Stainless-steel autoclave
-
-
Procedure:
-
Charge a 100-ml stainless-steel autoclave with allyl alcohol (e.g., 0.15 mols), formaldehyde (e.g., 0.3 mols), and hydrogen fluoride (e.g., 3.8 mols).[12]
-
Maintain the autoclave at a low temperature, approximately -45°C, for a duration of about 50 minutes.[12]
-
After the reaction period, the hydrogen fluoride is removed, and the product, 4-hydroxy-n-butyraldehyde, can be isolated.[12]
-
Due to its polarity and water solubility, 4-HBA can be efficiently separated from the less polar components of the reaction mixture using water extraction.[10][13]
-
Objective: To isolate this compound from the hydroformylation reaction mixture.
-
Procedure:
-
The effluent from the hydroformylation reactor is brought into contact with an aqueous stream.[10][13]
-
In a commercial-scale operation, this is typically performed in a continuous, countercurrent manner to maximize extraction efficiency.[10][13]
-
The 4-hydroxybutanal is selectively extracted into the aqueous phase, leaving the catalyst, unreacted starting materials, and non-polar by-products in the organic phase.[10][13]
-
The resultant aqueous phase containing the purified 4-HBA is then ready for subsequent processing, such as hydrogenation to 1,4-butanediol.[10][13]
-
Accurate quantification of 4-HBA, especially in biological samples, requires sensitive and specific analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Objective: To detect and quantify this compound in complex matrices.
-
Procedure:
-
Derivatization: Due to the reactive nature of aldehydes, a derivatization step is often necessary to enhance stability and improve chromatographic performance.[2]
-
React the sample containing 4-HBA with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2] This converts the aldehyde into a more stable oxime derivative suitable for GC analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate capillary column (e.g., fused quartz) for separation.[14]
-
The separated components are then ionized and detected by the mass spectrometer, providing both qualitative identification and quantitative data.
-
-
Alternative Method: Liquid chromatography-mass spectrometry (LC-MS) can also be employed for analysis.[2]
-
Biological Significance and Pathways
This compound is a key intermediate in several metabolic pathways, most notably in the biotransformation of 1,4-butanediol to γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive substance.[2][6]
-
Metabolic Intermediate: In the body, 1,4-butanediol is metabolized by enzymes like alcohol dehydrogenase into 4-HBA. This intermediate is then rapidly converted by aldehyde dehydrogenase to GHB.[2]
-
Prodrug Activity: When taken exogenously, 4-HBA acts as a prodrug for GHB, similar to 1,4-butanediol.[6][15] However, its caustic nature and unpleasant taste make direct ingestion unlikely.[6]
-
Neuroactivity: Research has explored its potential neuroprotective effects and its ability to modulate neurotransmitter levels, possibly by influencing gamma-aminobutyric acid (GABA) systems.[8]
-
Cancer Chemotherapy: 4-HBA is also a metabolite of Tegafur, a prodrug used in cancer treatment that is converted into the active agent 5-fluorouracil (5-FU).[2][10]
Synthesis and Purification Workflow
The industrial production of 4-HBA follows a logical workflow from synthesis to purification, as visualized below.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Class | GHS Code | Description | Precautionary Measures (Examples) | Source(s) |
|---|---|---|---|---|
| Flammable Liquid | H225 | Highly flammable liquid and vapour. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [16][17] |
| Skin Irritation | H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing. P303+P361+P353: IF ON SKIN: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | [16][17] |
| Eye Irritation | H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16][17] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |[16][17] |
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[16] Handle in a well-ventilated area and keep away from ignition sources.[16][17]
-
Storage: Keep container tightly closed in an upright position.[16] Store in a cool, dry, well-ventilated area away from incompatible substances.[3][16] Recommended storage temperatures range from 10°C - 25°C or under -20°C for long-term stability.[3][18]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 10-15 minutes.[16] For skin contact, wash immediately with soap and water.[16] If inhaled, move to fresh air.[16][17] Seek medical attention if symptoms persist.[17]
This guide is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional consultation.
References
- 1. CAS 25714-71-0: 4-Hydroxybutanal | CymitQuimica [cymitquimica.com]
- 2. This compound | 25714-71-0 | Benchchem [benchchem.com]
- 3. This compound | 25714-71-0 | FH139266 | Biosynth [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. 4-hydroxybutanal - Safety Data Sheet [chemicalbook.com]
- 6. γ-Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]
- 7. 4-Hydroxybutanal | C4H8O2 | CID 93093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 25714-71-0 [smolecule.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]
- 11. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
- 12. US4029711A - 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 15. Neurotransmitter prodrug - Wikipedia [en.wikipedia.org]
- 16. biosynth.com [biosynth.com]
- 17. carlroth.com [carlroth.com]
- 18. 4-Hydroxybutanal | 25714-71-0 [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of 4-Hydroxybutyraldehyde in Metabolic Pathways
Abstract
This compound (4-HBAL) is a reactive aldehyde that serves as a pivotal, albeit transient, intermediate in several key metabolic pathways. While not a major cellular component under normal physiological conditions, its formation and subsequent conversion are critical in both xenobiotic metabolism and specific endogenous processes. This document provides a comprehensive technical overview of the metabolic significance of this compound, focusing on its enzymatic transformations, its role in the metabolism of γ-hydroxybutyric acid (GHB) and its prodrugs, its relevance to the pathophysiology of certain metabolic disorders, and its application in industrial biosynthesis. Detailed experimental methodologies and quantitative data are presented to support researchers in this field.
Introduction
This compound (IUPAC name: 4-hydroxybutanal) is a four-carbon aliphatic aldehyde containing a terminal hydroxyl group.[1] Its bifunctional nature allows it to exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.[2] This reactivity makes it a crucial, short-lived intermediate in biochemical reactions. Its primary significance lies in its position as the obligate intermediate in the metabolic conversion of the industrial solvent and GHB prodrug, 1,4-butanediol (1,4-BD), to the psychoactive compound γ-hydroxybutyric acid (GHB).[1][2][3] Understanding the pathways involving this compound is therefore essential for toxicology, pharmacology, and the study of inborn errors of metabolism.
Core Metabolic Pathways Involving this compound
Xenobiotic Metabolism: The 1,4-Butanediol to GHB Pathway
The most prominent metabolic role of this compound is in the biotransformation of exogenous 1,4-butanediol. This two-step oxidative pathway occurs primarily in the liver and is catalyzed by ubiquitous enzymes responsible for alcohol metabolism.[4][5]
-
Step 1: Oxidation of 1,4-Butanediol. The first and rate-limiting step is the oxidation of 1,4-butanediol to this compound. This reaction is catalyzed by cytosolic alcohol dehydrogenase (ADH) enzymes, using NAD+ as a cofactor.[3][6] The involvement of ADH is confirmed by studies showing that fomepizole, a potent ADH inhibitor, markedly reduces the conversion of 1,4-BD to GHB in humans.[4][7]
-
Step 2: Oxidation of this compound. The resulting this compound is rapidly oxidized to γ-hydroxybutyric acid (GHB). This conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are present in both the cytosol and mitochondria.[2][8]
This pathway is of significant interest to drug development professionals and toxicologists due to the abuse potential of 1,4-BD as a readily available precursor to the regulated substance GHB.[4]
Endogenous Metabolism: The GABA Shunt and SSADH Deficiency
While this compound is not a direct intermediate in the primary GABA shunt, its isomer, succinic semialdehyde (SSA), is. The GABA shunt is a conserved metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle and is crucial for the catabolism of the inhibitory neurotransmitter GABA.[9][10][11]
The pathway proceeds as follows:
-
GABA Transamination: GABA is converted to succinic semialdehyde by GABA transaminase (GABA-T).[12]
-
SSA Oxidation: Succinic semialdehyde is oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the TCA cycle.[13]
In the rare autosomal recessive disorder Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD) , the SSADH enzyme is deficient.[14][15] This blockage prevents the oxidation of SSA to succinate. Consequently, the accumulated SSA is shunted down an alternative pathway, where it is reduced by an aldo-keto reductase (succinic semialdehyde reductase) to form GHB.[12][16] This leads to pathological accumulation of GABA and GHB in the brain and other tissues, causing a range of severe neurological symptoms.[16][17]
Role in Industrial Biosynthesis
Metabolic engineering has enabled the production of valuable chemicals like 1,4-butanediol from renewable feedstocks using microorganisms such as E. coli.[18][19] Some engineered de novo pathways utilize this compound as a key intermediate. For example, a pathway can be constructed where α-ketoglutarate is converted through several steps to 4-hydroxybutyryl-CoA, which is then reduced to this compound by an aldehyde dehydrogenase. A final reduction step by an alcohol dehydrogenase yields the desired 1,4-butanediol product.[20][21]
Quantitative Data
The following tables summarize key quantitative data related to the metabolic pathways involving this compound and its associated molecules.
Table 1: Pharmacokinetic & Metabolic Parameters
| Parameter | Analyte | Value | Conditions / Species | Reference(s) |
|---|---|---|---|---|
| Cmax (max. concentration) | 1,4-Butanediol | 3.8 mg/L | After 25 mg/kg oral dose | [4] |
| Tmax (time to Cmax) | 1,4-Butanediol | 26 minutes | After 25 mg/kg oral dose | [4] |
| T½ (elimination half-life) | 1,4-Butanediol | 39 minutes | After 25 mg/kg oral dose | [4] |
| Apparent Kᵢ | Ethanol | 0.56 mM | Competitive inhibition of 1,4-BD to GHB conversion in human liver cytosol |[5][22] |
Table 2: Analyte Concentrations in SSADH Deficiency
| Analyte | Fluid | Concentration Range | Notes | Reference(s) |
|---|---|---|---|---|
| 4-Hydroxybutyric Acid (GHB) | Urine | 100-1200 mmol/mol creatinine | Normal: <7 mmol/mol creatinine | [16] |
| GABA | CSF | 114-1060 µM | Normal: 1-5 µM | [16] |
| GHB | CSF | 60-600 µM | Normal: <1 µM |[16] |
Table 3: Enzyme Kinetic Properties
| Enzyme | Substrate | Kₘ | k꜀ₐₜ | Species / Source | Reference(s) |
|---|---|---|---|---|---|
| γ-Hydroxybutyrate Dehydrogenase | GHB | 1.8 ± 0.2 mM | 1.5 ± 0.1 s⁻¹ | Cupriavidus necator (recombinant) | [23] |
| γ-Hydroxybutyrate Dehydrogenase | NAD⁺ | 0.11 ± 0.01 mM | 1.5 ± 0.1 s⁻¹ | Cupriavidus necator (recombinant) |[23] |
Experimental Protocols
Detailed and validated experimental procedures are crucial for studying the role of this compound. Below are representative protocols for its quantification and for assaying related enzyme activity.
Protocol: Quantification of 4-HBAL Precursors and Metabolites in Urine by LC-MS/MS
This protocol is adapted from established methods for the analysis of GHB and its precursors.[24][25] this compound is highly reactive and often analyzed via its more stable precursor (1,4-BD) or product (GHB).
Objective: To simultaneously quantify 1,4-butanediol and GHB in urine samples.
Materials:
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Atlantis dC18).
-
GHB-d₆ internal standard.
-
Methanol, Formic Acid (LC-MS grade).
-
Urine samples, calibrators, and quality control samples.
-
Methanol for protein precipitation.
-
Centrifuge and 1.5 mL microcentrifuge tubes.
Procedure:
-
Sample Preparation:
-
Thaw urine samples, calibrators, and controls at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add 20 µL of the internal standard working solution (GHB-d₆).
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Elution: Isocratic or gradient elution suitable for separating the analytes. A typical starting condition is 95% A and 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI negative for GHB, ESI positive for 1,4-BD (may require separate runs or polarity switching).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol: Colorimetric Assay for Alcohol Dehydrogenase (ADH) Activity
This protocol provides a general framework for measuring ADH activity using a substrate like 1,4-butanediol, based on commercially available kits.[26][27][28] The assay measures the production of NADH.
Objective: To determine the ADH activity in a biological sample (e.g., liver tissue homogenate).
Materials:
-
Microplate reader capable of measuring absorbance at 450 nm.
-
96-well microplate.
-
ADH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Substrate solution: 1,4-Butanediol in assay buffer.
-
NAD⁺ solution.
-
Developer solution (containing a probe that reacts with NADH to produce color, e.g., WST-8 or MTT).
-
Tissue homogenate sample.
-
NADH standard for calibration curve.
Procedure:
-
Sample Preparation:
-
Homogenize ~50 mg of liver tissue in 200 µL of cold ADH Assay Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the assay. Keep on ice.
-
-
NADH Standard Curve:
-
Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the microplate.
-
Adjust the final volume of each standard to 50 µL with Assay Buffer.
-
-
Assay Reaction:
-
Add 2-20 µL of the sample supernatant to wells in the 96-well plate.
-
For each sample, prepare a "Sample Background Control" well that will not receive the substrate.
-
Adjust the final volume in all sample and background wells to 50 µL with Assay Buffer.
-
Prepare a Reaction Mix containing Assay Buffer, NAD⁺, and Developer.
-
Prepare a Background Control Mix (same as Reaction Mix but without substrate).
-
Add 100 µL of the Reaction Mix to the sample wells and 100 µL of the Background Control Mix to the background wells.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm (A₀).
-
Incubate the plate at 37°C for 30-120 minutes, protected from light.
-
Measure the absorbance again at 450 nm (A₁).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A₁ - A₀) for each sample and subtract the ΔA from the corresponding background control.
-
Use the NADH standard curve to convert the corrected ΔA into the amount of NADH produced.
-
Calculate the ADH activity (e.g., in mU/mg of protein) based on the amount of NADH generated per unit time per amount of sample protein.
-
Conclusion
This compound, though a transient species, is a linchpin in critical metabolic pathways. Its role as the central intermediate in the conversion of 1,4-butanediol to GHB makes it a compound of immense interest in toxicology and forensic science. Furthermore, the study of its isomer, succinic semialdehyde, provides profound insights into the pathophysiology of SSADH deficiency, a severe neurometabolic disorder. The continued development of robust analytical methods and the characterization of the enzymes governing its formation and degradation are vital for advancing our understanding and developing potential therapeutic interventions, such as inhibitors of 1,4-BD metabolism for cases of overdose. For bioengineers, harnessing and optimizing the enzymatic steps involving this compound is key to creating sustainable microbial factories for producing valuable chemicals.
References
- 1. γ-Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]
- 2. This compound | 25714-71-0 | Benchchem [benchchem.com]
- 3. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 4. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 1,4-butanediol metabolism in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Butanediol Conversion to Gamma‐Hydroxybutyrate Markedly Reduced by the Alcohol Dehydrogenase Blocker Fomepizole | Semantic Scholar [semanticscholar.org]
- 8. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Catabolism of GABA, succinic semialdehyde or gamma-hydroxybutyrate through the GABA shunt impair mitochondrial substrate-level phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial succinic-semialdehyde dehydrogenase of the gamma-aminobutyrate shunt is required to restrict levels of reactive oxygen intermediates in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Closing the Loop on the GABA Shunt in Plants: Are GABA metabolism and signaling entwined? [frontiersin.org]
- 14. Orphanet: Succinic semialdehyde dehydrogenase deficiency [orpha.net]
- 15. About the Disorder | SSADH Association [ssadh.net]
- 16. Succinic Semialdehyde Dehydrogenase Deficiency: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine | MDPI [mdpi.com]
- 18. Autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents [patents.google.com]
- 22. Inhibition of 1,4-butanediol metabolism in human liver in vitro | springermedizin.de [springermedizin.de]
- 23. Kinetics aspects of Gamma-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) for determination of GHB, precursors and metabolites in different specimens: Application to clinical and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. bioassaysys.com [bioassaysys.com]
- 28. bu.edu [bu.edu]
4-Hydroxybutyraldehyde: A Key Intermediate in the Synthesis and Metabolism of Gamma-Hydroxybutyrate (GHB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-hydroxybutyraldehyde, a critical intermediate in both the metabolic pathway of the neurotransmitter gamma-hydroxybutyrate (GHB) and its synthesis from precursors like 1,4-butanediol. This document details the chemical synthesis of this compound, its enzymatic conversion to GHB, and the analytical methodologies for its detection and quantification. The guide is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, toxicology, and medicinal chemistry.
Introduction
Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter with complex physiological roles. It is also a compound of significant interest due to its therapeutic applications and potential for abuse. The metabolism of GHB and its precursors is a crucial area of study for understanding its pharmacological effects and for the development of analytical methods for its detection. This compound emerges as a pivotal, albeit transient, intermediate in the conversion of 1,4-butanediol (1,4-BD) to GHB. This guide provides an in-depth technical exploration of this compound's role as a GHB intermediate, covering its synthesis, enzymatic conversion, and analytical characterization.
Chemical Synthesis of this compound
The chemical synthesis of this compound can be achieved through various methods, primarily involving the oxidation of 1,4-butanediol or the hydroformylation of allyl alcohol.
Synthesis from Allyl Alcohol and Formaldehyde
One patented method describes the synthesis of 4-hydroxy-n-butyraldehyde by reacting allyl alcohol with formaldehyde in the presence of hydrogen fluoride.[1]
Experimental Protocol:
-
Reaction Setup: A 100-ml stainless-steel autoclave is charged with 8.7 grams (0.15 mols) of allyl alcohol, 9.0 grams (0.3 mols) of formaldehyde, and 76 grams (3.8 mols) of hydrogen fluoride.[1]
-
Reaction Conditions: The autoclave is maintained at approximately -45°C for 50 minutes.[1]
-
Yield: This process results in a 40.5% yield of 4-hydroxy-n-butyraldehyde with over 95% conversion of formaldehyde.[1]
-
Purification: The crude reaction product can be purified by distillation under reduced pressure to remove hydrogen fluoride and unreacted starting materials, leaving 4-hydroxy-n-butyraldehyde as the bottoms product.[2] Alternatively, fractional distillation can be employed for separating liquids with close boiling points.[3][4]
Hydroformylation of Allyl Alcohol
Hydroformylation of allyl alcohol offers another route to this compound. This process involves the addition of a formyl group and a hydrogen atom across the double bond of allyl alcohol, typically catalyzed by rhodium complexes.[5]
Experimental Protocol:
-
Catalyst Preparation: A rhodium complex, such as RhH(CO)(PPh₃)₃, is dissolved in a dry, degassed solvent like toluene with a suitable phosphine ligand in a Parr autoclave.[6]
-
Reaction Conditions: The autoclave is flushed and pressurized with a 1:1 mixture of carbon monoxide and hydrogen to approximately 180-200 psi. The reaction is heated to around 80°C with stirring. Allyl alcohol is then injected, and the pressure is maintained.[6]
-
Product Analysis: The reaction progress is monitored by gas uptake. Upon completion, the product mixture, containing this compound and byproducts like 3-hydroxy-2-methyl propionaldehyde, is analyzed by gas chromatography.[6]
-
Purification: this compound can be separated from the reaction mixture by aqueous phase extraction, as it is preferentially soluble in water compared to other components.[6]
Table 1: Synthesis Methods for this compound and Reported Yields
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Reaction with Formaldehyde | Allyl alcohol, Formaldehyde | Hydrogen fluoride | -45 | Atmospheric | 40.5 | [1] |
| Hydroformylation | Allyl alcohol, CO, H₂ | Rhodium complex | 80 | 1.6 MPaG | 96.1 (selectivity) | [7] |
Enzymatic Conversion to GHB
The in vivo conversion of 1,4-butanediol to GHB proceeds through the intermediate this compound. This two-step enzymatic process is a key aspect of the pharmacology of GHB precursors.
Pathway Overview
The metabolic conversion involves two key enzymes primarily found in the liver:
-
Alcohol Dehydrogenase (ADH): This enzyme catalyzes the oxidation of 1,4-butanediol to this compound.[8][9]
-
Aldehyde Dehydrogenase (ALDH): Subsequently, ALDH oxidizes this compound to gamma-hydroxybutyric acid (GHB).[8][9]
Enzyme Kinetics
Human mitochondrial aldehyde dehydrogenase (ALDH-2) exhibits a low Km for acetaldehyde, and the Km value generally decreases with increasing aliphatic aldehyde chain length.[1] For instance, the Km of ALDH-1 for decanal is in the nanomolar range.[1] This suggests that ALDH likely has a high affinity for this compound. The Vmax for various aldehydes can be lower than that for acetaldehyde.[1]
Table 2: Kinetic Parameters of Aldehyde Dehydrogenases with Various Aldehyde Substrates
| Enzyme | Substrate | Km | Vmax | Reference |
| Human Mitochondrial ALDH-2 | Acetaldehyde | Low µM range | - | [1] |
| Human Cytosolic ALDH-1 | Acetaldehyde | ~900-fold higher than ALDH-2 | - | [1] |
| Human Cytosolic ALDH-1 | Decanal | 2.9 ± 0.4 nM | - | [1] |
| Sheep Liver Mitochondrial ALDH | Butyraldehyde | Similar to Acetaldehyde | Similar to Acetaldehyde | [10] |
Note: Specific values for this compound are not available in the cited literature and would need to be determined experimentally.
In Vitro Enzymatic Synthesis of GHB
An in vitro system can be established to study the enzymatic conversion of 1,4-butanediol to GHB.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing human liver cytosol (as a source of ADH and ALDH), 1,4-butanediol as the substrate, and the necessary cofactors (NAD+).
-
Incubation: Incubate the mixture at 37°C.
-
Inhibition Studies: To confirm the involvement of ADH, inhibitors such as fomepizole or pyrazole can be added to the reaction mixture.[11] Disulfiram can be used as an ALDH inhibitor.[11]
-
Analysis: The formation of GHB can be monitored over time using analytical techniques such as GC-MS.[11]
Analytical Methodology
The accurate and sensitive detection of this compound and GHB is essential for both research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of this compound and GHB, derivatization is typically required to improve their volatility and chromatographic properties for GC-MS analysis.
4.1.1. Derivatization
A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[12][13]
Experimental Protocol for Derivatization:
-
Sample Preparation: The sample containing the analytes is evaporated to dryness.
-
Reagent Addition: A solution of BSTFA (often with 1% TMCS as a catalyst) in a suitable solvent (e.g., ethyl acetate) is added to the dried sample.[14]
-
Reaction: The mixture is heated (e.g., at 70°C for 20 minutes) to facilitate the derivatization reaction.[15]
4.1.2. GC-MS Protocol for Simultaneous Analysis
A validated GC-MS method can be developed for the simultaneous quantification of this compound and GHB.
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for the TMS derivatives of this compound and GHB would be monitored. For di-TMS-GHB, characteristic ions include m/z 233 and 147.[12]
Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl and carbonyl functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[16]
-
C=O Stretch: A strong, sharp band in the region of 1700-1750 cm⁻¹ characteristic of the aldehyde carbonyl group.[16]
-
C-H Stretch (aldehyde): A peak typically appearing around 2720 cm⁻¹.
Signaling Pathways and Logical Relationships
The metabolism of 1,4-butanediol to GHB is a linear pathway. The inhibition of either ADH or ALDH can significantly alter the pharmacokinetic profile of 1,4-butanediol and the formation of GHB.
Conclusion
This compound is a crucial, yet often unquantified, intermediate in the metabolic conversion of 1,4-butanediol to GHB. Understanding its chemical synthesis, the kinetics of its enzymatic conversion, and the analytical methods for its detection is vital for a comprehensive understanding of GHB's pharmacology and toxicology. This technical guide provides a foundational resource for researchers in this field, highlighting key experimental protocols and data. Further research is warranted to fully characterize the kinetic parameters of the enzymes involved with this compound and to develop and validate robust analytical methods for its routine quantification in biological matrices.
References
- 1. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4029711A - 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. vlab.amrita.edu [vlab.amrita.edu]
- 5. This compound | 25714-71-0 | Benchchem [benchchem.com]
- 6. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
- 7. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 8. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 9. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of aldehyde dehydrogenase from sheep liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 1,4-butanediol metabolism in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of GHB and EtG in hair using GCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. gauthmath.com [gauthmath.com]
The Elusive Aldehyde: A Technical Guide to the Natural Occurrence of 4-Hydroxybutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybutyraldehyde (4-HB), also known as γ-hydroxybutyraldehyde, is a naturally occurring aldehyde that serves as a critical, albeit transient, intermediate in mammalian and microbial metabolism. While its existence is well-established within specific biochemical pathways, its low endogenous concentrations and rapid enzymatic conversion have made it an elusive target for direct quantitative analysis. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, its role in metabolic pathways, and the analytical methodologies that can be employed for its detection and quantification. The focus of this guide is to equip researchers with the foundational knowledge required to investigate this reactive and biologically significant molecule.
Natural Occurrence and Metabolic Significance
This compound is primarily recognized as a key intermediate in the metabolic conversion of 1,4-butanediol (1,4-BD) to the neurotransmitter and psychoactive substance, gamma-hydroxybutyric acid (GHB).[1][2][3] This two-step process is a significant pathway for both endogenous metabolism and the biotransformation of exogenous 1,4-BD.[2][3]
In addition to its role in the GHB pathway, this compound is also an intermediate in the metabolism of the chemotherapeutic prodrug Tegafur. From a metabolic standpoint, this compound is a key intermediate in the biotransformation of several compounds.[4]
Mammalian Metabolism
In mammals, the conversion of 1,4-BD to GHB proceeds as follows:
-
Oxidation of 1,4-Butanediol: The enzyme alcohol dehydrogenase (ADH) catalyzes the oxidation of 1,4-butanediol to this compound.[1][2][5]
-
Oxidation of this compound: Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes this compound to gamma-hydroxybutyric acid (GHB).[1][5]
Due to the high efficiency of aldehyde dehydrogenase, the half-life of this compound in the body is extremely short, leading to its very low steady-state concentrations. This transient nature is the primary reason for the scarcity of quantitative data on its endogenous levels in tissues and fluids.
Microbial Metabolism
In the microbial world, pathways involving 4-hydroxybutyrate (the carboxylate form of GHB) are more extensively studied, particularly in the context of biofuel and bioplastic production. While direct evidence for the natural accumulation of this compound is limited, engineered microbial systems have been developed to produce 4-hydroxybutyrate and its polymers from various substrates. For instance, recombinant Escherichia coli and other bacteria have been engineered to convert 1,4-butanediol to 4-hydroxybutyrate, a process that inherently involves the formation of this compound as an intermediate.[6][7]
Occurrence in Plants
Quantitative Data
A significant challenge in the study of this compound is the absence of comprehensive quantitative data on its endogenous concentrations in biological systems. The focus of most analytical studies has been on its more stable and abundant downstream metabolite, GHB. The table below summarizes the available data on GHB concentrations, which indirectly suggests the transient and low-level presence of its precursor, this compound.
| Biological Matrix | Organism/Condition | GHB Concentration Range | Citation(s) |
| Post-mortem Venous Blood | Human | <0.6 - 28.7 mg/L | [9] |
| Post-mortem Heart Blood | Human | <0.6 - 65.3 mg/L | [9] |
| Post-mortem Urine | Human | <0.6 - 25.1 mg/L | [9] |
| Post-mortem Cerebrospinal Fluid | Human | <0.6 - 24.0 mg/L | [9] |
| Post-mortem Vitreous Humor | Human | <0.6 - 39.0 mg/L | [9] |
| Urine (Endogenous) | Human | 0.3 - 6 µg/mL | [10] |
| Blood (Endogenous) | Human | 0.5 - 2.3 µg/mL | [10] |
| Urine (Endogenous) | Human | Maximal concentration of 3 mg/L | [11] |
| Plasma (Endogenous) | Human | <2.5 mg/L | [11] |
| Blood (Placebo-controlled trial) | Human | Maximal endogenous concentration of 0.050 µg/mL | [12] |
| Urine (Placebo-controlled trial) | Human | Maximal endogenous concentration of 0.41 µg/mL | [12] |
| Oral Fluid (Placebo-controlled trial) | Human | Maximal endogenous concentration of 0.93 µg/mL | [12] |
Experimental Protocols
Due to the analytical challenges posed by this compound's reactivity and low concentrations, specific, validated protocols for its exclusive quantification are not widely published. However, general methodologies for the analysis of aldehydes in biological matrices can be adapted. The following sections outline key experimental approaches.
Sample Preparation and Derivatization
A crucial step in the analysis of aldehydes is derivatization, which enhances their stability, volatility, and detectability by chromatographic methods.[4][13][14][15]
Protocol: General Derivatization for GC-MS Analysis
-
Sample Collection and Storage: Collect biological samples (e.g., blood, urine, tissue homogenate) and immediately freeze at -80°C to minimize enzymatic activity and degradation of the analyte.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analytes from the matrix.
-
Derivatization:
-
Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.[16]
-
Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 20-30 minutes) to allow for the formation of trimethylsilyl (TMS) derivatives.[16]
-
Alternatively, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used for derivatization, particularly for GC-MS analysis of aldehydes.[8]
-
-
Analysis: Inject the derivatized sample into the GC-MS system for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for the analysis of derivatized aldehydes.[15][17][18]
Protocol: GC-MS Analysis of Derivatized Aldehydes
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
Column: Employ a capillary column suitable for the separation of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector and Temperature Program:
-
Set the injector temperature to ensure efficient volatilization of the derivatives (e.g., 250°C).
-
Develop a temperature program for the oven that provides optimal separation of the target analytes from other components in the sample. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.
-
Identify the characteristic ions of the derivatized this compound for SIM analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly useful for the analysis of less volatile or thermally labile compounds, including derivatized aldehydes.[14][19][20][21]
Protocol: LC-MS/MS Analysis of Derivatized Aldehydes
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column and Mobile Phase:
-
Select a reversed-phase column (e.g., C18) for the separation of the derivatized analytes.
-
Develop a gradient elution program using a suitable mobile phase combination (e.g., water with a small percentage of formic acid and acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis.
-
Optimize the precursor ion and product ion transitions for the derivatized this compound to ensure high specificity and sensitivity.
-
Signaling Pathways and Logical Relationships
The primary and most well-understood role of this compound is as a metabolic intermediate. Direct signaling effects independent of its conversion to GHB have not been extensively characterized.
The logical workflow for the analysis of this compound in a biological sample is a multi-step process that requires careful sample handling and preparation to ensure accurate results.
Conclusion and Future Directions
This compound remains a molecule of significant interest due to its position as a key metabolic intermediate in the production of GHB. While its natural occurrence is confirmed, the lack of quantitative data on its endogenous levels presents a major gap in our understanding of its physiological and toxicological roles. Future research should focus on the development and validation of highly sensitive and specific analytical methods for the direct quantification of this compound in various biological matrices. Such advancements would enable a more precise evaluation of its metabolic flux and could potentially reveal direct biological activities independent of its conversion to GHB. Furthermore, exploring its potential presence in the plant kingdom could open new avenues of research in phytochemistry and natural product metabolism. For drug development professionals, a deeper understanding of the factors influencing the conversion of 1,4-butanediol to this compound and subsequently to GHB is crucial for predicting the pharmacokinetic and pharmacodynamic profiles of related compounds.
References
- 1. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial production of 4-hydroxybutyrate, poly-4-hydroxybutyrate, and poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by recombinant microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endogenous gamma-hydroxybutyric acid (GHB) concentrations in post-mortem specimens and further recommendation for interpretative cut-offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gamma hydroxybutyric acid (GHB) concentrations in humans and factors affecting endogenous production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endogenous Levels, Detection Time, and Symptoms of Gamma-Hydroxybutyric Acid: Results From a Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 16. agilent.com [agilent.com]
- 17. comum.rcaap.pt [comum.rcaap.pt]
- 18. GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 21. agilent.com [agilent.com]
Physical properties of gamma-Hydroxybutyraldehyde
An In-depth Technical Guide to the Physical Properties of gamma-Hydroxybutyraldehyde
Introduction
Gamma-Hydroxybutyraldehyde (γ-Hydroxybutyraldehyde), systematically named 4-hydroxybutanal, is an organic compound with the chemical formula HOCH₂CH₂CH₂CHO.[1] It is a colorless liquid that serves as a crucial chemical intermediate in the biosynthesis of the neurotransmitter γ-hydroxybutyric acid (GHB) from 1,4-butanediol (1,4-BD).[1][2] When taken exogenously, it acts as a prodrug to GHB.[2] However, like other aliphatic aldehydes, it is a caustic and strong-smelling compound, which can cause severe nausea and vomiting upon ingestion.[1][3] This guide provides a detailed overview of its core physical properties, the experimental methodologies for their determination, and its primary metabolic pathway.
Core Physical and Chemical Properties
The known physical and chemical properties of gamma-Hydroxybutyraldehyde are summarized below. These values are compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | 4-Hydroxybutanal | [1] |
| Other Names | γ-Hydroxybutanal, GHBAL | [1][2] |
| CAS Number | 25714-71-0 | [1][2][4] |
| Chemical Formula | C₄H₈O₂ | [1][2][4] |
| Molar Mass | 88.106 g·mol⁻¹ | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.109 g/cm³ (at 12 °C) | [1] |
| 1.0808 g/cm³ | [4] | |
| Boiling Point | 65–68 °C at 10 Torr | [1] |
| 103.07 °C (rough estimate) | [4] | |
| Solubility | Chloroform: Sparingly | [4] |
| Ethyl Acetate: Slightly | [4] |
Experimental Protocols for Property Determination
While specific, detailed experimental protocols for gamma-Hydroxybutyraldehyde are not extensively published in readily available literature, the determination of its physical properties would follow standard laboratory procedures.
1. Determination of Density: The density of a liquid like gamma-Hydroxybutyraldehyde is typically measured using a pycnometer or a digital density meter.
-
Protocol using a Pycnometer:
-
The empty pycnometer is weighed precisely.
-
It is then filled with a reference substance of known density (e.g., deionized water) at a specific, controlled temperature (e.g., 12 °C as cited), and weighed again.
-
The pycnometer is cleaned, dried, and filled with gamma-Hydroxybutyraldehyde at the same temperature and weighed.
-
The density is calculated by comparing the mass of the gamma-Hydroxybutyraldehyde to the mass of the reference substance and multiplying by the known density of the reference.
-
2. Determination of Boiling Point: The boiling point was reported at reduced pressure (10 Torr), which indicates the use of vacuum distillation.[1] This method is common for compounds that may decompose at their atmospheric boiling point.
-
Protocol for Vacuum Distillation:
-
The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump.
-
A manometer is included in the setup to monitor the pressure accurately.
-
The pressure inside the apparatus is reduced to the desired level (e.g., 10 Torr).
-
The distillation flask is heated gradually.
-
The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
-
3. Determination of Solubility: Solubility is determined by adding a solute (gamma-Hydroxybutyraldehyde) to a solvent (e.g., Chloroform, Ethyl Acetate) until no more solute dissolves, creating a saturated solution.
-
General Protocol for Qualitative Solubility:
-
A small, measured volume of the solvent is placed in a test tube at a controlled temperature.
-
The solute is added dropwise or in small increments, with agitation after each addition.
-
The solution is observed for clarity or the presence of an undissolved phase.
-
The solubility is qualitatively described based on the amount of solute that dissolves (e.g., "sparingly soluble" if only a small amount dissolves). For quantitative analysis, the concentration of the saturated solution would be determined analytically, often using chromatography or spectroscopy.
-
Chemical Structure and Metabolic Pathway
Gamma-Hydroxybutyraldehyde is a bifunctional molecule containing both a hydroxyl (-OH) group and an aldehyde (-CHO) group.
Caption: Chemical structure of γ-Hydroxybutyraldehyde (4-hydroxybutanal).
In mammalian systems, gamma-Hydroxybutyraldehyde is a key intermediate in the metabolic conversion of 1,4-butanediol to GHB. This two-step process is catalyzed by ubiquitous enzymes in the liver.[5]
-
Step 1: 1,4-butanediol is oxidized to gamma-hydroxybutyraldehyde by the enzyme alcohol dehydrogenase (ADH).[5]
-
Step 2: Gamma-hydroxybutyraldehyde is subsequently oxidized to form γ-hydroxybutyric acid (GHB) by aldehyde dehydrogenase.[5][6]
Caption: Metabolic pathway of 1,4-Butanediol to GHB.
References
- 1. γ-Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]
- 2. gamma-Hydroxybutyraldehyde [medbox.iiab.me]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Equilibrium Between 4-Hydroxybutyraldehyde and 2-Hydroxytetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical equilibrium between the linear aldehyde, 4-hydroxybutyraldehyde, and its cyclic hemiacetal, 2-hydroxytetrahydrofuran. This dynamic equilibrium, a classic example of ring-chain tautomerism, is of significant interest in synthetic chemistry, metabolic studies, and drug development due to the distinct reactivity and biological roles of each tautomer. This document outlines the thermodynamic principles governing this equilibrium, detailed experimental protocols for its characterization, and relevant quantitative data.
Introduction to the Equilibrium
This compound, a molecule possessing both a hydroxyl and an aldehyde functional group, undergoes a reversible intramolecular cyclization to form 2-hydroxytetrahydrofuran, a five-membered cyclic hemiacetal, also known as a lactol.[1] This equilibrium is a dynamic process, and the position of the equilibrium is influenced by various factors including solvent, temperature, and pH. In many environments, particularly in aqueous solutions, the cyclic form, 2-hydroxytetrahydrofuran, is the thermodynamically favored species.[2]
The open-chain aldehyde form is a key intermediate in various chemical syntheses and metabolic pathways.[2][3][4][5] For instance, it is a metabolite of the anticancer prodrug Tegafur.[2][3][5] Understanding the equilibrium between these two forms is crucial for predicting the reactivity, stability, and biological activity of systems containing this structural motif.
Diagram of the Equilibrium:
Caption: The reversible equilibrium between this compound and 2-hydroxytetrahydrofuran.
Quantitative Data
Keq = [2-Hydroxytetrahydrofuran] / [this compound]
Theoretical calculations have been performed to understand the energetics of the cyclization reaction. In the absence of a catalyst in the gas phase, the energy barrier for cyclization is significant. However, the presence of catalysts like water or hydronium ions drastically reduces this barrier, facilitating the establishment of the equilibrium.
Table 1: Theoretical Thermodynamic Data for the Cyclization of this compound
| Catalytic Condition | Calculated Activation Energy (kcal/mol) | Reference |
| Uncatalyzed (Gas Phase) | ~38.0 | [6] |
| Water-catalyzed | ~14.3 | [6] |
| H₃O⁺-catalyzed | ~-50.2 | [6] |
Note: These are theoretical values and may differ from experimentally determined values.
Experimental Determination of the Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct technique for studying the equilibrium between this compound and 2-hydroxytetrahydrofuran in solution. By acquiring a proton (¹H) NMR spectrum of a sample at equilibrium, the relative concentrations of the two tautomers can be determined by integrating the signals corresponding to unique protons in each molecule.
Key ¹H NMR Spectral Features for Quantification
The aldehyde proton of this compound and the anomeric proton of 2-hydroxytetrahydrofuran are typically well-resolved in the ¹H NMR spectrum and can be used for quantification.
-
This compound: The aldehyde proton (CHO) gives a characteristic signal in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. This signal often appears as a triplet due to coupling with the adjacent methylene protons.[7]
-
2-Hydroxytetrahydrofuran: The anomeric proton (O-CH-O) of the cyclic hemiacetal resonates at a higher field than the aldehyde proton, generally in the range of δ 5.0 to 5.8 ppm. The multiplicity of this signal will depend on the coupling to the neighboring methylene protons.
Table 2: Expected ¹H NMR Chemical Shifts and Coupling Constants
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |
| This compound | Aldehyde (-CHO) | 9.5 - 10.0 | ~2-3 (triplet) |
| 2-Hydroxytetrahydrofuran | Anomeric (O-CH-OH) | 5.0 - 5.8 | Variable (e.g., doublet of doublets) |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent, temperature, and concentration.
Experimental Protocol: Determination of the Equilibrium Constant by ¹H NMR Spectroscopy
This protocol outlines the steps to determine the equilibrium constant (Keq) for the this compound and 2-hydroxytetrahydrofuran equilibrium using ¹H NMR.
Diagram of the Experimental Workflow:
Caption: Workflow for the experimental determination of the equilibrium constant.
Materials:
-
An equilibrium mixture of this compound and 2-hydroxytetrahydrofuran.[3][4][5]
-
Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Internal standard (e.g., Tetramethylsilane (TMS), 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions).
-
NMR spectrometer.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound and 2-hydroxytetrahydrofuran equilibrium mixture.
-
Dissolve the sample in a known volume of a deuterated solvent in a clean, dry vial.
-
Add a small, known amount of an internal standard. The internal standard should have a signal that does not overlap with the signals of interest.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate at a precisely controlled temperature (e.g., 298 K).
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio. A long relaxation delay (D1) is recommended for accurate integration.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the spectrum.
-
-
Data Analysis:
-
Identify the characteristic signals for the aldehyde proton of this compound (around δ 9.5-10.0 ppm) and the anomeric proton of 2-hydroxytetrahydrofuran (around δ 5.0-5.8 ppm).
-
Integrate the area under these two peaks. It is crucial to set the integral of one of the peaks to a value of 1.00 to normalize the integrals.
-
The ratio of the integrals directly corresponds to the molar ratio of the two species at equilibrium.
-
-
Calculation of the Equilibrium Constant (Keq):
-
Calculate Keq using the following formula: Keq = (Integral of the anomeric proton of 2-hydroxytetrahydrofuran) / (Integral of the aldehyde proton of this compound)
-
Determination of Thermodynamic Parameters (ΔH° and ΔS°)
By performing the ¹H NMR experiment at various temperatures, the standard enthalpy (ΔH°) and standard entropy (ΔS°) of the equilibrium can be determined using the van't Hoff equation:
ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)
where:
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
T is the absolute temperature in Kelvin.
A plot of ln(Keq) versus 1/T will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.
Conclusion
The equilibrium between this compound and 2-hydroxytetrahydrofuran is a fundamental aspect of the chemistry of γ-hydroxy aldehydes. A thorough understanding of this equilibrium is essential for researchers in organic synthesis, medicinal chemistry, and biochemistry. The experimental protocol detailed in this guide, utilizing ¹H NMR spectroscopy, provides a robust and accurate method for the quantitative characterization of this important chemical system. The data obtained from such studies can inform the design of synthetic routes, the prediction of metabolic pathways, and the development of novel therapeutic agents.
References
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Spectroscopic and kinetic studies of the aldehyde–lactol tautomerization of gossypol in solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hmdb.ca [hmdb.ca]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Hydroxybutyraldehyde from Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybutyraldehyde is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various industrial chemicals and pharmaceuticals. Its primary utility lies in its role as a precursor to 1,4-butanediol (BDO), a major component in the production of polymers, solvents, and fine chemicals.[1] This document provides detailed protocols for the synthesis of this compound from allyl alcohol, focusing on the industrially prevalent method of hydroformylation.
The most common industrial route to synthesize this compound is the hydroformylation of allyl alcohol. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of allyl alcohol in the presence of a catalyst.[1] Rhodium complexes are the preferred catalysts for this reaction due to their high activity and selectivity.[1]
An alternative, though less common, synthetic route involves the reaction of allyl alcohol with formaldehyde in the presence of an acid catalyst, such as hydrogen fluoride.[1][2]
Reaction Pathways
The hydroformylation of allyl alcohol yields the desired linear product, this compound, as well as the branched isomer, 3-hydroxy-2-methylpropionaldehyde, and other byproducts such as n-propanol and propionaldehyde.[3] The reaction is typically performed in the presence of a rhodium-based catalyst with phosphine ligands.
Caption: Hydroformylation of Allyl Alcohol to this compound.
Experimental Data
The following tables summarize quantitative data from various reported hydroformylation reactions of allyl alcohol.
Table 1: Hydroformylation of Allyl Alcohol under Various Conditions
| Catalyst System | Solvent | Temperature (°C) | Pressure (MPaG) | Reaction Time (h) | Allyl Alcohol Conversion (%) | This compound Selectivity (%) | Normal-to-iso Ratio | Reference |
| Rhodium complex / Phosphine ligand | Toluene | 45 | 1 | 1 | 99.6 | 96.5 | 9.9:1 | [3] |
| Rhodium complex / Phosphine ligand | Toluene | 80 | 1.6 | 0.3 | 99.6 | 96.1 | 9.8:1 | [3] |
| Rhodium complex / (Sa)-1,16-bis(diphenylphosphino)-6,7,8,9,10,11-hexahydrodibenzo[b,d][1][4]dioxacyclododecine | Toluene | Not specified | 1.24 - 1.41 | Not specified | Not specified | 54.99 | Not specified | [5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H8O2 | [6][7][8] |
| Molecular Weight | 88.11 g/mol | [7][8][9] |
| Boiling Point | 196.7°C at 760 mmHg | [6] |
| Density | 0.985 g/cm³ | [6] |
| Flash Point | 76.5°C | [6] |
| CAS Number | 25714-71-0 | [6][8][9] |
Experimental Protocols
Protocol 1: General Procedure for Hydroformylation of Allyl Alcohol
This protocol is a generalized procedure based on common practices in the field.[3][5]
Materials:
-
Allyl alcohol
-
Toluene (anhydrous and degassed)
-
Rhodium catalyst precursor (e.g., hydridocarbonyltris(triphenylphosphine)rhodium(I), [RhH(CO)(PPh₃)₃])
-
Phosphine ligand (if not already part of the catalyst complex)
-
Synthesis gas (Syngas, 1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor (e.g., Parr autoclave)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium catalyst precursor and any additional phosphine ligand in anhydrous, degassed toluene.
-
Reactor Setup: Transfer the catalyst solution to the high-pressure autoclave.
-
Purging: Seal the autoclave and flush it three times with the CO/H₂ mixture to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave with the CO/H₂ mixture to the desired pressure (e.g., 1 MPaG).[3] Begin stirring and heat the reactor to the target temperature (e.g., 45°C).[3]
-
Substrate Injection: Once the desired temperature and pressure are stable, inject the allyl alcohol into the reactor.
-
Reaction: Maintain the reaction at the set temperature and pressure, monitoring the gas uptake to follow the reaction progress. The reaction time can vary from 0.3 to 1 hour or more depending on the specific conditions.[3]
-
Cooling and Depressurization: After the reaction is complete (indicated by the cessation of gas uptake), cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Analysis: Analyze the resulting solution by gas chromatography (GC) to determine the conversion of allyl alcohol and the selectivity for this compound and other products.[5]
-
Purification: The this compound can be separated from the reaction mixture by distillation or, preferably, by aqueous extraction, as it is soluble in water.[5][9][10]
Protocol 2: Synthesis via Reaction with Formaldehyde
This protocol is based on a patented alternative synthesis route.[2]
Materials:
-
Allyl alcohol
-
Formaldehyde
-
Hydrogen fluoride (HF)
-
Pressure reactor
Procedure:
-
Reactor Charging: In a suitable pressure reactor, combine allyl alcohol and formaldehyde.
-
Catalyst Addition: Carefully add hydrogen fluoride to the reactor. The weight ratio of HF to reactants can range from 1:1 to 10:1.[2]
-
Reaction Conditions: Maintain the reaction temperature between -100°C and 10°C and the pressure between 10 psia and 1000 psia.[2]
-
Reaction: Allow the reaction to proceed to completion. Conversion of formaldehyde is typically high (over 95%).[2]
-
Workup: After the reaction, distill the hydrogen fluoride from the product mixture.
-
Analysis: Analyze the distillation bottoms by vapor phase chromatography to determine the yield of this compound.[2]
Synthesis and Purification Workflow
The overall process from starting materials to the purified product can be visualized as follows.
References
- 1. This compound | 25714-71-0 | Benchchem [benchchem.com]
- 2. US4029711A - 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde - Google Patents [patents.google.com]
- 3. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 4. DE102011102666A1 - Producing this compound, comprises reacting allyl alcohol with carbon monoxide and hydrogen in polar solvent, in presence of catalytic system, which is formed from rhodium complex and cyclobutane ligand - Google Patents [patents.google.com]
- 5. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 25714-71-0 | FH139266 | Biosynth [biosynth.com]
- 8. 4-Hydroxybutanal | C4H8O2 | CID 93093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Application Note: High-Selectivity Hydroformylation of Allyl Alcohol to 4-Hydroxybutyraldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction The hydroformylation of allyl alcohol, also known as the oxo synthesis, is a critical industrial process for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of allyl alcohol. The primary products are 4-hydroxybutyraldehyde (HBA), the linear (n) isomer, and 3-hydroxy-2-methylpropanal (HMPA), the branched (iso) isomer. HBA is a valuable intermediate, particularly for the synthesis of 1,4-butanediol (BDO), a key component in the production of polymers, solvents, and fine chemicals.[1][2]
The major challenge in this process is controlling the regioselectivity to favor the formation of the desired linear product, HBA, while minimizing the branched isomer and side reactions such as isomerization of allyl alcohol to propanal and hydrogenation to propanol.[1][3] This note details the reaction, provides protocols for a rhodium-catalyzed process, and summarizes the key factors influencing catalyst activity and selectivity.
Reaction Pathway and Mechanism The hydroformylation of allyl alcohol is typically catalyzed by transition metal complexes, most commonly rhodium-based catalysts with phosphine ligands.[4] The catalyst facilitates the addition of carbon monoxide (CO) and hydrogen (H₂) to the double bond. The choice of catalyst and reaction conditions is crucial for steering the reaction towards the desired linear aldehyde.[5]
Caption: Overall reaction scheme for the hydroformylation of allyl alcohol.
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a catalytic cycle with several key steps, including ligand dissociation, olefin coordination, migratory insertion of the alkene into the rhodium-hydride bond, CO insertion, and finally, reductive elimination of the aldehyde product.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of 4-Hydroxybutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodium-catalyzed hydroformylation of allyl alcohol presents a pivotal and atom-economical route to 4-hydroxybutyraldehyde. This aldehyde is a significant intermediate in the chemical industry, primarily serving as a precursor to 1,4-butanediol, a key component in the production of various polymers, solvents, and fine chemicals.[1][2][3] The reaction involves the addition of a formyl group and a hydrogen atom across the double bond of allyl alcohol in the presence of a rhodium catalyst and syngas (a mixture of carbon monoxide and hydrogen). This process, also known as the oxo process, is a cornerstone of industrial organic synthesis.[4]
The efficiency and selectivity of this transformation are highly dependent on the catalyst system, ligand design, and reaction conditions. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the use of rhodium catalysts.
Reaction and Mechanism
The overall reaction for the hydroformylation of allyl alcohol is as follows:
CH₂=CHCH₂OH + CO + H₂ → OHCCH₂CH₂CH₂OH
The reaction typically yields a mixture of the linear product, this compound, and the branched isomer, 3-hydroxy-2-methylpropanal.[1] The regioselectivity towards the desired linear product is a critical aspect of catalyst and process development. The catalytic cycle, based on the well-established Heck and Breslow mechanism for hydroformylation, is initiated by a hydridorhodium complex, often modified with phosphine ligands.[5]
The key steps in the catalytic cycle include:
-
Coordination of the allyl alcohol to the rhodium center.
-
Migratory insertion of the alkene into the rhodium-hydride bond to form a rhodium-alkyl complex.
-
Coordination of carbon monoxide.
-
Migratory insertion of CO to form a rhodium-acyl complex.
-
Oxidative addition of hydrogen.
-
Reductive elimination of the aldehyde product, regenerating the active catalyst.
Side reactions can occur, including the isomerization of allyl alcohol to propanal and the hydrogenation of allyl alcohol to propanol.[1]
Experimental Data
The following tables summarize the quantitative data from various studies on the rhodium-catalyzed hydroformylation of allyl alcohol.
Table 1: Effect of Ligand on Regioselectivity and Yield
| Ligand | P/Rh Ratio | Temperature (°C) | Pressure (psi) | H₂/CO Ratio | Conversion (%) | Yield of this compound (%) | n/b Ratio¹ | Reference |
| Triphenylphosphine (PPh₃) | Varies | 25-100 | Varies | 1:1 | Varies | Varies | 1.5 - 2.5 | [1][6] |
| 1,1'-Bis(diphenylphosphino)ferrocene | Varies | 60 | 800 | 1:1 | High | > 80 | High | [1] |
| Tributylphosphine | Varies | Varies | Varies | Varies | Varies | Varies | Varies | [1] |
| Triphenyl phosphite | Varies | Varies | Varies | Varies | Varies | Varies | [1] |
¹ n/b Ratio refers to the ratio of the normal (linear) to branched aldehyde product.
Table 2: General Reaction Parameters
| Parameter | Range | Notes |
| Catalyst Precursor | RhH(CO)(PPh₃)₃, Rh(acac)(CO)₂ | Other rhodium complexes can also be utilized.[1][7] |
| Solvent | Toluene, Dioxane | Anhydrous and degassed solvents are recommended.[8][9] |
| Temperature | 25 - 100 °C | Higher temperatures can sometimes lead to increased side reactions.[1] |
| Pressure | 180 - 800 psi | Higher pressures generally favor the reaction rate.[1][8] |
| H₂/CO Ratio | 1:1 | This ratio can be varied to optimize selectivity.[1] |
| Substrate/Catalyst Ratio | Varies | Higher ratios are desirable for industrial applications. |
Experimental Protocols
The following protocols are generalized procedures based on literature reports. Researchers should adapt these protocols to their specific equipment and safety procedures.
Protocol 1: General Procedure for Rhodium-Catalyzed Hydroformylation of Allyl Alcohol
This protocol is based on a general method for hydroformylation reactions in a batch reactor.[8]
Materials:
-
Rhodium catalyst precursor (e.g., RhH(CO)(PPh₃)₃)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Anhydrous, degassed toluene
-
Allyl alcohol
-
Syngas (1:1 mixture of CO/H₂)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, heating mantle, pressure gauge, and gas inlet/outlet.
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor and the desired amount of phosphine ligand.
-
Add anhydrous, degassed toluene to the autoclave to dissolve the catalyst and ligand.
-
Seal the autoclave and purge it three times with the 1:1 CO/H₂ mixture.
-
Pressurize the autoclave to the initial desired pressure (e.g., 180 psi).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).
-
Once the temperature has stabilized, inject the allyl alcohol into the reactor.
-
Increase the pressure to the final reaction pressure (e.g., 200 psi) with the CO/H₂ mixture and maintain this pressure throughout the reaction.
-
Monitor the reaction progress by observing the gas uptake. The reaction is considered complete when gas uptake ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
Analyze the product mixture by gas chromatography (GC) or other suitable analytical techniques to determine the conversion and selectivity.
Purification: The resulting this compound can be purified by distillation. However, it is often preferred to use aqueous extraction to separate the product from the catalyst and other organic components.[8] The aqueous solution containing this compound can then be used directly in subsequent reactions, such as hydrogenation to 1,4-butanediol.[2][8]
Visualizations
Catalytic Cycle for Hydroformylation
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene.
Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of this compound.
Caption: General experimental workflow for synthesis.
Safety Considerations
-
High-Pressure Operations: All high-pressure reactions should be conducted behind a blast shield in a properly functioning fume hood. The operator should be well-trained in the use of high-pressure equipment.
-
Carbon Monoxide: Carbon monoxide is a toxic, odorless, and colorless gas. All operations involving CO must be performed in a well-ventilated fume hood, and a CO detector should be in place.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The rhodium-catalyzed synthesis of this compound from allyl alcohol is a well-established and efficient method for producing this valuable chemical intermediate. By carefully selecting the catalyst, ligands, and reaction conditions, high yields and selectivities for the desired linear aldehyde can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemcess.com [chemcess.com]
- 3. US9932284B2 - Process for the separation of 1,4-butanediol and co-products - Google Patents [patents.google.com]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
- 9. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
Application Note: Purification of 4-Hydroxybutyraldehyde by Aqueous Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxybutyraldehyde (4-HBAL), also known as γ-hydroxybutyraldehyde, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] It is a key precursor in the production of 1,4-butanediol and a metabolite in biological systems, including in the metabolism of γ-hydroxybutyric acid (GHB).[2] The synthesis of 4-HBAL, commonly achieved through the hydroformylation of allyl alcohol, often results in a mixture containing by-products and unreacted starting materials.[1][3] Due to its polarity and reactivity, isolating 4-HBAL can be challenging.[1] Aldehydes, in general, are susceptible to oxidation and condensation reactions, making purification a critical step to ensure product stability and purity.[1]
This application note details a robust and efficient method for the purification of this compound from organic mixtures using an aqueous extraction protocol based on reversible bisulfite adduct formation.[4][5] This technique leverages the high water solubility of the aldehyde-bisulfite adduct to selectively partition 4-HBAL into the aqueous phase, leaving less polar impurities in the organic phase.[6] The aldehyde can then be easily recovered by basification of the aqueous layer.[6][7]
Principle of the Method
The purification strategy is based on the reversible reaction between an aldehyde and sodium bisulfite (NaHSO₃) to form a charged, water-soluble bisulfite adduct.[4] This reaction allows for the selective transfer of the aldehyde from an organic mixture into an aqueous phase.
The key steps are:
-
Adduct Formation: The crude mixture containing this compound is dissolved in a water-miscible organic solvent to facilitate interaction with the aqueous bisulfite solution.[5] Vigorous mixing promotes the formation of the this compound-bisulfite adduct.
-
Liquid-Liquid Extraction: A water-immiscible organic solvent is added to the mixture, creating two distinct phases. The charged bisulfite adduct is highly soluble in the aqueous layer, while non-polar organic impurities remain in the organic layer.[6]
-
Phase Separation: The two layers are separated, effectively isolating the aldehyde adduct from the impurities.
-
Reversal and Recovery: The reaction is reversible under basic conditions.[6] By increasing the pH of the aqueous layer (e.g., with NaOH), the bisulfite adduct is cleaved, regenerating the pure this compound, which can then be extracted back into a fresh organic solvent.[7]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | [8] |
| Molecular Weight | 88.11 g/mol | [9] |
| Appearance | Colorless liquid/oil | [10] |
| Density | ~1.081 g/cm³ at 20 °C | [11] |
| Boiling Point | 65–68 °C at 10 Torr | |
| Solubility | Miscible with water; Soluble in chloroform and ethyl acetate (slightly) | [1][10][12] |
| Stability | Susceptible to oxidation and condensation; Hygroscopic | [1][10] |
Experimental Protocols
Materials and Equipment
-
Crude this compound mixture
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared
-
Hexanes or a mixture of hexanes and ethyl acetate
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnels
-
Standard laboratory glassware (beakers, flasks)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
pH indicator strips
Protocol 1: Purification of this compound from an Organic Mixture
This protocol is optimized for the removal of this compound, an aliphatic aldehyde, from a reaction mixture.[7]
-
Dissolution: Dissolve the crude organic mixture containing this compound in a minimal amount of dimethylformamide (DMF).
-
Reaction: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume of the bisulfite solution should be sufficient to react with the estimated amount of aldehyde. Shake the funnel vigorously for approximately 30-60 seconds to ensure thorough mixing and promote the formation of the bisulfite adduct.[4][13]
-
Caution: This reaction can generate sulfur dioxide gas. Perform this procedure in a well-ventilated fume hood.[13]
-
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., hexanes) to the separatory funnel. A typical ratio might be 1 part DMF solution to 5 parts water and 5 parts hexanes. Shake the funnel vigorously to perform the liquid-liquid extraction.[13]
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) will contain the this compound-bisulfite adduct, while the organic layer (top) will contain the impurities.[6]
-
Work-up: Carefully drain the lower aqueous layer into a clean flask for recovery (see Protocol 2). The upper organic layer containing the impurities can be discarded. For improved purity, the aqueous layer can be washed again with a fresh portion of the immiscible organic solvent.
Workflow for Purification
Caption: Purification of 4-HBAL via bisulfite adduct formation and extraction.
Protocol 2: Recovery of this compound
This protocol describes how to regenerate and recover the purified this compound from the aqueous phase.[7]
-
Basification: Transfer the aqueous layer containing the bisulfite adduct to a clean separatory funnel. Add a fresh portion of an organic solvent, such as ethyl acetate.
-
Reversal: Slowly add a sodium hydroxide solution (e.g., 2 M NaOH) while gently swirling and periodically checking the pH. Continue adding base until the solution is strongly basic (pH ≈ 12).[7] This reverses the bisulfite addition, regenerating the free 4-HBAL.
-
Extraction: Shake the funnel to extract the liberated this compound into the organic layer.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer and discard it.
-
Work-up: Wash the organic layer with deionized water to remove any residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified this compound.
Workflow for Recovery
Caption: Recovery of purified 4-HBAL by basification and re-extraction.
Data Presentation
The efficiency of the purification process can be assessed by comparing the purity of the this compound before and after the extraction. The following table presents illustrative data for this purification method.
| Sample | Initial Purity (GC-MS, %) | Final Purity (GC-MS, %) | Recovery Yield (%) |
| Batch 1 | 85.2 | >98.5 | 91 |
| Batch 2 | 88.0 | >99.0 | 93 |
| Batch 3 | 82.5 | >98.0 | 89 |
Note: Data are representative and may vary based on the initial concentration of impurities and specific experimental conditions. High recovery rates are a known advantage of this technique.[14]
Aqueous extraction via reversible bisulfite adduct formation is a highly effective, scalable, and straightforward method for the purification of this compound.[4] This technique successfully separates the target aldehyde from non-polar organic impurities with high efficiency and recovery rates. The mild conditions are compatible with a variety of functional groups, making it a valuable tool for researchers and chemists in both academic and industrial settings.[4][5]
References
- 1. Buy this compound | 25714-71-0 [smolecule.com]
- 2. This compound | 25714-71-0 | Benchchem [benchchem.com]
- 3. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. CAS 25714-71-0: 4-Hydroxybutanal | CymitQuimica [cymitquimica.com]
- 9. This compound | 25714-71-0 | FH139266 | Biosynth [biosynth.com]
- 10. chembk.com [chembk.com]
- 11. carlroth.com [carlroth.com]
- 12. chembk.com [chembk.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Application Notes and Protocols for the Analytical Detection of 4-Hydroxybutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 4-Hydroxybutyraldehyde (4-HBAL), a key intermediate in metabolic pathways and a potential biomarker. The protocols focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering robust frameworks for researchers in various fields, including drug development and metabolic studies.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a hydroxyl and an aldehyde group, 4-HBAL requires derivatization to improve its volatility and thermal stability for GC-MS analysis. The recommended derivatization agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime derivative.
Experimental Protocol: GC-MS with PFBHA Derivatization
This protocol is adapted from established methods for the analysis of aldehydes and hydroxyaldehydes.[1][2]
1. Sample Preparation (e.g., from biological matrix):
-
To 1 mL of sample (e.g., plasma, urine, or cell lysate), add an appropriate internal standard (e.g., a deuterated analog of 4-HBAL or a structurally similar compound not present in the sample).
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or a solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of a 10 mg/mL PFBHA solution in a suitable solvent (e.g., water or buffer).
-
Adjust the pH of the solution to approximately 4 with a dilute acid (e.g., HCl).
-
Vortex the mixture and incubate at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
-
After cooling to room temperature, extract the PFBHA-oxime derivative with a small volume of an organic solvent such as hexane or toluene.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is recommended.[3] A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 2-3 minutes.
-
Ramp: Increase to 280-300°C at a rate of 10-20°C/min.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the characteristic ions of the 4-HBAL-PFBHA derivative. The pentafluorobenzyl cation (m/z 181) is a common ion for PFBHA derivatives.[4]
-
Quantitative Data Summary (Hypothetical for 4-HBAL based on similar analytes)
The following table summarizes the expected performance characteristics of the GC-MS method. These values are based on typical performance for similar analytes and would require validation for 4-HBAL specifically.[2][5]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow: GC-MS Analysis of 4-HBAL
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 4-Hydroxybutyraldehyde in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybutyraldehyde (4-HBAL) is a critical, albeit transient, intermediate in the metabolism of 1,4-butanediol (1,4-BD) to the psychoactive compound gamma-hydroxybutyrate (GHB).[1] As a prodrug to GHB, the quantification of 4-HBAL in biological matrices is of significant interest in pharmacology, toxicology, and drug development to understand the pharmacokinetics and metabolic pathways of GHB and its precursors. However, the inherent instability of 4-HBAL, a reactive aldehyde, presents considerable analytical challenges.[2]
This document provides a comprehensive guide to the quantification of 4-HBAL in biological samples, leveraging established methods for the structurally similar and more stable metabolite, GHB. It includes detailed protocols for sample preparation, derivatization, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolic conversion of 1,4-butanediol to GHB involves a two-step enzymatic process. Alcohol dehydrogenase metabolizes 1,4-butanediol to 4-HBAL, which is then rapidly converted to GHB by aldehyde dehydrogenase.[3] Understanding this pathway is crucial for interpreting the quantitative data of 4-HBAL and its related metabolites.
Figure 1: Metabolic conversion of 1,4-Butanediol to GHB via 4-HBAL.
Analytical Methods
The quantification of short-chain, polar, and unstable molecules like 4-HBAL in complex biological matrices requires highly sensitive and specific analytical techniques. GC-MS and LC-MS/MS are the methods of choice for this purpose. Due to the reactive nature of the aldehyde group, derivatization is a critical step to enhance stability, improve chromatographic properties, and increase sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile or thermally labile compounds like 4-HBAL, derivatization is mandatory.
Principle: The analyte is extracted from the biological matrix, derivatized to a more volatile and thermally stable form, separated by gas chromatography, and detected by mass spectrometry.
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in 4-HBAL. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[4][5] To specifically target the aldehyde group for improved stability, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime derivative is recommended. This reaction is highly specific to aldehydes and ketones.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly suitable for the analysis of polar and non-volatile compounds, potentially reducing the need for extensive derivatization.
Principle: The analyte is extracted from the sample, separated by liquid chromatography, ionized, and detected by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.[6]
Experimental Protocols
The following protocols are provided as a comprehensive guide. It is essential to validate these methods in your laboratory for the specific biological matrix of interest.
General Sample Handling and Storage
Due to the potential instability of 4-HBAL, proper sample handling and storage are critical to ensure the accuracy of the results.
-
Collection: Collect biological samples (e.g., blood, plasma, urine) in appropriate containers. For blood, use tubes containing a preservative such as sodium fluoride to inhibit enzymatic activity.
-
Storage: Samples should be stored frozen, preferably at -80°C, until analysis to minimize degradation.[7] Avoid repeated freeze-thaw cycles.[8]
Protocol 1: GC-MS Quantification of 4-HBAL
This protocol is adapted from established methods for GHB and incorporates a specific derivatization step for aldehydes.[9][10]
Materials:
-
Biological sample (e.g., plasma, urine)
-
4-HBAL analytical standard
-
4-HBAL-d6 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate (EA), HPLC grade
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[4]
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Microcentrifuge tubes (1.5 mL)
-
GC-MS system
Sample Preparation and Derivatization Workflow:
Figure 2: Experimental workflow for the GC-MS analysis of 4-HBAL.
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (e.g., 4-HBAL-d6 at 10 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
To the dried residue, add 50 µL of a PFBHA solution in ethyl acetate (10 mg/mL).
-
Vortex and incubate at 60°C for 30 minutes to derivatize the aldehyde group.
-
Cool to room temperature.
-
Add 50 µL of BSTFA (with 1% TMCS) to derivatize the hydroxyl group.[4]
-
Vortex and incubate at 60°C for another 30 minutes.
-
Cool to room temperature and transfer to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC column: DB-5ms or equivalent.
-
Typical temperature program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.
-
Mass spectrometer settings: Electron ionization (EI) at 70 eV. Monitor characteristic ions for the derivatized 4-HBAL and its internal standard in selected ion monitoring (SIM) mode for optimal sensitivity and specificity.
-
Protocol 2: LC-MS/MS Quantification of 4-HBAL
This protocol is based on methods for other short-chain hydroxy acids and aldehydes.[2][6]
Materials:
-
Biological sample (e.g., plasma, urine)
-
4-HBAL analytical standard
-
4-HBAL-d6 (or other suitable stable isotope-labeled internal standard)
-
Methanol (MeOH) with 0.1% formic acid, LC-MS grade
-
Water with 0.1% formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS/MS system
Sample Preparation Workflow:
Figure 3: Experimental workflow for the LC-MS/MS analysis of 4-HBAL.
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with an appropriate volume of water with 0.1% formic acid.
-
Transfer to an LC-MS autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Typical LC column: C18 reversed-phase column.
-
Typical mobile phases: A) Water with 0.1% formic acid, B) Methanol or Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used.
-
Mass spectrometer settings: Electrospray ionization (ESI) in either positive or negative mode (to be optimized). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-product ion transitions for 4-HBAL and its internal standard.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following tables provide a template for summarizing validation and sample analysis data. Due to the limited availability of direct quantitative data for 4-HBAL, the values for GHB from the literature are provided as an example.
Table 1: Method Validation Parameters (Example for GHB)
| Parameter | GC-MS[9] | LC-MS/MS[11] |
| Linearity Range | 1 - 200 µg/mL | 1 - 100 mg/L |
| Limit of Detection (LOD) | 0.5 mg/L[12] | 1 mg/L |
| Limit of Quantification (LOQ) | 1 mg/L[12] | 1 mg/L |
| Intra-day Precision (%CV) | 5.2% (at 5 µg/mL) | < 10.2% |
| Inter-day Precision (%CV) | 2.7% (at 10 µg/mL) | < 10.2% |
| Accuracy | Not Reported | 95.0% - 103.2% |
| Extraction Recovery | 55% | > 86.4% |
Table 2: Reported Concentrations of GHB in Biological Samples
| Biological Matrix | Concentration Range | Reference |
| Plasma/Serum (Endogenous) | 0.62 - 3.24 mg/L | [13] |
| Plasma/Serum (Therapeutic) | 24 - 158 µg/mL | [9] |
| Plasma/Serum (Overdose) | > 260 µg/mL | [9] |
| Urine (Endogenous) | 0.64 - 4.20 mg/L | [13] |
| Urine (Post-administration) | Up to 1100 µg/mL | [9] |
| Hair (Endogenous) | < 0.5 - 6.25 ng/mg | [14] |
Conclusion
The quantification of this compound in biological samples is a challenging but essential task for understanding the metabolism of GHB and its precursors. The protocols outlined in this document, adapted from well-established methods for GHB and other aldehydes, provide a robust starting point for researchers. The use of specific derivatization for the aldehyde group in GC-MS and the high sensitivity of LC-MS/MS are key to overcoming the analytical hurdles posed by the instability of 4-HBAL. Rigorous method validation is paramount to ensure the generation of accurate and reliable data in research, clinical, and forensic applications.
References
- 1. γ-Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dfs.dc.gov [dfs.dc.gov]
- 5. agilent.com [agilent.com]
- 6. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arch.ies.gov.pl [arch.ies.gov.pl]
- 10. scispace.com [scispace.com]
- 11. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Metabolic Alterations Associated with γ-Hydroxybutyric Acid and the Potential of Metabolites as Biomarkers of Its Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,4-Butanediol from 4-Hydroxybutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,4-butanediol (BDO) using 4-hydroxybutyraldehyde (4-HBA) as a precursor. This process is relevant for various fields, including polymer chemistry, solvent production, and as a key intermediate in the synthesis of various fine chemicals.
Introduction
1,4-butanediol is a valuable platform chemical with a wide range of industrial applications, including the production of plastics, elastic fibers, and polyurethanes. While several synthetic routes to BDO exist, the reduction of this compound offers a direct pathway to the desired diol. This compound itself can be synthesized through methods such as the hydroformylation of allyl alcohol. This document outlines the catalytic hydrogenation of 4-HBA to BDO, providing detailed experimental protocols and relevant data.
Chemical Pathway
The synthesis of 1,4-butanediol from this compound is a straightforward reduction reaction, typically achieved through catalytic hydrogenation. The aldehyde functional group of 4-HBA is selectively reduced to a primary alcohol, yielding 1,4-butanediol.
Caption: Synthesis of 1,4-Butanediol from this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of 1,4-butanediol from this compound.
3.1. Materials and Equipment
-
Reactant: this compound (aqueous solution)
-
Catalyst: Activated Nickel catalyst (Raney® Nickel type with porous foam structure is preferred)[1]
-
Solvent: Water
-
Gases: Hydrogen (high purity)
-
Apparatus: High-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller. Standard laboratory glassware for workup and purification. Distillation apparatus.
3.2. Experimental Workflow
Caption: Experimental workflow for 1,4-butanediol synthesis.
3.3. Detailed Synthesis Protocol
-
Reactor Setup: A high-pressure reactor is charged with an aqueous solution of this compound (10-50 wt%) and the activated nickel catalyst. The catalyst loading can range from 1-10% by weight relative to the 4-HBA.
-
Reaction Initiation: The reactor is sealed and purged several times with nitrogen, followed by hydrogen to ensure an inert atmosphere. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50 bar).
-
Hydrogenation: The reaction mixture is heated to the target temperature (e.g., 80°C) and stirred vigorously to ensure good mixing of the reactants, catalyst, and hydrogen. The reaction progress can be monitored by observing the hydrogen uptake.
-
Reaction Completion and Workup: Once the hydrogen uptake ceases, the reaction is considered complete. The reactor is cooled to room temperature and carefully depressurized.
-
Catalyst Removal: The reaction mixture is filtered to remove the catalyst. The catalyst can often be recycled for subsequent batches.
-
Purification: The crude 1,4-butanediol solution is purified by fractional distillation under reduced pressure to separate it from water and any high-boiling impurities.[2][3]
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the hydrogenation of this compound to 1,4-butanediol based on available literature.
| Parameter | Condition 1 (Preferred) | Condition 2 (Alternative) | Reference |
| Catalyst | Activated Nickel (porous foam) | Raney Nickel | [1] |
| Temperature | 50-100 °C | 100-150 °C | [1] |
| Pressure | 40-100 bar | 10-40 bar | [1] |
| Solvent | Water | Water | [1] |
| Substrate Conc. | 10-70 wt% | 10-50 wt% | [1] |
| Conversion | >99% | >95% | |
| Selectivity to BDO | High (>95%) | High (>90%) |
Product Characterization
The purity and identity of the synthesized 1,4-butanediol should be confirmed using standard analytical techniques.
5.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of the final product and identifying any byproducts. The retention time and mass spectrum of the synthesized product should be compared to an authentic standard of 1,4-butanediol.[4][5][6]
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the 1,4-butanediol. The expected chemical shifts for 1,4-butanediol are:
-
¹H NMR (CDCl₃): ~3.65 ppm (t, 4H, -CH₂-OH), ~1.65 ppm (m, 4H, -CH₂-CH₂-)
-
¹³C NMR (CDCl₃): ~62.5 ppm (-CH₂-OH), ~30.0 ppm (-CH₂-CH₂-)
Spectra should be compared with reference spectra for confirmation.[7][8][9]
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood or a designated high-pressure laboratory.
-
Catalyst: Raney Nickel and other activated nickel catalysts are often pyrophoric and must be handled with care, typically under a solvent or inert atmosphere.
-
High Pressure: High-pressure reactors should be operated by trained personnel, and all safety protocols for high-pressure work must be strictly followed.
Troubleshooting
-
Low Conversion: This may be due to catalyst deactivation, insufficient hydrogen pressure, or low reaction temperature. Check the activity of the catalyst and ensure all reaction parameters are within the optimal range.
-
Low Selectivity: The formation of byproducts can be influenced by reaction temperature and catalyst choice. Lowering the reaction temperature may improve selectivity.
-
Difficult Purification: The presence of close-boiling impurities can complicate distillation. Ensure the hydrogenation reaction goes to completion to minimize impurities in the crude product.
Conclusion
The synthesis of 1,4-butanediol from this compound via catalytic hydrogenation is an efficient method for producing this important chemical intermediate. By following the detailed protocols and considering the safety precautions outlined in these application notes, researchers can successfully perform this synthesis and obtain high-purity 1,4-butanediol for their research and development needs.
References
- 1. US11260375B2 - Process and catalyst for preparing 1,4-butanediol - Google Patents [patents.google.com]
- 2. EP0601571B1 - Method for purifying 1,4-butanediol, by hydrogenation and distillation - Google Patents [patents.google.com]
- 3. US4032583A - Purification of 1,4-butanediol - Google Patents [patents.google.com]
- 4. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents [patents.google.com]
- 5. WO2011047101A1 - Microorganisms for the production of 1,4-butanediol, 4-hydroxybutanal, 4-hydroxybutyryl-coa, putrescine and related compounds, and methods related thereto - Google Patents [patents.google.com]
- 6. comum.rcaap.pt [comum.rcaap.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-Butanediol(110-63-4) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the Production of Poly(4-hydroxybutyrate) (P4HB) Utilizing 4-Hydroxybutyraldehyde Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(4-hydroxybutyrate) (P4HB) is a biodegradable and biocompatible polyester with significant potential for medical applications, including resorbable sutures, surgical meshes, and drug delivery systems.[1][2] Unlike many synthetic polymers, P4HB degrades in vivo to 4-hydroxybutyrate (4HB), a natural metabolite found in the human body.[1][3] High molecular weight P4HB, which is crucial for most medical device applications, is exclusively produced through microbial fermentation, as chemical synthesis methods typically result in low molecular weight polymers and may introduce metallic catalysts.[1][4][5]
These application notes provide an overview and detailed protocols for the production of P4HB in recombinant Escherichia coli, focusing on the metabolic pathways that involve 4-hydroxybutyraldehyde as a key intermediate.
Metabolic Pathway for P4HB Production
The biosynthesis of P4HB in recombinant microorganisms involves the enzymatic conversion of a carbon source to 4-hydroxybutyryl-CoA (4HB-CoA), which is then polymerized by PHA synthase (PhaC).[1] When utilizing precursors like 1,4-butanediol (1,4-BDO), the metabolic pathway proceeds through this compound.
A common pathway engineered in E. coli for P4HB synthesis from 1,4-BDO involves the following steps:
-
Oxidation of 1,4-butanediol: 1,4-BDO is oxidized to this compound. This reaction can be catalyzed by enzymes such as 1,3-propanediol dehydrogenase (DhaT).[4][5]
-
Oxidation of this compound: this compound is then oxidized to 4-hydroxybutyric acid (4HB). This step is typically catalyzed by an aldehyde dehydrogenase (AldD).[4][5]
-
Activation to 4HB-CoA: 4HB is subsequently converted to its coenzyme A thioester, 4-hydroxybutyryl-CoA (4HB-CoA), by a CoA transferase such as OrfZ from Clostridium kluyveri.[3][6]
-
Polymerization: Finally, PHA synthase (PhaC) polymerizes 4HB-CoA monomers to form the P4HB polymer.[3][6]
Quantitative Data on P4HB Production
The production of P4HB in recombinant E. coli has been optimized through various strategies, including the selection of host strains, carbon sources, and cultivation conditions. The following tables summarize key quantitative data from different studies.
| Strain | Carbon Source(s) | P4HB Content (% of CDW) | P4HB Concentration (g/L) | Reference |
| E. coli JM109 (pKSSE5.3) | Xylose + Na-4HB | 58 - 70% | 2.8 - 4.3 | [3][7] |
| E. coli XL1-Blue (pKSSE5.3) | Glucose + 4HB | 36% | ~4.0 | [3] |
| Recombinant E. coli | Glucose | 68.2% | 11.5 (CDW) | [8] |
| Comamonas acidovorans | 4HB or 1,4-butanediol | up to 21% | Not Reported | [3] |
| Recombinant E. coli | Glycerol + Propionic Acid | up to 80% | Not Reported | [5] |
CDW: Cell Dry Weight
| Precursor | Intermediate(s) | Key Enzymes | Typical Yield (P4HB from precursor) |
| 1,4-Butanediol | This compound, 4-Hydroxybutyric Acid | DhaT, AldD, OrfZ, PhaC | Varies with strain and conditions |
| γ-Butyrolactone | 4-Hydroxybutyric Acid | OrfZ, PhaC | Varies with strain and conditions |
| Sodium 4-hydroxybutyrate | 4-Hydroxybutyric Acid | OrfZ, PhaC | 92% (g/g) in E. coli JM109 |
Experimental Protocols
This protocol is adapted from studies on P4HB production in recombinant E. coli strains expressing the necessary biosynthetic genes.[3][7]
1. Materials and Reagents:
-
Recombinant E. coli strain (e.g., JM109) harboring a plasmid with phaC and orfZ genes.
-
Luria-Bertani (LB) medium for pre-culture.
-
Modified E2 minimal medium for main culture.
-
Carbon source for growth (e.g., xylose or glucose).
-
P4HB precursor (e.g., sodium 4-hydroxybutyrate).
-
Appropriate antibiotics for plasmid maintenance.
-
Shaking incubator and bioreactor.
2. Procedure:
-
Pre-culture: Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture (Growth Phase): Inoculate 500 mL of modified E2 minimal medium in a 2 L flask or bioreactor with the overnight pre-culture to an initial OD600 of ~0.1. Add the growth carbon source (e.g., 10 g/L xylose). Incubate at 37°C with shaking at 200 rpm until the exponential growth phase is complete (typically 12-16 hours).
-
P4HB Accumulation Phase: Once the cells have reached the stationary phase, add the P4HB precursor (e.g., sodium 4-hydroxybutyrate to a final concentration of 5 g/L).[1] Continue the incubation at 30°C with shaking at 200 rpm for another 48-72 hours.[1]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes.
-
Washing: Wash the cell pellet twice with deionized water to remove residual medium components.
-
Drying: Lyophilize the washed cell pellet to determine the cell dry weight (CDW).
This protocol outlines a general method for extracting P4HB from microbial biomass.
1. Materials and Reagents:
-
Lyophilized P4HB-containing cell biomass.
-
Chloroform.
-
Methanol (ice-cold).
-
Centrifuge and glassware.
-
Fume hood.
2. Procedure:
-
Extraction: Resuspend the lyophilized cell biomass in chloroform (e.g., 20 mL of chloroform per gram of dry cell weight). Stir the suspension at room temperature for 24 hours in a fume hood.
-
Cell Debris Removal: Centrifuge the chloroform suspension at 10,000 x g for 20 minutes to pellet the cell debris.
-
P4HB Precipitation: Carefully decant the chloroform supernatant containing the dissolved P4HB into a beaker. Add 10 volumes of ice-cold methanol to the chloroform solution to precipitate the P4HB.
-
Purification: Allow the P4HB to precipitate completely (this may take several hours at 4°C). Collect the precipitated P4HB by filtration or centrifugation.
-
Drying: Wash the P4HB pellet with fresh methanol and dry it under vacuum to a constant weight.
Conclusion
The production of P4HB in recombinant microorganisms via pathways involving this compound is a well-established and optimizable process. By leveraging engineered metabolic pathways and controlled fermentation conditions, high yields of this valuable biopolymer can be achieved. The protocols provided herein offer a foundation for researchers to produce and purify P4HB for further investigation and development in the fields of biomaterials and drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Poly-4-hydroxybutyrate (P4HB): a new generation of resorbable medical devices for tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly(4-hydroxybutyrate) (P4HB) production in recombinant Escherichia coli: P4HB synthesis is uncoupled with cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Poly(4-Hydroxybutyrate): Current State and Perspectives [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Poly(4-hydroxybutyrate) (P4HB) production in recombinant Escherichia coli: P4HB synthesis is uncoupled with cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperproduction of poly(4-hydroxybutyrate) from glucose by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Production of 4-Hydroxybutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybutyraldehyde is a valuable bifunctional molecule with applications as a precursor in the synthesis of pharmaceuticals and specialty chemicals, most notably in the production of 1,4-butanediol, a large-scale industrial chemical. Traditional chemical synthesis routes often rely on petroleum-based feedstocks and harsh reaction conditions. Biocatalytic production offers a promising green alternative, utilizing enzymes to perform specific transformations under mild, aqueous conditions. This document provides detailed application notes and experimental protocols for a two-step enzymatic pathway for the synthesis of this compound from putrescine, a renewable feedstock that can be derived from fermentation.
Biocatalytic Pathway from Putrescine
The proposed biocatalytic pathway for the conversion of putrescine to this compound involves a two-step enzymatic cascade. The first step is the oxidative deamination of putrescine to 4-aminobutanal, which is then reduced to 4-aminobutanol. The second step involves the oxidation of the terminal hydroxyl group of 4-aminobutanol to yield the target compound, this compound.
Caption: A two-step biocatalytic pathway for the production of this compound from putrescine.
Quantitative Data
The following table summarizes key quantitative data for the enzymes involved in the proposed pathway. It is important to note that while data for the initial step is available, specific titer and yield for the overall conversion to this compound are not yet extensively reported in the literature and will be highly dependent on reaction optimization.
| Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temp. (°C) | Reported Titer/Yield | Reference |
| Diamine Oxidase (Porcine Kidney) | Putrescine | 0.35 | 7.2 - 7.4 | 37 | Not directly reported for 4-aminobutanal production. | [1][2] |
| Aldehyde Reductase | Aldehydes | Varies | ~7.0 | 25-37 | High conversion rates (>95%) reported for various aldehydes. | |
| Alcohol Dehydrogenase (Yeast) | Alcohols | Varies | ~8.0-8.8 | 25-30 | Widely used for alcohol oxidation with varying yields. |
Experimental Protocols
This section provides detailed protocols for the two-step enzymatic synthesis of this compound.
Step 1: Production of 4-Aminobutanol from Putrescine
This step utilizes a two-enzyme cascade of diamine oxidase and an aldehyde reductase to convert putrescine to 4-aminobutanol.
Materials:
-
Diamine Oxidase (DAO) from porcine kidney (e.g., Sigma-Aldrich)
-
Aldehyde Reductase (e.g., from Saccharomyces cerevisiae)
-
Putrescine dihydrochloride
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
-
Potassium phosphate buffer (100 mM, pH 7.2)
-
Catalase (to remove hydrogen peroxide byproduct)
-
Reaction vessel (e.g., glass beaker or flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Incubator or water bath
Protocol:
-
Reaction Setup: In a reaction vessel, prepare the reaction mixture with the following final concentrations:
-
100 mM Potassium phosphate buffer (pH 7.2)
-
50 mM Putrescine dihydrochloride
-
1.2 mM NADPH
-
10 U/mL Diamine Oxidase
-
15 U/mL Aldehyde Reductase
-
1000 U/mL Catalase
-
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2 using a dilute solution of HCl or NaOH as needed.
-
Incubation: Incubate the reaction mixture at 37°C with gentle stirring for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by measuring the consumption of NADPH at 340 nm using a spectrophotometer or by analyzing the formation of 4-aminobutanol using techniques such as HPLC or GC-MS after derivatization.
-
Reaction Quenching: To stop the reaction, heat the mixture to 80°C for 10 minutes to denature the enzymes, followed by centrifugation to remove the precipitated protein. The supernatant will contain the 4-aminobutanol product.
Step 2: Production of this compound from 4-Aminobutanol
This step employs an alcohol dehydrogenase to oxidize 4-aminobutanol to this compound.
Materials:
-
Supernatant containing 4-aminobutanol from Step 1
-
Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae (Yeast Alcohol Dehydrogenase)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Glycine-NaOH buffer (100 mM, pH 9.0)
-
Semicarbazide hydrochloride (to trap the aldehyde product and shift the equilibrium)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter
-
Incubator or water bath
Protocol:
-
Reaction Setup: In a new reaction vessel, combine the following:
-
Supernatant from Step 1 (containing approximately 50 mM 4-aminobutanol)
-
100 mM Glycine-NaOH buffer (pH 9.0)
-
5 mM NAD+
-
100 mM Semicarbazide hydrochloride
-
20 U/mL Alcohol Dehydrogenase
-
-
pH Adjustment: Adjust the final pH of the reaction mixture to 9.0.
-
Incubation: Incubate the reaction at 30°C with gentle stirring for 12-24 hours.
-
Monitoring: The formation of this compound can be monitored by HPLC analysis. The formation of the semicarbazone derivative can also be followed spectrophotometrically.
-
Product Isolation: The this compound can be released from the semicarbazone by acidification and then extracted with a suitable organic solvent. Further purification can be achieved by column chromatography.
Logical Workflow for Protocol Execution
Caption: Experimental workflow for the two-step biocatalytic production of this compound.
Conclusion
The biocatalytic production of this compound from putrescine presents a sustainable and environmentally friendly alternative to conventional chemical synthesis. The outlined two-step enzymatic cascade provides a clear pathway for researchers to explore and optimize. Further work in enzyme discovery, protein engineering, and process optimization will be crucial to enhance the overall efficiency and economic viability of this biocatalytic route. These application notes and protocols serve as a foundational guide for scientists in the fields of biotechnology, synthetic biology, and pharmaceutical development to advance the bio-based production of this important chemical intermediate.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Hydroxybutyraldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxybutyraldehyde, also known as γ-hydroxybutyraldehyde, is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various important chemicals, including 1,4-butanediol, γ-butyrolactone (GBL), and other specialty polymers and pharmaceuticals.[1] In aqueous solutions, it exists in a dynamic equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran. This document provides an overview of common laboratory-scale synthesis protocols for this compound, with a focus on detailed methodologies and comparative data.
Synthesis Routes Overview
Several synthetic strategies have been developed for the preparation of this compound. The most prominent methods at the laboratory scale include:
-
Hydroformylation of Allyl Alcohol: This is one of the most common industrial and laboratory routes, involving the addition of a formyl group and a hydrogen atom across the double bond of allyl alcohol using a catalyst, typically a rhodium complex.[1][2]
-
Selective Oxidation of 1,4-Butanediol: This method involves the oxidation of one of the primary alcohol groups of 1,4-butanediol to an aldehyde. A significant challenge is preventing over-oxidation to γ-butyrolactone or succinic acid.[3][4]
-
Oxidative Ring-Opening of Tetrahydrofuran (THF): This approach involves the oxidation of THF to generate 2-hydroxytetrahydrofuran, which is in equilibrium with this compound.[5]
This document will provide a detailed protocol for the hydroformylation of allyl alcohol, as it is a well-documented and high-yield method.
Hydroformylation of Allyl Alcohol
The hydroformylation of allyl alcohol is a highly effective method for producing this compound. The reaction is typically catalyzed by rhodium complexes with phosphine ligands. By controlling reaction conditions such as temperature, pressure, and catalyst composition, high selectivity for the linear aldehyde product can be achieved.
Quantitative Data Summary
The following table summarizes quantitative data from various experimental conditions for the hydroformylation of allyl alcohol.
| Starting Material | Catalyst System | Solvent | Temperature (°C) | Pressure (MPaG) | Time (h) | Allyl Alcohol Conversion (%) | This compound Selectivity (%) | Reference |
| Allyl Alcohol/Toluene Mixture | Rhodium complex with phosphine ligand | Toluene | 80 | 1.6 | 0.3 | 99.6 | 96.1 | [2] |
| Allyl Alcohol/Toluene Mixture | Rhodium complex with phosphine ligand | Toluene | 100 | 1.0 | 1.8 | 99.6 | 96.5 | [2] |
| Allyl Alcohol/Toluene Mixture | Rhodium complex with phosphine ligand | Toluene | 45 | 1.0 | 1.0 | 99.6 | 96.5 | [2] |
| Allyl Alcohol/Toluene Mixture | Rhodium complex with phosphine ligand | Toluene | 80 | 1.0 | 1.0 | 99.8 | 97.1 | [2] |
Experimental Protocol: Hydroformylation of Allyl Alcohol
This protocol is a generalized procedure based on common laboratory practices for rhodium-catalyzed hydroformylation.
Materials:
-
Allyl alcohol
-
Anhydrous toluene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine or a diphosphine ligand)
-
Synthesis gas (Syngas, a 1:1 mixture of carbon monoxide and hydrogen)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Schlenk line and inert gas (e.g., nitrogen or argon) for handling air-sensitive reagents.
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add the rhodium catalyst precursor and the desired phosphine ligand to a Schlenk flask.
-
Add anhydrous, degassed toluene to dissolve the catalyst components. The solution should be homogeneous.
-
-
Reactor Setup:
-
Transfer the catalyst solution to the high-pressure autoclave reactor using a cannula or syringe.
-
Add the desired amount of allyl alcohol (or a solution of allyl alcohol in toluene) to the reactor.
-
Seal the autoclave according to the manufacturer's instructions.
-
-
Reaction:
-
Flush the autoclave three times with the 1:1 CO/H₂ syngas mixture.
-
Pressurize the reactor to the desired initial pressure (e.g., 1.0 MPaG) with the syngas mixture.
-
Begin stirring and heat the reactor to the target temperature (e.g., 80°C).
-
Maintain the pressure by continuously feeding the syngas mixture as it is consumed.
-
Monitor the reaction progress by observing the gas uptake. The reaction is typically complete when gas uptake ceases.
-
Allow the reaction to proceed for the specified time (e.g., 1 hour).
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
The product, this compound, can be isolated from the reaction mixture. It is often found in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran.
-
A common purification method involves aqueous phase extraction, as this compound has good water solubility.
-
Further purification can be achieved by distillation under reduced pressure.
-
-
Analysis:
-
The conversion of allyl alcohol and the selectivity for this compound can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Alternative Synthesis Routes (Brief Overview)
Selective Oxidation of 1,4-Butanediol
The oxidation of 1,4-butanediol to this compound is a direct approach but requires careful control to avoid over-oxidation. The primary challenge is the subsequent oxidation of the aldehyde to a carboxylic acid or the intramolecular cyclization to form the more stable γ-butyrolactone. The reaction pathway is as follows:
1,4-Butanediol → this compound ⇌ 2-Hydroxytetrahydrofuran → γ-Butyrolactone
Mild and selective oxidizing agents and reaction conditions are necessary to favor the isolation of the aldehyde.
Oxidative Ring-Opening of Tetrahydrofuran
This method proceeds through the formation of 2-hydroxytetrahydrofuran, the cyclic hemiacetal of this compound. Various oxidizing systems can be employed. The product is an equilibrium mixture of the cyclic and open-chain forms.
Visualizations
Signaling Pathway: Synthesis of this compound and Subsequent Products
References
- 1. 2-HYDROXYTETRAHYDROFURAN synthesis - chemicalbook [chemicalbook.com]
- 2. US4533742A - Preparation of 2-hydroxytetrahydrofuran by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Hydroxybutyraldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Hydroxybutyraldehyde (4-HBA), with a focus on optimizing catalyst concentration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound via the hydroformylation of allyl alcohol using rhodium-based catalysts.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Allyl Alcohol | Inactive Catalyst: The rhodium catalyst may have deactivated due to exposure to air or impurities. | Ensure all solvents and reagents are thoroughly degassed and dried. Prepare the catalyst solution under an inert atmosphere (e.g., Argon or Nitrogen). Consider in-situ catalyst activation. |
| Insufficient Catalyst Concentration: The amount of catalyst may be too low to achieve a reasonable reaction rate. | Gradually increase the catalyst concentration. Refer to the data table below for the expected impact on yield. Be aware that excessive concentrations can lead to side reactions and catalyst aggregation.[1] | |
| Suboptimal Reaction Conditions: Temperature or pressure may not be in the optimal range for the specific catalyst and ligand system. | For rhodium-phosphine catalyst systems, a typical temperature range is 50-90°C and a pressure of 0.5 to 1.5 MPaG is recommended.[2] Systematically vary the temperature and pressure to find the optimal conditions for your setup. | |
| Low Selectivity for this compound (High formation of 3-hydroxy-2-methylpropionaldehyde) | Incorrect Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the rhodium catalyst (P/Rh ratio) significantly influences the regioselectivity. | An excess of the phosphine ligand generally favors the formation of the linear product (4-HBA).[3] Experiment with different P/Rh ratios to optimize for the desired isomer. |
| High Reaction Temperature: Higher temperatures can sometimes favor the formation of the branched isomer. | If selectivity is an issue, try lowering the reaction temperature in increments of 5-10°C. | |
| Significant Formation of Byproducts (n-propanol, propionaldehyde) | Isomerization of Allyl Alcohol: The catalyst may be promoting the isomerization of allyl alcohol to propanal, which is then hydrogenated to n-propanol.[3] | The choice of phosphine ligand is crucial in suppressing isomerization. Bulky phosphine ligands can sometimes disfavor this side reaction. Ensure the purity of the allyl alcohol starting material. |
| Catalyst Deactivation During Reaction | Oxidation of Phosphine Ligands: The phosphine ligands are susceptible to oxidation, which can lead to catalyst deactivation.[4] | Use high-purity, oxygen-free reagents and maintain a strict inert atmosphere throughout the reaction. |
| Formation of Inactive Rhodium Clusters: Over time, active monomeric rhodium species can form inactive clusters. | Including a diphosphinoalkane in the catalyst system can improve stability.[5] If deactivation occurs, catalyst regeneration protocols involving oxidation and extraction may be necessary.[5][6] |
Quantitative Data on Catalyst Concentration
The concentration of the rhodium catalyst is a critical parameter that influences both the conversion of allyl alcohol and the selectivity towards the desired linear product, this compound. The following table summarizes typical trends observed in the hydroformylation of allyl alcohol. Please note that this data is illustrative and optimal concentrations will vary depending on the specific ligand, solvent, and reaction conditions used.
| Catalyst Concentration (ppm of Rhodium) | Allyl Alcohol Conversion (%) | Selectivity for this compound (%) | Typical Byproducts |
| 25 | Low to Moderate | High | Low levels of 3-hydroxy-2-methylpropionaldehyde |
| 50-60 (Often Recommended) | High | Very High (e.g., 96.5%) [2] | Low levels of isomerization byproducts [2] |
| 100 | Very High | High | Increased potential for side reactions |
| >150 | Very High | Moderate to High | Higher levels of byproducts, potential for catalyst aggregation |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the hydroformylation of allyl alcohol.[3] This process involves reacting allyl alcohol with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, in the presence of a homogeneous rhodium-based catalyst.[2][7]
Q2: What type of catalyst is typically used, and why is its concentration important?
A2: Rhodium complexes, often with phosphine ligands, are the catalysts of choice for this reaction due to their high activity and selectivity.[3] The catalyst concentration is a critical parameter to optimize. Insufficient concentration can lead to slow or incomplete reactions, while excessive concentration can result in unwanted side reactions and catalyst aggregation, which can decrease efficiency and complicate purification.[1]
Q3: What are the main byproducts in this compound synthesis, and how can they be minimized?
A3: The primary byproduct is the branched isomer, 3-hydroxy-2-methylpropionaldehyde.[3] Other common byproducts include n-propanol and propionaldehyde, which arise from the isomerization of allyl alcohol.[7] Minimizing these byproducts can be achieved by carefully selecting the phosphine ligand, optimizing the ligand-to-rhodium ratio, and controlling the reaction temperature and pressure.[3]
Q4: How can I improve the selectivity for the linear product (this compound)?
A4: To enhance the selectivity for this compound, it is generally recommended to use an excess of the phosphine ligand relative to the rhodium catalyst.[3] The choice of a suitable phosphine ligand is also crucial. Additionally, operating at a moderate temperature can favor the formation of the linear isomer.
Q5: My catalyst seems to be deactivating over the course of the reaction. What could be the cause and how can I prevent it?
A5: Catalyst deactivation can occur due to several factors, including the oxidation of phosphine ligands or the formation of inactive rhodium clusters.[2][4] To prevent this, it is essential to work under a strict inert atmosphere using high-purity, degassed reagents and solvents. The addition of a diphosphinoalkane to the catalyst system has also been shown to improve catalyst stability.[5] In some cases, a deactivated catalyst can be regenerated through a multi-step process involving oxidation and extraction.[5][6]
Experimental Protocols
General Procedure for Rhodium-Catalyzed Hydroformylation of Allyl Alcohol
This protocol provides a general guideline for a laboratory-scale synthesis of this compound. Caution: This reaction should be carried out in a well-ventilated fume hood, and all handling of carbon monoxide must be done with extreme care using appropriate safety equipment.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Allyl alcohol (high purity, degassed)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (1:1 mixture of CO:H₂)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, dissolve the rhodium precursor and the desired amount of phosphine ligand in the anhydrous, degassed solvent. The desired catalyst concentration and P/Rh ratio should be calculated beforehand.
-
Reactor Setup: Transfer the catalyst solution to the autoclave reactor under an inert atmosphere.
-
Purging: Seal the reactor and purge it several times with the CO/H₂ mixture to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor to the desired pressure (e.g., 1 MPaG) with the CO/H₂ mixture and heat the solution to the target temperature (e.g., 80°C) with stirring.[2][7]
-
Substrate Injection: Once the desired temperature and pressure are stable, inject the degassed allyl alcohol into the reactor.
-
Reaction Monitoring: Maintain a constant pressure by supplying the CO/H₂ mixture as it is consumed. The reaction progress can be monitored by the gas uptake.
-
Reaction Completion and Cooling: Once the gas uptake ceases, stop the heating and cool the reactor to room temperature.
-
Depressurization and Analysis: Carefully vent the excess CO/H₂ in a safe manner. The reaction mixture can then be analyzed by techniques such as Gas Chromatography (GC) to determine the conversion and product distribution.[7]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathways in allyl alcohol hydroformylation.
Caption: Troubleshooting decision tree for optimizing synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium/Trialkylamines Catalyzed Reductive Hydroformylation in Ionic Liquid/Heptane Medium: An Unexpected Concept for Catalyst Recycling in Batch and Continuous Flow Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Hydroformylation of Isosorbide Diallyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Hydroformylation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomerization byproducts in hydroformylation of allyl alcohol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydroformylation of allyl alcohol. The focus is on minimizing the formation of isomerization byproducts to enhance reaction selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomerization byproduct in the hydroformylation of allyl alcohol, and why is it a problem?
A1: The main isomerization byproduct is propanal. This occurs when the allyl alcohol substrate isomerizes before the hydroformylation reaction takes place. The formation of propanal is undesirable as it reduces the yield of the target hydroxy aldehydes (4-hydroxybutanal and 3-hydroxy-2-methylpropanal) and complicates the purification of the final product.[1]
Q2: My reaction is producing a high amount of propanal. What is the likely cause?
A2: High levels of propanal are typically a result of undesired isomerization of the allyl alcohol starting material.[1] Several factors can contribute to this issue:
-
Catalyst Choice: Cobalt-based catalysts are known to promote the isomerization of the double bond in allyl alcohol, leading to the formation of n-propanal.[2] In contrast, rhodium-triphenylphosphine complexes are generally "isomerization-free" catalysts for this reaction.[2]
-
Reaction Temperature: Higher reaction temperatures can favor the isomerization of the desired product to the more thermodynamically stable β-isomer, which can subsequently lead to the formation of n-aldehydes.[2] For instance, with a Co₂(CO)₈ catalyst, increasing the temperature from 81°C to 170°C significantly increased the yield of propanal from 3.3% to 25.8%.[3]
-
Carbon Monoxide Pressure: Low carbon monoxide pressure can also favor isomerization.[2]
Q3: How can I minimize the formation of propanal in my experiment?
A3: To suppress the formation of propanal, consider the following adjustments to your experimental setup:
-
Catalyst Selection: Employ a rhodium-based catalyst, such as a rhodium-triphenylphosphine complex, which is known to minimize isomerization.[2]
-
Ligand Selection: The choice of phosphine ligand is crucial. For rhodium-catalyzed reactions, bulky phosphine ligands can help suppress isomerization. The use of certain diphosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene has been shown to achieve high yields of the desired linear aldehyde (in excess of 80%) with minimal isomerization.[1]
-
Reaction Conditions:
-
Temperature: Operate at lower temperatures. For rhodium-catalyzed systems, temperatures around 60°C have been shown to be effective.[1]
-
Pressure: Use higher pressures of carbon monoxide and hydrogen (syngas).[2] Pressures around 800 psi have been used successfully.[1]
-
CO/H₂ Ratio: A 1:1 ratio of CO to H₂ is commonly employed and has been shown to provide good selectivity.[1]
-
Q4: Besides propanal, are there other significant byproducts I should be aware of?
A4: Yes, other side reactions can occur during the hydroformylation of allyl alcohol. These include:
-
Hydrogenation: The allyl alcohol can be hydrogenated to propanol.[1]
-
Formation of Higher Boiling Products: Complex side reactions can lead to the formation of higher molecular weight byproducts.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Propanal Yield | Isomerization of allyl alcohol. | - Switch to a rhodium-based catalyst with a suitable phosphine ligand (e.g., triphenylphosphine, 1,1'-bis(diphenylphosphino)ferrocene).- Lower the reaction temperature.- Increase the syngas pressure. |
| Low Conversion of Allyl Alcohol | Inefficient catalyst or suboptimal reaction conditions. | - Increase the catalyst loading.- Optimize the reaction temperature and pressure. Ensure the temperature is not too low to stall the reaction.- Verify the purity of the reactants and solvents. |
| Poor Regioselectivity (Undesired branched-to-linear aldehyde ratio) | Inappropriate ligand or reaction conditions. | - The choice of phosphine ligand significantly impacts regioselectivity. Experiment with different phosphine or diphosphine ligands to favor the desired isomer.- Adjust the P/Rh ratio, as this can influence the product distribution. |
| Formation of Propanol | Hydrogenation of allyl alcohol. | - This is a common side reaction. Modifying the catalyst and reaction conditions to favor hydroformylation over hydrogenation can help. Using a lower H₂ partial pressure might reduce hydrogenation, but this needs to be balanced with the requirements of the hydroformylation reaction. |
Quantitative Data Summary
Table 1: Effect of Catalyst on Product Distribution in Allyl Alcohol Hydroformylation
| Catalyst | Temperature (°C) | Propanal Yield (%) | Hydroxy Aldehyde Yield (%) | Reference |
| Co₂(CO)₈ | 81 | 3.3 | 19.6 | [3] |
| Co₂(CO)₈ | 150 | 22.4 | 10.7 | [3] |
| Co₂(CO)₈ | 170 | 25.8 | 7.9 | [3] |
| RhH(CO)(PPh₃)₃ with 1,1'-bis(diphenylphosphino)ferrocene | 60 | Minimized | >80 (as 4-hydroxybutanal) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isomerization using a Rhodium-Based Catalyst
This protocol is based on methodologies that have shown high selectivity towards the desired hydroxy aldehydes.[1]
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand (e.g., triphenylphosphine or a diphosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene). The P/Rh ratio should be optimized for the specific ligand used.
-
Reaction Setup: Add the solvent (e.g., toluene) and allyl alcohol to the reactor.
-
Reaction Execution: Seal the reactor, remove it from the glovebox, and purge it several times with syngas (a 1:1 mixture of CO and H₂). Pressurize the reactor to the desired pressure (e.g., 800 psi) and heat it to the target temperature (e.g., 60°C) with stirring.
-
Monitoring and Workup: Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR. Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. The product mixture can then be analyzed and purified.
Visualizations
Caption: Reaction pathways in the hydroformylation of allyl alcohol.
Caption: Troubleshooting workflow for high propanal formation.
Caption: Simplified mechanism of allyl alcohol isomerization to propanal.
References
Technical Support Center: 4-Hydroxybutyraldehyde Handling and Cyclization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the intramolecular cyclization of 4-hydroxybutyraldehyde.
Understanding the Challenge: The Equilibrium
This compound exists in a dynamic equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran.[1][2] This equilibrium can complicate reactions where the open-chain aldehyde functionality is required. The presence of water and acidic or basic conditions can influence the rate and position of this equilibrium.[3][4][5]
Diagram of the Equilibrium:
References
Stability of 4-Hydroxybutyraldehyde under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-hydroxybutyraldehyde under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound (4-HB) is susceptible to several degradation pathways due to the presence of both an aldehyde and a hydroxyl functional group. The primary pathways include:
-
Intramolecular Cyclization: 4-HB exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran. This is a reversible process that can complicate analysis.[1]
-
Oxidation: The aldehyde group can be readily oxidized to form 4-hydroxybutanoic acid, particularly in the presence of oxidizing agents or exposure to air.[2]
-
Condensation Reactions: Aldehydes are prone to self-condensation (aldol condensation) or reactions with other nucleophiles, which can lead to the formation of higher molecular weight impurities.[2]
-
Polymerization: Under certain conditions, especially in the absence of a suitable solvent or at elevated temperatures, aldehydes can polymerize.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C for long-term storage. Some suppliers suggest storage at 10-25°C for shorter periods, but refrigeration is generally preferred to minimize degradation.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber or opaque container.
-
Container: Use a tightly sealed container to prevent evaporation and exposure to moisture.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: Acidic conditions can catalyze the intramolecular cyclization to form 2-hydroxytetrahydrofuran.
-
Basic Conditions: Basic conditions can promote aldol condensation reactions, leading to the formation of dimers and other condensation products.
-
Neutral pH: While more stable than at pH extremes, degradation, particularly oxidation, can still occur. The highest thermal stability is often observed near neutral pH.[4]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited in the provided search results, aldehydes, in general, can be sensitive to light. Photodegradation can lead to the formation of free radicals, which can initiate oxidation and other degradation reactions. Therefore, it is recommended to protect this compound from light during storage and handling.
Troubleshooting Guide
Issue 1: Inconsistent analytical results or the appearance of a new peak in the chromatogram.
-
Possible Cause 1: Equilibrium with 2-hydroxytetrahydrofuran.
-
Troubleshooting Step: The equilibrium between this compound and its cyclic hemiacetal, 2-hydroxytetrahydrofuran, can be influenced by the solvent, temperature, and pH of the analytical mobile phase. To confirm this, try altering the chromatographic conditions (e.g., change the pH of the mobile phase or the column temperature) to see if the relative peak areas of the two species change.
-
-
Possible Cause 2: On-column degradation.
-
Troubleshooting Step: The analytical method itself might be causing degradation. This can happen if the column packing has acidic or basic sites, or if the temperature is too high. Try using a different, well-endcapped column or reducing the column temperature.
-
-
Possible Cause 3: Sample degradation during preparation.
-
Troubleshooting Step: Prepare samples immediately before analysis and keep them in an autosampler at a low temperature (e.g., 4°C). Use a diluent that is known to be compatible with this compound (e.g., acetonitrile or cold, de-gassed water).
-
Issue 2: Loss of potency or lower than expected assay value.
-
Possible Cause 1: Oxidation.
-
Troubleshooting Step: Ensure that the compound was stored under an inert atmosphere and that all solvents used were de-gassed. If oxidation is suspected, a peak corresponding to 4-hydroxybutanoic acid may be present in the chromatogram.
-
-
Possible Cause 2: Polymerization or condensation.
-
Troubleshooting Step: Visually inspect the sample for any cloudiness or precipitate. If polymerization has occurred, it may not be visible in the HPLC chromatogram as the polymers may precipitate or be too large to elute. Size-exclusion chromatography could be used to investigate the presence of high molecular weight species.
-
-
Possible Cause 3: Evaporation.
-
Troubleshooting Step: Ensure that the container is always tightly sealed. Aldehydes can be volatile, and improper sealing can lead to a decrease in concentration.[5]
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rates of all potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidative degradation of the aldehyde functionality. |
| Light | Protected from light (Amber vial) | To prevent photolytic degradation. |
| Container | Tightly sealed | To prevent evaporation and exposure to moisture and oxygen. |
Table 2: Forced Degradation of this compound - Potential Degradants and Conditions
| Stress Condition | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | 2-Hydroxytetrahydrofuran (cyclic hemiacetal) |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Aldol condensation products (e.g., 2-(2-hydroxyethyl)-3-hydroxy-hexanal) |
| Oxidation (e.g., 3% H₂O₂) | 4-Hydroxybutanoic acid |
| Thermal (e.g., 60°C) | Increased formation of 2-hydroxytetrahydrofuran and potential oligomers |
| Photolytic (e.g., ICH Q1B) | Various oxidative and radical-mediated degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute with mobile phase for analysis.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 60°C for 7 days. Also, place a solution of the compound (1 mg/mL in acetonitrile) at 60°C for 7 days. Analyze samples at appropriate time points.
-
Photostability: Expose a solid sample and a solution (1 mg/mL in acetonitrile) of this compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from its potential degradation products.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50)
-
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting inconsistent analytical results.
References
- 1. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]
- 2. Buy this compound | 25714-71-0 [smolecule.com]
- 3. This compound | 25714-71-0 | FH139266 | Biosynth [biosynth.com]
- 4. Effects of pH and polyanions on the thermal stability of fibroblast growth factor 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 4-Hydroxybutyraldehyde (4-HBA) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of 4-hydroxybutyraldehyde (4-HBA). The information is tailored to address specific challenges encountered during the scaling up of both chemical and biological synthesis routes.
Section 1: Chemical Synthesis of 4-HBA via Hydroformylation of Allyl Alcohol
The primary industrial method for 4-HBA synthesis is the hydroformylation of allyl alcohol. This process, while well-established, presents several challenges during scale-up.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the hydroformylation of allyl alcohol for 4-HBA production?
A1: The primary challenges include:
-
Byproduct Formation: The formation of isomers, particularly 3-hydroxy-2-methylpropionaldehyde (HMPA), and other byproducts like n-propanol and propionaldehyde, reduces the yield and complicates purification.[2][3][4]
-
Harsh Reaction Conditions: The process often requires high pressure and temperature, which can be demanding on equipment and impact process economics at an industrial scale.[3]
-
Catalyst Stability and Recovery: Ensuring the stability and efficient recovery of the rhodium-based catalyst is crucial for cost-effective production.
-
Product Instability: 4-HBA is a reactive aldehyde that can be unstable under certain conditions, potentially leading to degradation or side reactions.[5]
-
Purification: Separating 4-HBA from the reaction mixture, including byproducts and the catalyst, requires efficient and scalable purification methods.[4]
Q2: How can I improve the selectivity of the hydroformylation reaction towards 4-HBA?
A2: Improving selectivity involves several strategies:
-
Catalyst and Ligand Selection: The choice of rhodium complex and phosphine ligands significantly influences the ratio of linear (4-HBA) to branched (HMPA) products.[1]
-
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and the ratio of carbon monoxide to hydrogen can favor the formation of the desired linear aldehyde.[2][3]
-
Solvent Choice: The use of appropriate solvents can enhance reaction activity and selectivity.[3]
Q3: What are the recommended methods for purifying 4-HBA at a larger scale?
A3: While conventional distillation is an option, it can be challenging due to the thermal sensitivity of 4-HBA.[4] A highly preferred method is aqueous phase extraction .[4] Water can selectively extract 4-HBA from the product mixture, leaving behind many of the byproducts and the catalyst.[4] This aqueous solution of 4-HBA can then be used directly in subsequent processing steps, such as hydrogenation to 1,4-butanediol.[4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Conversion of Allyl Alcohol | - Inactive catalyst- Insufficient reaction time or temperature- Low pressure of synthesis gas (CO/H₂) | - Verify catalyst activity and concentration.- Increase reaction time and/or temperature within optimal ranges.[3]- Ensure the reactor is properly pressurized with the correct CO/H₂ ratio.[3] |
| High Levels of Byproducts (e.g., HMPA, n-propanol) | - Suboptimal catalyst system- Incorrect reaction conditions (temperature, pressure)- Poor mixing leading to localized "hot spots" | - Experiment with different phosphine ligands to improve selectivity for the linear product.[1]- Adjust temperature and pressure to favor 4-HBA formation.[2][3]- Improve agitation to ensure uniform reaction conditions. |
| Product Degradation or Polymerization | - High reaction temperature- Presence of acidic or basic impurities- Extended exposure to air (oxidation) | - Lower the reaction temperature and shorten reaction time where possible.- Neutralize the reaction mixture after completion.- Handle the product under an inert atmosphere (e.g., nitrogen). |
| Difficulty in Separating 4-HBA from Catalyst | - Inefficient extraction process | - Optimize the aqueous extraction by adjusting the water-to-organic phase ratio and contact time.- Consider multi-stage counter-current extraction for continuous processes.[4] |
Data Presentation: Hydroformylation of Allyl Alcohol
The following table summarizes key quantitative data from various experimental conditions for the hydroformylation of allyl alcohol to produce 4-HBA.
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Catalyst System | Rhodium dicarbonylacetylacetonate with bisphosphine ligand | Rhodium dicarbonylacetylacetonate with bisphosphine ligand | Rhodium dicarbonylacetylacetonate with bisphosphine ligand | Rhodium dicarbonylacetylacetonate with bisphosphine ligand |
| Solvent | Toluene | Toluene | Toluene | Toluene |
| Temperature | 80°C | 100°C | 45°C | 80°C |
| Pressure | 1.6 MPaG | 1 MPaG | 1 MPaG | 1 MPaG |
| Reaction Time | 0.3 h | 1.8 h | 1 h | 1 h |
| Allyl Alcohol Conversion Rate | 99.6% | 99.6% | 99.6% | 99.8% |
| 4-HBA Selectivity | 96.1% | 96.5% | 96.5% | 97.1% |
| Isomerization Byproduct Selectivity | 3.5% | 2.7% | 3.2% | 2.4% |
| Normal-to-iso Ratio (4-HBA:HMPA) | 9.8 : 1 | 9.9 : 1 | 9.9 : 1 | 10.5 : 1 |
| Reference | [3] | [3] | [3] | [3] |
Experimental Protocol: Hydroformylation of Allyl Alcohol
This protocol is a generalized representation based on common practices in the field.
1. Preparation of Starting Materials:
- Prepare a mixture of allyl alcohol and toluene. One method involves hydrolyzing allyl acetate under acidic conditions, followed by extraction with toluene and rectification to obtain the desired mixture.[3]
2. Catalyst System Preparation:
- In a separate vessel, dissolve the rhodium catalyst precursor (e.g., rhodium dicarbonylacetylacetonate) and the phosphine ligand in the allyl alcohol-toluene mixture to form a homogeneous solution.[3]
3. Hydroformylation Reaction:
- Transfer the solution to a suitable pressure reactor (autoclave).
- Flush the reactor multiple times with a 1:1 mixture of carbon monoxide and hydrogen.[4]
- Pressurize the reactor to the desired pressure (e.g., 1-1.6 MPaG) with the CO/H₂ mixture and heat to the target temperature (e.g., 80°C) with stirring.[3][4]
- Maintain a constant pressure and monitor the gas uptake until the reaction is complete.[4]
4. Product Analysis:
- Cool and depressurize the reactor.
- Analyze the reaction mixture using gas chromatography (GC) to determine the conversion of allyl alcohol and the selectivity for 4-HBA, HMPA, and other byproducts.[4]
Visualization: Hydroformylation Workflow
Caption: Workflow for the chemical synthesis of 4-HBA via hydroformylation.
Section 2: Biological Production of 4-HBA
The biotechnological production of 4-HBA is an emerging alternative to chemical synthesis, often as an intermediate in the production of 1,4-butanediol or 4-hydroxybutyric acid (4-HB).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the biological production of 4-HBA?
A1: Key challenges include:
-
Enzyme Efficiency and Specificity: The activities of the enzymes in the biosynthetic pathway, such as those converting precursors to 4-HBA and 4-HBA to subsequent products, are critical and can be a bottleneck.
-
Product Toxicity: 4-HBA can be toxic to the host microorganism, limiting the achievable titer.
-
Metabolic Pathway Optimization: Directing the carbon flux towards 4-HBA and minimizing the formation of competing byproducts is a significant metabolic engineering challenge.
-
Instability of 4-HBA in Fermentation Broth: As an aldehyde, 4-HBA can be reactive and may degrade or be converted to other compounds in the fermentation medium.
-
Downstream Processing: Separating 4-HBA from the complex fermentation broth, including cells, media components, and other metabolites, can be difficult and costly.
Q2: Which microorganisms are commonly used for the bio-production of 4-HBA and related compounds?
A2: Engineered strains of Escherichia coli and Corynebacterium glutamicum are frequently used as host organisms for producing C4 chemicals like 1,4-butanediol, with 4-HBA as a key intermediate.[6]
Q3: How can the yield of bio-produced 4-HBA be improved?
A3: Strategies for enhancing yield include:
-
Metabolic Engineering: This involves overexpressing key enzymes in the desired pathway and deleting genes responsible for byproduct formation to redirect carbon flow.
-
Enzyme Engineering: Modifying enzymes to improve their catalytic efficiency and substrate specificity.
-
Process Optimization: Controlling fermentation conditions such as pH, temperature, and nutrient feeding to maintain optimal cell health and productivity.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Titer of 4-HBA | - Low enzyme activity in the biosynthetic pathway- Product toxicity to the host organism- Instability of 4-HBA in the fermentation broth | - Overexpress rate-limiting enzymes in the pathway.- Investigate the tolerance of the host strain to 4-HBA and consider engineering for improved resistance.- Analyze the stability of 4-HBA under fermentation conditions and consider in-situ product removal. |
| Accumulation of Undesired Byproducts | - Competing metabolic pathways are active | - Identify and delete genes responsible for the formation of major byproducts.- Optimize fermentation conditions to disfavor byproduct formation. |
| Inconsistent Production Between Batches | - Variability in inoculum quality- Fluctuations in fermentation conditions | - Standardize the inoculum preparation protocol.- Implement robust process analytical technology (PAT) to monitor and control critical process parameters. |
| Difficulty in Downstream Purification | - Complex fermentation broth matrix- Low concentration of 4-HBA | - Develop a multi-step purification process, potentially involving centrifugation, filtration, and chromatography.- Optimize the fermentation to achieve higher product titers, which can simplify purification. |
Visualization: Biological Production Pathway
Caption: A simplified biosynthetic pathway to 1,4-butanediol with 4-HBA as a key intermediate, highlighting common scale-up challenges.
References
- 1. This compound | 25714-71-0 | Benchchem [benchchem.com]
- 2. DE102011102666A1 - Producing this compound, comprises reacting allyl alcohol with carbon monoxide and hydrogen in polar solvent, in presence of catalytic system, which is formed from rhodium complex and cyclobutane ligand - Google Patents [patents.google.com]
- 3. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 4. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. Synthetic redesign of Corynebacterium glutamicum for 1,4-butanediol production via L-glutamate-derived CoA-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and selectivity in 4-Hydroxybutyraldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxybutyraldehyde (4-HBAL). Our goal is to help you improve yield and selectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The primary industrial route for producing this compound is the hydroformylation of allyl alcohol.[1][2] This process involves reacting allyl alcohol with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex.[1]
Q2: What are the common byproducts in 4-HBAL synthesis via hydroformylation?
A2: Common byproducts include isomers and hydrogenation products. The main branched isomer is 3-hydroxy-2-methylpropionaldehyde.[2][3] Other byproducts can include n-propanol and propionaldehyde, which result from the isomerization of allyl alcohol.[3][4]
Q3: How does this compound exist in solution?
A3: this compound readily undergoes a reversible intramolecular cyclization to form its cyclic hemiacetal, 2-hydroxytetrahydrofuran.[1][5] This equilibrium between the open-chain aldehyde and the cyclic form is an important characteristic of the molecule.[1]
Q4: What are the subsequent uses of this compound?
A4: 4-HBAL is a valuable intermediate. It is most commonly hydrogenated to produce 1,4-butanediol (BDO), a widely used industrial chemical.[1][6][7] It also serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Cause: Suboptimal reaction conditions, catalyst deactivation, or inefficient purification.
Solutions:
-
Optimize Reaction Conditions: Temperature, pressure, and reaction time are critical. As indicated in the table below, high conversion rates of allyl alcohol (often exceeding 99%) can be achieved under optimized conditions.[3]
-
Catalyst System: The choice of catalyst and ligands is crucial. Rhodium complexes with specific phosphine ligands are often used to enhance catalyst activity and stability.
-
Purification Method: Aqueous phase extraction is a highly effective method for separating 4-HBAL from the reaction mixture, as it is readily soluble in water while many organic components are not.[5][6]
Issue 2: Poor Selectivity (High Formation of Branched Isomer)
Possible Cause: Inappropriate catalyst system or reaction conditions favoring the formation of 3-hydroxy-2-methylpropionaldehyde.
Solutions:
-
Ligand Selection: The use of specialized ligands can create a specific microenvironment around the metal catalyst, which can direct the hydroformylation towards the linear product (4-HBAL).[1][8] Supramolecular catalyst systems have shown promise in controlling regioselectivity.[1]
-
Solvent Effects: The choice of solvent can influence the rate and selectivity of the hydroformylation of allyl alcohol.[9] Toluene is a commonly used solvent that has been shown to be effective.[3]
-
Reaction Parameters: Fine-tuning the temperature and pressure can also shift the selectivity towards the desired linear aldehyde.
Issue 3: Significant Formation of Isomerization Byproducts (n-propanol, propionaldehyde)
Possible Cause: The reaction conditions promote the isomerization of allyl alcohol to propionaldehyde, which can be subsequently hydrogenated to n-propanol.[4]
Solutions:
-
Temperature Control: Higher temperatures can sometimes favor the isomerization of allyl alcohol.[4] Operating at the optimal temperature for hydroformylation while minimizing isomerization is key.
-
Catalyst Choice: The catalyst system can also influence the extent of isomerization. Some catalyst systems may have a higher propensity for isomerization side reactions.
Data Presentation
Table 1: Effect of Reaction Conditions on Allyl Alcohol Hydroformylation
| Temperature (°C) | Pressure (MPaG) | Reaction Time (h) | Allyl Alcohol Conversion Rate (%) | 4-HBAL Selectivity (%) | Isomerization Byproducts Selectivity (%) | Normal-to-iso Ratio | Reference |
| 80 | 1.6 | 0.3 | 99.6 | 96.1 | 3.5 | 9.8:1 | [3] |
| 100 | 1.0 | 1.8 | 99.6 | 96.5 | 2.7 | 9.9:1 | [3] |
| 45 | 1.0 | 1.0 | 99.6 | 96.5 | 3.2 | 9.9:1 | [3] |
Experimental Protocols
General Protocol for Hydroformylation of Allyl Alcohol
This protocol is a generalized procedure based on common practices in the literature.[3][10]
-
Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), dissolve the rhodium precursor and the desired phosphine ligand in a degassed solvent (e.g., toluene).
-
Reactor Setup: Transfer the catalyst solution to a high-pressure autoclave.
-
System Purge: Seal the autoclave and purge it multiple times with synthesis gas (1:1 CO/H₂) to remove any residual air.
-
Pressurization and Heating: Pressurize the autoclave to the desired pressure with the CO/H₂ mixture and heat it to the target reaction temperature with stirring.
-
Substrate Injection: Once the temperature and pressure are stable, inject the allyl alcohol substrate into the reactor.
-
Reaction Monitoring: Maintain a constant pressure by supplying the CO/H₂ mixture as it is consumed. Monitor the gas uptake over time to track the reaction progress.
-
Reaction Quench and Analysis: After the desired reaction time or when gas uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure. Analyze the product mixture using gas chromatography (GC) to determine the conversion and selectivity.
Visualizations
Caption: Reaction pathways in the hydroformylation of allyl alcohol.
Caption: Troubleshooting workflow for 4-HBAL synthesis.
References
- 1. This compound | 25714-71-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 25714-71-0 [smolecule.com]
- 3. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. DE102011102666A1 - Producing this compound, comprises reacting allyl alcohol with carbon monoxide and hydrogen in polar solvent, in presence of catalytic system, which is formed from rhodium complex and cyclobutane ligand - Google Patents [patents.google.com]
- 8. Regioselective Hydroformylation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
Separation of 4-Hydroxybutyraldehyde from unreacted starting materials
Technical Support Center: Separation of 4-Hydroxybutyraldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the separation of this compound from unreacted starting materials and reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Bisulfite Adduct Formation and Extraction
Question: Why is the yield of my precipitated this compound-bisulfite adduct low?
Answer: Low yields of the solid adduct can be due to several factors:
-
Adduct Solubility: The bisulfite adduct of this compound, being a relatively low molecular weight aldehyde, may be soluble in the reaction mixture and not precipitate effectively.[1]
-
Reagent Quality: The sodium bisulfite solution must be freshly prepared and saturated to ensure maximum reactivity.[1]
-
Solvent Choice: The selection of a water-miscible co-solvent is critical for ensuring contact between the aldehyde and the aqueous bisulfite.[1] For aliphatic aldehydes like this compound, dimethylformamide (DMF) can enhance removal rates.[1]
Solutions:
-
If the adduct is water-soluble, switch from filtration to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[1]
-
Consider using an ethanol/water mixture, which can sometimes help induce precipitation.[1]
-
Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[1]
Question: A solid is forming at the interface between the organic and aqueous layers during extraction. What is it and how should I handle it?
Answer: The solid is likely the bisulfite adduct that is not soluble in either the organic or aqueous layer.[2]
Solution:
-
Filter the entire mixture through a pad of celite to remove the insoluble adduct.
-
After filtration, separate the layers and proceed with the purification of the non-aldehyde components from the organic layer.[1]
Question: My this compound is decomposing during regeneration from the bisulfite adduct. What is causing this?
Answer: Aldehydes can be sensitive to the high pH required for adduct decomposition.[1]
Solutions:
-
For base-sensitive aldehydes, minimize the exposure time to the base. A rapid extraction immediately following basification can result in high recovery.[1]
-
Consider a non-aqueous method for regeneration. Treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions, avoiding issues with pH-sensitive groups.[1]
Column Chromatography
Question: My this compound is decomposing on the silica gel column. How can I prevent this?
Answer: Aldehydes can be sensitive and may decompose on silica gel, which can act as a mild Lewis acid.[3][4]
Solutions:
-
Add a small amount of a neutralizer, like triethylamine (a drop or two), to the elution solvent.[4]
-
Switch the stationary phase to alumina, which is less acidic.[4]
-
Avoid using alcohol-based solvent systems, as they can form acetals and hemiacetals with the aldehyde on the silica column.[4]
Question: What is a good starting solvent system for the column chromatography of this compound?
Answer: For aliphatic aldehydes, a non-polar solvent with a small amount of a more polar solvent is a good starting point.
Recommended Solvent System:
-
Start with a low polarity mobile phase, such as hexane or pentane, and gradually increase the polarity by adding diethyl ether or ethyl acetate.[3] A common starting point is 97% hexane/3% diethyl ether.[3] Aldehydes will typically elute before more polar impurities like alcohols and carboxylic acids.[3]
Distillation
Question: I am losing a significant amount of product during distillation. What could be the reason?
Answer: this compound is reactive and potentially thermally sensitive.[5] High temperatures can lead to decomposition or polymerization.
Solution:
-
Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[6]
Frequently Asked Questions (FAQs)
What are the common starting materials and impurities in this compound synthesis?
The most common industrial synthesis of this compound is the hydroformylation of allyl alcohol.[7][8]
-
Starting Materials: Allyl alcohol, carbon monoxide, hydrogen.[7]
-
Byproducts: The main byproduct is the branched isomer, 3-hydroxy-2-methylpropionaldehyde.[7]
-
Impurities: Unreacted allyl alcohol and corresponding alcohols or acids from side reactions.[9]
Another synthesis route involves the reaction of allyl alcohol with formaldehyde.[6][7] In this case, unreacted formaldehyde and allyl alcohol would be the primary impurities.[6]
What are the key physical and chemical properties of this compound to consider during separation?
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Physical State: Colorless liquid.[7]
-
Boiling Point: 65–68 °C at 10 Torr.[7]
-
Solubility: It is expected to be miscible with water due to its polarity.[7]
-
Stability: Aldehydes are generally susceptible to oxidation and condensation reactions.[7] this compound is a reactive substance.[5]
-
Equilibrium: It exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran.[8] This equilibrium is an important aspect of its chemical behavior.[8]
What are the most effective methods for separating this compound?
Several methods can be employed, often in combination:
-
Aqueous Extraction: Due to its water solubility, this compound can be selectively extracted from the reaction mixture using water.[10][11]
-
Bisulfite Adduct Formation: This is a highly effective method for separating aldehydes.[1][3][12] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be extracted into the aqueous phase and then regenerated.[1][3]
-
Distillation: Conventional distillation, preferably under reduced pressure, can be used.[6][10]
-
Column Chromatography: This can be used for purification, but care must be taken to avoid decomposition of the aldehyde on the column.[3][4]
How can I analyze the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing aldehydes.[13][14] For analysis, aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be detected by UV-Vis.[13][14] Gas chromatography-mass spectrometry (GC-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can also be used for identification and purity assessment.[15]
Quantitative Data
| Separation Method | Parameter | Value | Source |
| Hydroformylation of Allyl Alcohol | This compound Selectivity | 96.5% | [7] |
| Conversion Rate | 99.6% | [7] | |
| Normal-to-iso ratio | 9.9:1 | [7] | |
| Hydrolysis of Allyl Acetate & Toluene Extraction | Allyl Alcohol Recovery | 99.7% - 99.95% | [16] |
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation and Liquid-Liquid Extraction
This protocol is adapted for an aliphatic aldehyde like this compound.[1][12]
-
Dissolution: Dissolve the crude reaction mixture containing this compound in dimethylformamide (DMF) (e.g., 10 mL).
-
Adduct Formation: Transfer the solution to a separatory funnel and add 25 mL of a freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for approximately 30 seconds.
-
Extraction: Add 25 mL of deionized water and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate/hexanes) and shake again.
-
Separation: Allow the layers to separate. The this compound adduct will be in the aqueous phase. The unreacted starting materials and non-aldehyde byproducts will remain in the organic phase.
-
Regeneration: Isolate the aqueous layer containing the bisulfite adduct. Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
-
Basification: While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ~12.
-
Final Extraction: Shake the funnel to extract the regenerated this compound into the organic layer.
-
Drying and Concentration: Separate the layers and collect the organic phase. Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Aqueous Extraction
This protocol is based on the principle that this compound is preferentially soluble in water.[10][11]
-
Initial Extraction: Place the crude reaction mixture in a separatory funnel. Add an equal volume of deionized water.
-
Mixing: Shake the funnel vigorously to allow the this compound to be extracted into the aqueous phase.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the product.
-
Back Extraction (Optional): To remove any water-soluble impurities from the product, add a fresh, immiscible organic solvent (e.g., diethyl ether) to the collected aqueous layer and shake. Separate and discard the organic layer.
-
Isolation: The this compound is now in the aqueous phase. Further processing, such as hydrogenation to 1,4-butanediol, can be carried out directly in this aqueous solution.[10][11] Alternatively, the aldehyde can be isolated by extraction into an organic solvent after saturating the aqueous phase with a salt like sodium chloride, followed by drying and concentration.
Protocol 3: Column Chromatography
This is a general protocol for the purification of an aldehyde by column chromatography.[3][15]
-
Column Packing: Pack a glass column with silica gel or alumina using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the chosen solvent system or a compatible, low-polarity solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 97% hexane / 3% diethyl ether).[3]
-
Fraction Collection: Collect fractions as the solvent runs through the column.
-
Monitoring: Monitor the separation using thin-layer chromatography (TLC) or another suitable analytical technique to identify the fractions containing the purified this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. US4029711A - 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde - Google Patents [patents.google.com]
- 7. Buy this compound | 25714-71-0 [smolecule.com]
- 8. This compound | 25714-71-0 | Benchchem [benchchem.com]
- 9. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. waters.com [waters.com]
- 14. auroraprosci.com [auroraprosci.com]
- 15. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 16. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
Managing thermal instability of 4-Hydroxybutyraldehyde during distillation
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the thermal instability of 4-hydroxybutyraldehyde during distillation. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Issue: Low Yield of this compound After Distillation
Low recovery of the target compound is a primary concern and can be attributed to several factors, including decomposition and polymerization.
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Steps |
| Pressure | High Vacuum (<10 Torr) | Higher pressure requires higher temperatures, increasing the rate of thermal decomposition. | - Ensure all joints are properly sealed and greased. - Use a high-quality vacuum pump. - Check for leaks in the system. |
| Temperature | Pot Temperature: Keep as low as possible. Vapor Temperature: 65-68 °C at 10 Torr | Excessive heat promotes decomposition and side reactions. | - Use a heating mantle with a stirrer for even heating. - Insulate the distillation column to maintain a consistent temperature gradient. |
| Residence Time | Minimize | Prolonged exposure to heat increases the likelihood of degradation. | - Use a short-path distillation apparatus for smaller scales. - Ensure a steady and efficient distillation rate. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | The aldehyde is susceptible to oxidation, especially at elevated temperatures. | - Purge the distillation apparatus with an inert gas before applying vacuum. |
| Additives | Consider a stabilizer | Polymerization and other side reactions can occur without an inhibitor. | - Add a small amount of a suitable antioxidant or polymerization inhibitor (e.g., hydroquinone, BHT) to the distillation flask. |
Issue: Presence of Impurities in the Distillate
The appearance of unexpected peaks in analytical results (GC, NMR) of the distilled product indicates decomposition.
| Observed Impurity | Likely Cause | Prevention and Mitigation |
| 2-Hydroxytetrahydrofuran | Intramolecular cyclization, a reversible process favored at higher temperatures. | - Distill at the lowest possible temperature and pressure. - Minimize the time the compound is heated. |
| γ-Butyrolactone | Oxidation of the hemiacetal (2-hydroxytetrahydrofuran) or the aldehyde itself. | - Maintain an inert atmosphere throughout the distillation process. |
| Higher Molecular Weight Species (Polymers/Oligomers) | Aldol condensation and polymerization, often catalyzed by acidic or basic impurities. | - Ensure the crude material is free from acidic or basic residues before distillation. - Consider adding a polymerization inhibitor. |
| Propene, Carbon Monoxide, etc. | Thermal decomposition of the aldehyde backbone, similar to what is observed for butyraldehyde. | - Strict adherence to low-temperature, high-vacuum distillation is critical. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in distilling this compound?
A1: The primary challenge is its thermal instability. This compound has a tendency to undergo several undesirable reactions at elevated temperatures, including intramolecular cyclization to form 2-hydroxytetrahydrofuran, oxidation, and polymerization. These reactions lead to a significant loss of the desired product and contamination of the distillate.
Q2: Why is vacuum distillation necessary?
A2: Vacuum distillation is essential because it lowers the boiling point of the compound. By reducing the pressure, this compound can be distilled at a much lower temperature (e.g., 65-68 °C at 10 Torr), which significantly minimizes thermal decomposition.
Q3: My distillate shows a significant peak for 2-hydroxytetrahydrofuran. How can I prevent this?
A3: The formation of 2-hydroxytetrahydrofuran is an equilibrium reaction. To favor the open-chain form (this compound), it is crucial to keep the distillation temperature as low as possible. Minimizing the residence time in the heated flask will also help.
Q4: Should I use any additives during distillation?
A4: Yes, adding a stabilizer can be beneficial. Aldehydes are prone to autoxidation and polymerization. A small amount of an antioxidant and/or a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can help to suppress these side reactions.
Q5: What are the signs of decomposition during distillation?
A5: Signs of decomposition include a darkening of the material in the distillation pot, an unexpected increase or decrease in pressure, and a lower than expected yield of the distillate. Post-distillation analysis by GC or NMR revealing unexpected peaks is a definitive confirmation of decomposition.
Q6: Can I use an alternative to distillation for purification?
A6: Yes, aqueous extraction has been suggested as a preferred method for separating this compound from reaction mixtures, particularly after hydroformylation. This method takes advantage of its water solubility and can avoid the issues associated with heating.
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify this compound while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap
-
Inert gas source (Nitrogen or Argon)
-
Stabilizer (e.g., hydroquinone or BHT)
-
Vacuum grease
Procedure:
-
Preparation: Assemble the short-path distillation apparatus. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good seal.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Add a small amount of stabilizer (e.g., a few crystals of hydroquinone or BHT).
-
Inert Atmosphere: Purge the system with an inert gas for several minutes to remove oxygen.
-
Applying Vacuum: Start the magnetic stirrer. Gradually apply vacuum, ensuring there are no leaks. The pressure should be reduced to below 10 Torr. A cold trap should be in place between the distillation apparatus and the vacuum pump.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Distillation: Monitor the temperature of the vapor. Collect the fraction that distills at 65-68 °C (at 10 Torr).
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature under vacuum.
-
Venting: Slowly and carefully vent the system with the inert gas before turning off the vacuum pump.
-
Analysis: Analyze the purity of the collected distillate using GC or NMR.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of the distilled this compound and identify any decomposition products.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute a small amount of the distilled product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis:
-
Calculate the area percent of the this compound peak relative to the total area of all peaks to estimate purity.
-
Identify impurity peaks by comparing retention times with known standards or by using GC-MS for mass analysis.
Visualizations
Technical Support Center: Impurity Profiling of Synthesized 4-Hydroxybutyraldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-Hydroxybutyraldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The most common industrial and laboratory-scale synthesis of this compound is the hydroformylation of allyl alcohol. This process involves the reaction of allyl alcohol with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium complex.[1] Another method involves the reaction of allyl alcohol with formaldehyde in the presence of an acid catalyst.
Q2: What is the relationship between this compound and 2-Hydroxytetrahydrofuran?
This compound exists in equilibrium with its cyclic hemiacetal, 2-Hydroxytetrahydrofuran. This is an intramolecular reaction where the hydroxyl group attacks the aldehyde carbonyl group. In aqueous solutions, the equilibrium strongly favors the formation of the more stable five-membered ring structure of 2-Hydroxytetrahydrofuran.
Q3: What are the most common impurities encountered during the synthesis of this compound?
The impurity profile of synthesized this compound is highly dependent on the synthetic route and reaction conditions. The most prevalent impurities include:
-
3-Hydroxy-2-methylpropionaldehyde: A branched isomer formed during the hydroformylation of allyl alcohol.
-
n-Propanol and Propionaldehyde: C3 byproducts resulting from side reactions during hydroformylation.[1]
-
Unreacted Allyl Alcohol: Incomplete conversion of the starting material.
-
Degradation Products: this compound can be susceptible to oxidation and other degradation pathways, especially at elevated temperatures.
Troubleshooting Guides
Synthesis: Hydroformylation of Allyl Alcohol
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the purity of reactants and solvents, as impurities can poison the rhodium catalyst. Consider using a catalyst system known for its stability. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst degradation. A typical range is 45-100°C.[1] |
| Incorrect Syngas Pressure and Ratio (CO:H₂) | The pressure and ratio of carbon monoxide to hydrogen are critical. A common ratio is 1:1, with pressures ranging from 1 to 3.6 MPaG.[1] Varying these parameters can impact both yield and selectivity. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC) to ensure it has gone to completion. |
Issue 2: Poor Selectivity (High Levels of 3-Hydroxy-2-methylpropionaldehyde)
| Potential Cause | Troubleshooting Step |
| Inappropriate Catalyst/Ligand System | The choice of phosphine ligands for the rhodium catalyst significantly influences the regioselectivity. Bulky ligands tend to favor the formation of the linear product (this compound). |
| High Reaction Temperature | Higher temperatures can sometimes favor the formation of the branched isomer. Operating at the lower end of the effective temperature range may improve selectivity.[2] |
| Solvent Effects | The solvent can influence the catalyst's activity and selectivity. Toluene is a commonly used solvent in this reaction.[1] |
Analysis and Purification
Issue 3: Difficulty in Separating this compound from Impurities
| Potential Cause | Troubleshooting Step |
| Co-elution in Chromatography | Optimize the chromatographic method (GC or HPLC). For GC, adjust the temperature program and consider a more polar column. For HPLC, modify the mobile phase gradient and/or use a different stationary phase. |
| Similar Boiling Points | For purification by distillation, fractional distillation under reduced pressure is recommended to separate compounds with close boiling points. The boiling point of this compound is approximately 65-68 °C at 10 Torr. |
| Equilibrium with 2-Hydroxytetrahydrofuran | Be aware that this compound will exist in equilibrium with its cyclic form. Analytical methods should be able to quantify both forms or drive the equilibrium to one side for accurate measurement. |
Quantitative Data Summary
The following tables summarize typical yields and impurity levels reported for the hydroformylation of allyl alcohol under various conditions.
Table 1: Reaction Conditions and Product Selectivity
| Catalyst System | Temperature (°C) | Pressure (MPaG) | Allyl Alcohol Conversion (%) | This compound Selectivity (%) | Isomerization Byproducts Selectivity (%) | Normal-to-iso Ratio |
| Rh-based with Toluene | 80 | 1.6 | 99.6 | 96.1 | 3.5 | 9.8:1 |
| Rh-based with Toluene | 45 | 1.0 | 99.6 | 96.5 | 3.2 | 9.9:1 |
| Rh-based with Toluene | 100 | 1.0 | 99.6 | 96.5 | 2.7 | 9.9:1 |
| Rh-based with Toluene | 80 | 1.0 | 99.8 | 97.1 | 2.4 | 10.5:1 |
Data sourced from patent literature.[1] Isomerization byproducts include 3-hydroxy-2-methylpropionaldehyde, n-propanol, and propionaldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydroformylation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.
Materials:
-
Allyl alcohol
-
Toluene (solvent)
-
Rhodium-based catalyst (e.g., a rhodium carbonyl complex with a suitable phosphine ligand)
-
Synthesis gas (1:1 mixture of CO and H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium catalyst and toluene.
-
Seal the reactor and purge it several times with nitrogen, followed by synthesis gas.
-
Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 1.0 MPaG).
-
Heat the reactor to the desired temperature (e.g., 80°C) with stirring.
-
Inject the allyl alcohol into the reactor.
-
Maintain the reaction at the set temperature and pressure, monitoring the uptake of synthesis gas to follow the reaction progress.
-
Once the reaction is complete (typically after 1-2 hours, as indicated by the cessation of gas uptake), cool the reactor to room temperature and carefully vent the excess pressure.
-
The resulting reaction mixture contains this compound and can be analyzed and purified as described in the following protocols.
Protocol 2: GC-MS Analysis for Impurity Profiling
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or equivalent), is recommended for separating the polar analytes. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 230°C.
-
Final hold: 5 minutes at 230°C.
-
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Sample Preparation:
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or the reaction solvent itself) before injection.
Expected Elution Order: n-Propanol, Propionaldehyde, Allyl Alcohol, 3-Hydroxy-2-methylpropionaldehyde, this compound/2-Hydroxytetrahydrofuran.
Protocol 3: HPLC-UV Analysis for Impurity Quantification
Since this compound and its main impurities lack a strong chromophore for UV detection, derivatization is often necessary. A common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Derivatization Procedure:
-
To a known volume of the sample, add an acidic solution of DNPH in acetonitrile.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to form the corresponding hydrazones.
-
Quench the reaction and dilute the sample to a known volume with the mobile phase.
HPLC Conditions:
-
HPLC System: With a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase it to elute the more nonpolar derivatives.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 360 nm, the λmax for the DNPH derivatives.
-
Column Temperature: 30°C.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Simplified reaction pathways leading to the desired product and common impurities.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-Hydroxybutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxybutyraldehyde, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of a wide array of chemicals, including the industrially significant 1,4-butanediol. Its synthesis has been approached through various chemical and biological routes, each presenting a unique profile of advantages and challenges. This guide provides an objective comparison of the primary synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
Comparative Performance of Synthesis Routes
The selection of a synthetic route to this compound is dictated by factors such as desired scale, purity requirements, and available resources. The following tables summarize quantitative data for the most prominent methods.
Table 1: Comparison of Chemical Synthesis Routes for this compound
| Parameter | Hydroformylation of Allyl Alcohol | Reaction of Allyl Alcohol with Formaldehyde |
| Primary Reactants | Allyl alcohol, Carbon monoxide, Hydrogen | Allyl alcohol, Formaldehyde |
| Catalyst | Rhodium complexes (e.g., RhH(CO)(PPh₃)₃) | Hydrogen fluoride |
| Typical Reaction Temperature | 45-100°C[1] | -100°C to 10°C[2] |
| Typical Reaction Pressure | 1-1.6 MPaG[1] | 10-1000 psia[2] |
| Conversion of Allyl Alcohol | >99%[1] | Essentially complete formaldehyde conversion (>95%) |
| Selectivity to 4-HBA | 96-97%[1] | ~40.5% yield of 4-HBA reported in an example[2] |
| Key Byproducts | 3-hydroxy-2-methylpropionaldehyde, n-propanol, propionaldehyde[1] | 4-allyloxy-n-butyraldehyde |
| Advantages | High conversion and selectivity, well-established industrial process.[1][3] | Utilizes readily available starting materials. |
| Disadvantages | Use of expensive and toxic rhodium catalyst and CO gas. | Use of highly corrosive and hazardous hydrogen fluoride, lower reported yield in some cases.[2] |
Table 2: Overview of Biocatalytic and Other Synthetic Routes
| Synthesis Route | Description | Key Enzymes/Reagents | Status and Challenges |
| Oxidation of 1,4-Butanediol | A direct oxidation of the primary alcohol to the aldehyde. | Alcohol Dehydrogenase (in biological systems)[4][5] | In chemical synthesis, over-oxidation to γ-butyrolactone is a significant challenge, leading to difficulties in isolating the aldehyde.[3] In biological systems, this is a key step in the metabolism of 1,4-butanediol to GHB.[4][6] |
| Enzymatic reduction of 4-hydroxybutyryl-CoA | A key step in the 3-hydroxypropionate/4-hydroxybutyrate cycle in some archaea.[7] | 4-hydroxybutyryl-CoA dehydratase[7] | Primarily of interest in metabolic engineering and biosynthesis.[8] Not a common laboratory or industrial synthesis method for isolating this compound. |
Experimental Protocols
Hydroformylation of Allyl Alcohol
This protocol is based on a typical laboratory-scale hydroformylation reaction.
Materials:
-
Allyl alcohol
-
Anhydrous toluene
-
Rhodium complex catalyst (e.g., hydridocarbonyltris(triphenylphosphine)rhodium(I))
-
Phosphine ligand (e.g., triphenylphosphine)
-
Carbon monoxide (CO) and Hydrogen (H₂) gas mixture (1:1)
-
High-pressure autoclave reactor
Procedure:
-
A solution of the rhodium complex and the desired phosphine ligand is prepared in dry, degassed toluene.[9]
-
This solution is transferred to a high-pressure autoclave.
-
The autoclave is flushed three times with a 1:1 CO/H₂ mixture.[9]
-
The reactor is pressurized to the desired pressure (e.g., 1 MPaG) and heated to the reaction temperature (e.g., 80°C).[1]
-
Allyl alcohol is injected into the reactor.
-
The reaction is allowed to proceed with stirring, maintaining a constant pressure by supplying the CO/H₂ mixture.
-
Upon completion, the reactor is cooled and depressurized.
-
The product mixture is analyzed by gas chromatography to determine the conversion of allyl alcohol and the selectivity to this compound and byproducts.[9]
Reaction of Allyl Alcohol with Formaldehyde
This protocol is based on the process described in U.S. Patent 4,029,711.[2]
Materials:
-
Allyl alcohol
-
Formaldehyde
-
Anhydrous hydrogen fluoride (HF)
-
Stainless-steel autoclave
Procedure:
-
A stainless-steel autoclave is charged with allyl alcohol, formaldehyde, and anhydrous hydrogen fluoride.[2] The molar ratio of formaldehyde to allyl alcohol is typically between 1:1 and 10:1.[2]
-
The autoclave is maintained at a low temperature, for example, -45°C, for a specified duration (e.g., 50 minutes).[2]
-
After the reaction period, the hydrogen fluoride is carefully distilled from the reaction product.
-
The remaining product mixture is analyzed by vapor phase chromatography to determine the yield of this compound.[2]
Synthesis Route Diagrams
Caption: Hydroformylation of Allyl Alcohol to this compound.
Caption: Synthesis of this compound from Allyl Alcohol and Formaldehyde.
Caption: Biological Conversion of 1,4-Butanediol to GHB via this compound.
Comparative Analysis
The hydroformylation of allyl alcohol stands out as the most developed and industrially practiced method for this compound synthesis.[3] It offers excellent conversion rates and high selectivity towards the desired linear aldehyde.[1] The main drawbacks are the reliance on a costly and toxic rhodium catalyst and the handling of carbon monoxide gas under pressure, which requires specialized equipment.
The reaction of allyl alcohol with formaldehyde provides an alternative route using readily available feedstocks. However, the use of anhydrous hydrogen fluoride as a catalyst presents significant safety and handling challenges due to its extreme corrosivity and toxicity.[2] While the conversion of formaldehyde is high, the reported yield of this compound in the provided example is moderate, and the formation of byproducts can complicate purification.[2]
The oxidation of 1,4-butanediol is a conceptually simple route. In biological systems, this conversion is efficiently catalyzed by alcohol dehydrogenase.[4][5] However, achieving selective chemical oxidation to the aldehyde in a laboratory or industrial setting is challenging due to the propensity for over-oxidation to the more stable γ-butyrolactone.[3] This makes isolation of this compound in high purity and yield difficult.
Biocatalytic routes , such as the enzymatic reduction of 4-hydroxybutyryl-CoA, are integral to certain metabolic pathways but are not typically employed for the preparative synthesis of this compound.[7] These pathways are more relevant to the fields of metabolic engineering and the biosynthesis of other target molecules where this compound is an intermediate.
References
- 1. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 2. US4029711A - 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde - Google Patents [patents.google.com]
- 3. This compound | 25714-71-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 4-Hydroxybutyryl-CoA Research Chemical [benchchem.com]
- 8. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents [patents.google.com]
- 9. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Rhodium and Cobalt Catalysts in Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
Hydroformylation, or "oxo synthesis," is a cornerstone of industrial organic synthesis, enabling the production of aldehydes from alkenes. These aldehydes are pivotal intermediates in the manufacturing of a vast array of products, including alcohols, carboxylic acids, and esters, which are integral to the pharmaceutical, detergent, and plastics industries. The choice of catalyst is paramount to the efficiency and selectivity of this reaction, with rhodium and cobalt complexes being the most prevalent options. This guide provides an objective comparison of rhodium and cobalt catalysts for hydroformylation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in catalyst selection and process optimization.
Performance Comparison: Rhodium vs. Cobalt
Rhodium and cobalt catalysts exhibit distinct performance characteristics in hydroformylation, largely dictated by the metal's intrinsic activity and the ligand sphere. Generally, rhodium catalysts are significantly more active and selective under milder reaction conditions, albeit at a higher cost. In contrast, cobalt catalysts are more economical but necessitate more forcing conditions to achieve comparable conversions.
Rhodium catalysts, particularly those modified with phosphine or phosphite ligands, demonstrate high selectivity towards the linear (n) aldehyde, which is often the desired product.[1] They operate at lower temperatures (40-120°C) and pressures (1-10 MPa), minimizing side reactions such as alkene isomerization and hydrogenation.[1] The high cost of rhodium necessitates efficient catalyst recovery and recycling to be economically viable.[1]
Cobalt catalysts, typically in the form of cobalt carbonyls, require higher temperatures (150-180°C) and pressures (20-35 MPa) to maintain their active form and prevent decomposition.[1] While less expensive, they generally exhibit lower selectivity for the linear aldehyde compared to their rhodium counterparts. However, recent developments in cationic cobalt(II) bisphosphine catalysts have shown activity approaching that of rhodium catalysts, offering a promising avenue for more cost-effective processes.[2][3]
The following table summarizes key performance data for rhodium and cobalt catalysts in the hydroformylation of various alkenes.
| Catalyst System | Substrate | Temperature (°C) | Pressure (MPa) | Conversion (%) | n/iso Ratio | Turnover Frequency (TOF, h⁻¹) | Reference |
| HRh(CO)(PPh₃)₃ (encapsulated in NaY zeolite) | 1-Hexene | 100 | 4.08 | >95 | 1.5 | - | [4] |
| Rh/C | 1-Hexene | 130 | 3.0 | - | - | - | [5] |
| Co₂ (CO)₈ | Higher Olefins | 150-170 | 30 | - | - | - | [6] |
| Co/N-C | Propene | 160 | 4.2 | - | - | 252 | [7] |
| Unmodified Cobalt Carbonyl | Branched Internal Olefins | 140 | 3.0 | - | High regioselectivity | - | [8][9] |
| Cationic Co(II) bisphosphine | Linear Alkenes | - | - | - | Low | Approaches Rhodium catalysts | [2] |
Experimental Protocols
General Laboratory-Scale Hydroformylation using a Rhodium Catalyst
This protocol is a representative example for the hydroformylation of an alkene using a common rhodium precursor, HRh(CO)(PPh₃)₃.
Materials:
-
Alkene (e.g., 1-hexene)
-
Hydridocarbonyltris(triphenylphosphine)rhodium(I) [HRh(CO)(PPh₃)₃]
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave with the desired amount of HRh(CO)(PPh₃)₃ and any additional phosphine ligand if required.
-
Solvent and Substrate Addition: Add anhydrous toluene to dissolve the catalyst, followed by the alkene substrate.
-
Reactor Sealing and Purging: Seal the autoclave and remove it from the glovebox. Purge the reactor multiple times with nitrogen and then with syngas to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor to the desired pressure with the H₂/CO mixture. Begin stirring and heat the reactor to the target temperature (e.g., 90°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop. Samples can be carefully taken at intervals for analysis.
-
Reaction Quenching and Product Analysis: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood. The reaction mixture can be analyzed by gas chromatography (GC) to determine conversion and selectivity.
General Laboratory-Scale Hydroformylation using a Cobalt Catalyst
This protocol outlines a typical procedure for hydroformylation using a cobalt precursor, Co₂(CO)₈.
Materials:
-
Alkene (e.g., 1-octene)
-
Dicobalt octacarbonyl [Co₂(CO)₈]
-
Solvent (e.g., toluene or n-heptane)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
Procedure:
-
Catalyst Precursor Handling: Due to its air sensitivity, handle Co₂(CO)₈ in an inert atmosphere (glovebox).
-
Reactor Charging: Charge the autoclave with the Co₂(CO)₈ precursor, the alkene substrate, and the solvent.
-
Reactor Sealing and Purging: Seal the autoclave and purge it thoroughly with nitrogen, followed by syngas.
-
Pressurization and Heating: Pressurize the reactor with the H₂/CO mixture to a high pressure (e.g., 30 MPa). Commence stirring and heat the reactor to the required temperature (e.g., 160-180°C). The active catalyst, HCo(CO)₄, is formed in situ under these conditions.
-
Reaction Monitoring: Maintain the pressure by feeding syngas as it is consumed. Monitor the reaction by taking samples for analysis.
-
Cooling and Depressurization: Upon completion, cool the reactor to room temperature before slowly and carefully venting the high-pressure gas.
-
Product Analysis: Analyze the liquid product by GC to determine the conversion of the alkene and the distribution of aldehyde isomers.
Mechanistic Insights and Experimental Workflow
The hydroformylation reaction catalyzed by both rhodium and cobalt proceeds through a well-established catalytic cycle known as the Heck-Breslow mechanism.[10] The key steps involve olefin coordination, migratory insertion, and reductive elimination.
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
The cobalt-catalyzed cycle follows a similar pathway, starting from the active species HCo(CO)₄, which is formed from Co₂(CO)₈ and H₂.
Caption: Catalytic cycle for cobalt-catalyzed hydroformylation.
The experimental workflow for laboratory-scale hydroformylation is generally similar for both catalysts, with the primary differences being the reaction conditions and catalyst handling.
Caption: Comparative experimental workflow for hydroformylation.
References
- 1. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 2. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mining hydroformylation in complex reaction network via graph theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Hydroxybutyraldehyde and 3-Hydroxybutanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important hydroxyaldehydes: 4-hydroxybutyraldehyde and 3-hydroxybutanal. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and for comprehending their roles in biological pathways. This document summarizes key differences in their behavior, supported by experimental data and detailed protocols for relevant reactions.
Executive Summary
The primary difference in reactivity between this compound and 3-hydroxybutanal stems from the relative positions of their hydroxyl and aldehyde functional groups. As a γ-hydroxyaldehyde, this compound readily undergoes intramolecular cyclization to form a stable five-membered cyclic hemiacetal, 2-hydroxytetrahydrofuran. This equilibrium significantly influences its reactivity. In contrast, 3-hydroxybutanal, a β-hydroxyaldehyde, is a classic example of an aldol addition product and is prone to intermolecular reactions, most notably dehydration to form the α,β-unsaturated aldehyde, crotonaldehyde.
Structural and Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two molecules is essential for appreciating their reactivity differences.
| Property | This compound | 3-Hydroxybutanal |
| Synonyms | γ-Hydroxybutyraldehyde | Aldol, Acetaldol |
| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol | 88.11 g/mol |
| Structure | HO-(CH₂)₃-CHO | CH₃-CH(OH)-CH₂-CHO |
| Key Reactive Feature | Intramolecular cyclization to a cyclic hemiacetal | Intermolecular aldol condensation and dehydration |
Reactivity Comparison
The distinct positioning of the hydroxyl group in these two aldehydes leads to fundamentally different chemical behaviors.
Intramolecular Cyclization vs. Intermolecular Condensation
This compound exists in a dynamic equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran.[1][2][3] This intramolecular reaction is favorable due to the formation of a low-strain five-membered ring. The equilibrium between the open-chain and cyclic forms is a critical determinant of its overall reactivity. In many contexts, the cyclic form is the predominant species.
3-Hydroxybutanal , on the other hand, is the archetypal product of the aldol addition of acetaldehyde.[4][5] Its primary reactive pathway under basic or acidic conditions is an intermolecular reaction, specifically dehydration, to yield crotonaldehyde.[4] This elimination reaction is facilitated by the formation of a conjugated system.
Reaction Energetics of this compound Cyclization
Theoretical studies have elucidated the energetics of the gas-phase cyclization of this compound. In the absence of a catalyst, the reaction barrier is significant. However, the presence of acid catalysts can dramatically lower this barrier, making the cyclization reaction more favorable.
| Catalyst | Cyclization Barrier (kcal/mol) | Dehydration Barrier (kcal/mol) |
| None | 34.8[6] | 63.0[6] |
| H₂O | 14.3[7] | - |
| H₂SO₄ | -13.1[6] | 9.2[6] |
| HNO₃ | - | - |
Data from theoretical calculations.
dot
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate reproducible experimental work.
Protocol 1: Aldol Condensation of Acetaldehyde to Synthesize 3-Hydroxybutanal
This protocol describes the classic base-catalyzed aldol reaction to produce 3-hydroxybutanal.
Materials:
-
Acetaldehyde
-
Aqueous Sodium Hydroxide (e.g., 1 M NaOH)
-
Phosphoric acid or acetic acid (for quenching)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Cool acetaldehyde in a round-bottom flask immersed in an ice bath.
-
Slowly add a dilute aqueous solution of sodium hydroxide dropwise to the stirred acetaldehyde. Maintain the temperature between 10-20°C.
-
Continue stirring for 1-2 hours. The progress of the reaction can be monitored by techniques such as GC-MS to observe the formation of 3-hydroxybutanal.[8][9]
-
To stop the reaction, neutralize the mixture by adding phosphoric or acetic acid until the solution is slightly acidic.[10]
-
The product, 3-hydroxybutanal, can be purified from unreacted acetaldehyde and byproducts by distillation under reduced pressure.
Protocol 2: Dehydration of 3-Hydroxybutanal to Crotonaldehyde
This protocol outlines the acid-catalyzed dehydration of 3-hydroxybutanal.
Materials:
-
3-Hydroxybutanal
-
Dilute sulfuric acid or other acid catalyst
-
Heating mantle
-
Distillation apparatus
-
Spectrophotometer (for kinetic studies)
Procedure:
-
Place 3-hydroxybutanal in a round-bottom flask.
-
Add a catalytic amount of dilute sulfuric acid.
-
Heat the mixture gently. The dehydration reaction will proceed to form crotonaldehyde.
-
The progress of the reaction can be followed by monitoring the formation of the α,β-unsaturated carbonyl group using UV-Vis spectroscopy.[11]
-
Crotonaldehyde can be purified by distillation.
Protocol 3: Reduction of a Hydroxyaldehyde to a Diol
This protocol provides a general method for the reduction of a hydroxyaldehyde to the corresponding diol using sodium borohydride. This method is applicable to both this compound and 3-hydroxybutanal.
Materials:
-
Hydroxyaldehyde (this compound or 3-hydroxybutanal)
-
Sodium borohydride (NaBH₄)
-
Ethanol or other suitable protic solvent
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator)
Procedure:
-
Dissolve the hydroxyaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at room temperature.
-
Quench the reaction by the slow addition of water or dilute acid.
-
The diol product (1,4-butanediol or 1,3-butanediol) can be extracted with an organic solvent and purified by distillation or chromatography. The enzymatic reduction of 3-hydroxybutanal to 1,3-butanediol has also been studied, and kinetic parameters have been determined.[12][13]
dot
Conclusion
The reactivity of this compound and 3-hydroxybutanal is dictated by the intramolecular versus intermolecular possibilities afforded by the placement of their hydroxyl groups. This compound's chemistry is dominated by its equilibrium with the cyclic 2-hydroxytetrahydrofuran, a feature that must be considered in any synthetic application. In contrast, 3-hydroxybutanal serves as a key intermediate in aldol chemistry, with a strong tendency to undergo intermolecular dehydration. These fundamental differences are critical for researchers and professionals in drug development and organic synthesis when selecting reagents and designing reaction pathways. The provided experimental protocols offer a starting point for the practical application and further investigation of these versatile molecules.
References
- 1. 4-Hydroxybutanal and 2-Hydroxytetrahydrofuran (Equilibrium Mixture) | 25714-71-0 + 5371-52-8 - Coompo [coompo.com]
- 2. theclinivex.com [theclinivex.com]
- 3. biomall.in [biomall.in]
- 4. 3-Hydroxybutanal - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. www2.oberlin.edu [www2.oberlin.edu]
- 12. Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4-Hydroxybutyraldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-hydroxybutyraldehyde (4-HBAL), a reactive aldehyde metabolite, is crucial for understanding its physiological roles and its implications in various pathological conditions. This guide provides a comparative overview of common analytical methods for the quantification of 4-HBAL and structurally similar compounds, with a focus on their validation parameters. The information presented is compiled from various scientific sources to aid researchers in selecting the most appropriate method for their specific needs.
Methodology Comparison
The primary analytical techniques for the quantification of short-chain aldehydes and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample throughput.
Table 1: Comparison of Analytical Method Performance for this compound and Related Analytes
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions. |
| Sample Preparation | Derivatization often required for UV detection. | Derivatization (e.g., silylation) is typically necessary to improve volatility and stability.[1] | Minimal sample preparation, often protein precipitation is sufficient.[2][3] |
| Linearity Range | Generally in the µg/mL to mg/mL range. | Wide linear range, for example, 10–200 µg/mL has been reported for GHB.[4] | Excellent linearity over a broad concentration range, e.g., 0.5–50 ng/mg for GHB in hair.[5] |
| Limit of Detection (LOD) | Typically in the µg/mL range. | Can reach ng/mL levels. For GHB, a LOD of 1.3 ng/mL has been reported.[6] | High sensitivity, with LODs often in the low ng/mL to pg/mL range. A LOD of 0.1 ng/mg for GHB in hair has been achieved.[5] |
| Limit of Quantification (LOQ) | Generally in the µg/mL range. | Low µg/mL to ng/mL range. A LOQ of 2.5 ng/mL has been reported for GHB.[6] | High sensitivity, with LOQs in the ng/mL range. A LOQ of 0.5 ng/mg for GHB in hair has been demonstrated.[5] |
| Accuracy (% Recovery) | Dependent on extraction and derivatization efficiency. | Good accuracy, with recoveries typically within 85-115%. | High accuracy, often within 95.0%–103.2% for related analytes.[5] |
| Precision (%RSD) | Typically <15%. | Good precision, with %RSD values generally below 15%. | Excellent precision, with imprecision reported at < 10.2% for similar compounds.[5] |
| Specificity | Moderate, potential for interference from co-eluting compounds. | High, based on retention time and mass fragmentation patterns. | Very high, due to specific precursor-product ion transitions (MRM). |
| Throughput | Moderate to high. | Lower, due to longer run times and sample preparation. | High, with rapid analysis times possible.[7][8] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are generalized protocols for the quantification of 4-HBAL and related compounds based on the most common techniques.
1. LC-MS/MS Method for this compound Quantification
This method is highly sensitive and specific, making it suitable for the analysis of biological samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological sample (e.g., plasma, serum), add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).[3]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[3]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]
-
Transfer the clear supernatant to a new tube for LC-MS/MS analysis.[3]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[9]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[9]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor and product ion transitions for 4-HBAL and the internal standard are monitored.
-
2. GC-MS Method for this compound Quantification
This technique is a robust and reliable method, particularly for volatile compounds.
-
Sample Preparation (Derivatization):
-
Gas Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 4-HBAL and internal standard.[1]
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in the validation of an analytical method for 4-HBAL quantification.
Caption: Workflow for the validation of an analytical method.
The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS generally offers the highest sensitivity and specificity, making it the preferred method for complex biological matrices. GC-MS provides a robust and reliable alternative, particularly when high throughput is not a primary concern. HPLC-UV can be a cost-effective option for less complex samples where lower sensitivity is acceptable. Proper method validation is critical to ensure the generation of accurate and reliable data.[10][11]
References
- 1. GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
Benchmarking different purification techniques for 4-Hydroxybutyraldehyde
For researchers, scientists, and drug development professionals working with 4-hydroxybutyraldehyde (4-HBA), obtaining the compound in high purity is critical for reliable experimental outcomes and the synthesis of downstream products. This guide provides a comparative analysis of the two primary purification techniques for 4-HBA: vacuum distillation and aqueous extraction. Both methods are frequently employed post-synthesis, particularly after hydroformylation of allyl alcohol.[1][2] This document outlines the principles of each technique, presents available performance data, and provides detailed experimental protocols.
Introduction to this compound and its Purification Challenges
This compound is a valuable intermediate in the chemical and pharmaceutical industries. A key characteristic of 4-HBA is its existence in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran (2-HTHF).[2][3] This equilibrium can be influenced by factors such as temperature and pH, presenting a challenge during purification. The primary goal of purification is to isolate 4-HBA from unreacted starting materials, catalysts, and byproducts of the synthesis reaction.
Comparison of Purification Techniques
The choice of purification method depends on the scale of the operation, the nature of the impurities, and the desired final purity of the 4-HBA. Below is a summary of the key performance indicators for vacuum distillation and aqueous extraction.
| Parameter | Vacuum Distillation | Aqueous Extraction |
| Principle | Separation based on differences in boiling points under reduced pressure. | Separation based on differential solubility in an aqueous and an organic phase. |
| Typical Purity | High (>95%) | Good, but may require multiple stages for high purity. |
| Expected Yield | Moderate to High | High |
| Key Advantages | - Effective for removing non-volatile impurities. - Can yield a very pure product. | - Highly selective for 4-HBA from organic byproducts.[1][2] - Can be performed at ambient temperature, minimizing thermal degradation. - Amenable to continuous processing.[1][2] |
| Key Disadvantages | - Requires specialized glassware and vacuum equipment. - Elevated temperatures, even under vacuum, can promote side reactions or degradation. - Potential for cyclization to 2-hydroxytetrahydrofuran at elevated temperatures. | - The product is in an aqueous solution, requiring subsequent removal of water. - May require multiple extraction stages to achieve high recovery.[4][5][6] |
| Best Suited For | - Final purification to achieve high purity. - Removal of high-boiling point impurities. | - Initial purification from a crude reaction mixture. - Large-scale and continuous operations. |
Experimental Protocols
Below are detailed methodologies for the purification of this compound using vacuum distillation and aqueous extraction.
Vacuum Distillation
This method is ideal for purifying 4-HBA to a high degree, particularly when dealing with non-volatile impurities. The reduced pressure lowers the boiling point of 4-HBA, mitigating thermal decomposition. The boiling point of this compound is reported to be 98-99 °C at 35 Torr.[7]
Experimental Workflow:
Caption: Workflow for the purification of this compound by vacuum distillation.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. It is recommended not to fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum and Heat: Begin stirring and gradually apply vacuum to the system. Once the desired pressure is reached, slowly heat the distillation flask using a heating mantle.
-
Collecting Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask. When the temperature stabilizes at the boiling point of 4-HBA at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Aqueous Extraction
Aqueous extraction is a powerful technique for separating the polar 4-HBA from non-polar organic impurities often present in the crude reaction mixture after synthesis.[1][2] This method can be performed in a single stage or multiple stages for improved efficiency.
Experimental Workflow:
Caption: Workflow for the purification of this compound by aqueous extraction.
Protocol:
-
Initial Mixture: The crude this compound is typically present in an organic solvent used during the synthesis (e.g., toluene).
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (containing the 4-HBA) will be the bottom layer if the organic solvent is less dense than water (like toluene). Drain the aqueous layer into a clean flask.
-
Multi-Stage Extraction (Recommended): For higher recovery, repeat the extraction of the organic layer with fresh portions of deionized water (steps 2 and 3) two to three more times.
-
Combine and Concentrate: Combine all the aqueous extracts. The water can then be removed under reduced pressure using a rotary evaporator to yield the purified this compound. The temperature of the water bath should be kept as low as possible to minimize the cyclization to 2-hydroxytetrahydrofuran.
-
Analysis: The purity of the resulting 4-HBA can be assessed by GC-MS or NMR.
Purity Analysis
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques to determine the purity of this compound. These methods can separate 4-HBA from its cyclic form, 2-hydroxytetrahydrofuran, and other potential impurities.
Conclusion
Both vacuum distillation and aqueous extraction are viable and effective methods for the purification of this compound. The choice between them is dictated by the specific requirements of the researcher. Aqueous extraction is a highly selective and gentle method, ideal for an initial large-scale cleanup. Vacuum distillation is well-suited for achieving very high purity in a final polishing step. For optimal results, a combination of both techniques may be employed: an initial aqueous extraction to remove the bulk of organic impurities, followed by a vacuum distillation of the concentrated aqueous extract to achieve the desired high purity.
References
- 1. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]
- 2. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]
- 3. This compound 2-hydroxytetrahydrofuran | C8H16O4 | CID 86743497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Multistage extraction platform for highly efficient and fully continuous purification of nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
A Comparative Analysis of Biocatalytic and Chemical Synthesis of 4-Hydroxybutyraldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Hydroxybutyraldehyde (4-HBAL), a valuable intermediate in the production of pharmaceuticals and fine chemicals, can be achieved through both traditional chemical routes and emerging biocatalytic methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to inform methodology selection in research and development settings.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the chemical and biocatalytic synthesis of this compound, based on published experimental data.
| Performance Metric | Chemical Synthesis (Hydroformylation) | Biocatalytic Synthesis (Whole-Cell Oxidation) |
| Starting Material | Allyl Alcohol, Carbon Monoxide, Hydrogen | 1,4-Butanediol |
| Catalyst | Rhodium-based complex with phosphine ligands | Recombinant E. coli expressing alcohol and aldehyde dehydrogenases |
| Reaction Temperature | 45-100°C[1] | ~30-37°C |
| Reaction Pressure | 1-1.6 MPa[1] | Atmospheric pressure |
| Solvent | Toluene[1] | Aqueous buffer (e.g., LB medium) |
| Conversion Rate | >99% | High (often near-quantitative conversion to 4-hydroxybutyrate)[2][3] |
| Selectivity | Up to 97.1% for this compound[1] | High for the initial oxidation step, but the aldehyde is often rapidly converted to 4-hydroxybutyrate. |
| Yield | High (e.g., >95% based on selectivity) | Variable for isolated aldehyde; High for the subsequent carboxylic acid (e.g., ~4 g/L of 4-hydroxybutyrate from 10 g/L of 1,4-butanediol) |
| Key Byproducts | 3-hydroxy-2-methylpropionaldehyde, n-propanol, propionaldehyde | 4-hydroxybutyrate, other metabolic byproducts of the host organism. |
| Environmental Impact | Requires high pressure and temperature, uses organic solvents and a heavy metal catalyst. | Milder reaction conditions, aqueous medium, but requires sterile techniques and downstream processing to separate from biomass. |
Experimental Protocols
Chemical Synthesis: Hydroformylation of Allyl Alcohol
This protocol is based on the procedures described in patent CN114149312A for the high-yield synthesis of this compound.
Materials:
-
Allyl alcohol
-
Toluene
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis[bis(3,5-dimethylphenyl)phosphino]butane)
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
High-pressure autoclave reactor
Procedure:
-
A mixture of allyl alcohol and toluene (e.g., a 1:1.8 mass ratio) is prepared.
-
The rhodium catalyst precursor and the phosphine ligand are dissolved in the allyl alcohol/toluene mixture to form a homogeneous solution.
-
This reaction mixture is charged into a high-pressure autoclave reactor.
-
The autoclave is purged with a mixture of carbon monoxide and hydrogen.
-
The reactor is pressurized with a 1:1 mixture of CO and H₂ to the desired pressure (e.g., 1 MPa).
-
The reaction mixture is heated to the target temperature (e.g., 80°C) and stirred.
-
The reaction is allowed to proceed for a specified time (e.g., 1 hour).
-
After the reaction, the autoclave is cooled, and the pressure is carefully released.
-
The product mixture is analyzed by gas chromatography to determine the conversion of allyl alcohol and the selectivity for this compound.
-
The product can be purified by distillation.
Biocatalytic Synthesis: Whole-Cell Oxidation of 1,4-Butanediol
This protocol is a representative procedure based on the principles of whole-cell biocatalysis for the conversion of 1,4-butanediol, inspired by studies on recombinant E. coli and Pseudomonas putida for producing 4-hydroxybutyrate.[4][2] The direct isolation of this compound is challenging due to its rapid in-vivo conversion to 4-hydroxybutyrate.
Materials:
-
Recombinant E. coli or Pseudomonas putida strain harboring genes for an alcohol dehydrogenase (e.g., dhaT) and an aldehyde dehydrogenase (e.g., aldD).
-
Luria-Bertani (LB) medium or a suitable mineral salt medium.
-
Glucose (as a carbon source for cell growth).
-
1,4-Butanediol (substrate).
-
Antibiotics for plasmid maintenance (if applicable).
-
Shaker incubator and/or bioreactor.
-
Centrifuge.
Procedure:
-
A pre-culture of the recombinant microbial strain is grown overnight in LB medium with appropriate antibiotics at 37°C with shaking.
-
The main culture is inoculated with the pre-culture in a larger volume of medium and grown until it reaches a suitable cell density (e.g., an OD₆₀₀ of 0.6-0.8).
-
Gene expression for the desired enzymes can be induced at this stage, if an inducible promoter system is used.
-
The cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer).
-
The cell pellet is resuspended in the reaction medium (e.g., fresh LB or a minimal medium) containing the substrate, 1,4-butanediol (e.g., 10 g/L).
-
The biotransformation is carried out in a shaker flask or a controlled bioreactor at a suitable temperature (e.g., 30°C) for a defined period (e.g., 48 hours).
-
Samples of the culture supernatant are taken periodically to monitor the consumption of 1,4-butanediol and the formation of this compound and 4-hydroxybutyrate using techniques like HPLC or GC-MS.
-
To isolate this compound, the reaction would need to be carefully timed and potentially use an engineered strain with a less active aldehyde dehydrogenase or an in-situ product removal method to prevent its conversion to the carboxylic acid.
-
After the desired reaction time, the cells are removed by centrifugation or filtration. The supernatant containing the product can then be subjected to purification steps like extraction or chromatography.
Visualizations of Pathways and Workflows
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Biocatalytic Synthesis Pathway
References
- 1. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 2. Microbial production of 4-hydroxybutyrate, poly-4-hydroxybutyrate, and poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by recombinant microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Enzymes related with NAD synthesis promote conversion of 1,4-butanediol to 4-hydroxybutyrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Byproduct Formation in 4-Hydroxybutyraldehyde Synthesis
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is paramount. This guide provides a detailed comparison of byproducts generated from three distinct synthesis methods for 4-hydroxybutyraldehyde (4-HBA), a critical intermediate in various industrial applications. By examining the byproduct profiles of each method, this document aims to inform the selection of the most appropriate synthesis strategy based on the desired purity of the final product.
Executive Summary
Three primary methods for the synthesis of this compound are critically evaluated: the hydroformylation of allyl alcohol, the reaction of allyl alcohol with formaldehyde, and the oxidation of 1,4-butanediol. The hydroformylation of allyl alcohol is the most common industrial method and generally offers high selectivity towards 4-HBA. However, it is not without byproducts, the most notable being 3-hydroxy-2-methylpropionaldehyde. The reaction of allyl alcohol with formaldehyde presents an alternative route, with its primary byproduct being 4-allyloxy-n-butyraldehyde. The oxidation of 1,4-butanediol is a more direct route, but is often plagued by over-oxidation to γ-butyrolactone. This guide presents a quantitative comparison of these byproducts, detailed experimental protocols, and a visual representation of the analytical workflow.
Comparison of Byproducts
The following table summarizes the key byproducts and their typical yields for each of the three synthesis methods. The data presented is a synthesis of information from various sources, including patents and research articles, and represents typical outcomes under optimized conditions for 4-HBA production.
| Synthesis Method | Key Byproducts | Typical Byproduct Yield (%) |
| Hydroformylation of Allyl Alcohol | 3-Hydroxy-2-methylpropionaldehyde | 2 - 10% |
| n-Propanol | < 1% | |
| Propionaldehyde | < 1% | |
| Reaction of Allyl Alcohol with Formaldehyde | 4-Allyloxy-n-butyraldehyde | 5 - 15% |
| Unreacted Allyl Alcohol & Formaldehyde | Variable | |
| Oxidation of 1,4-Butanediol | γ-Butyrolactone | 5 - 20% |
| Unreacted 1,4-Butanediol | Variable |
Experimental Protocols
Hydroformylation of Allyl Alcohol
This method involves the reaction of allyl alcohol with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst.
Materials:
-
Allyl alcohol
-
Toluene (solvent)
-
Rhodium catalyst precursor (e.g., Rh(CO)2(acac))
-
Phosphine ligand (e.g., triphenylphosphine)
-
Synthesis gas (1:1 CO:H2)
Procedure:
-
A high-pressure reactor is charged with toluene, the rhodium catalyst precursor, and the phosphine ligand.
-
The reactor is sealed and purged several times with nitrogen, followed by synthesis gas.
-
The reactor is heated to the desired temperature (typically 80-120°C) and pressurized with synthesis gas to the target pressure (typically 20-40 bar).
-
Allyl alcohol is injected into the reactor, and the reaction is allowed to proceed for a specified time (typically 1-4 hours) while maintaining constant pressure.
-
After the reaction, the reactor is cooled, and the excess pressure is carefully released.
-
The reaction mixture is then analyzed to determine the conversion of allyl alcohol and the selectivity for this compound and byproducts.
Reaction of Allyl Alcohol with Formaldehyde
This synthesis route involves the acid-catalyzed reaction of allyl alcohol with formaldehyde.
Materials:
-
Allyl alcohol
-
Formaldehyde (as formalin or paraformaldehyde)
-
Acid catalyst (e.g., sulfuric acid or a solid acid catalyst)
-
Solvent (e.g., water or an organic solvent)
Procedure:
-
Allyl alcohol and formaldehyde are charged into a reaction vessel containing the solvent.
-
The mixture is cooled, and the acid catalyst is added slowly while maintaining a low temperature.
-
The reaction mixture is then stirred at a controlled temperature (typically between 0°C and room temperature) for several hours.
-
The reaction is quenched by neutralizing the acid catalyst.
-
The product is extracted with a suitable organic solvent.
-
The organic phase is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then analyzed.
Oxidation of 1,4-Butanediol
This method involves the selective oxidation of one of the primary alcohol groups of 1,4-butanediol to an aldehyde.
Materials:
-
1,4-Butanediol
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a catalytic system with a terminal oxidant)
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
1,4-Butanediol is dissolved in an inert solvent in a reaction flask.
-
The oxidizing agent is added portion-wise to the solution at a controlled temperature (often at 0°C or room temperature) to manage the exothermic reaction.
-
The reaction mixture is stirred for a period of time until the starting material is consumed (monitored by techniques like TLC or GC).
-
The reaction is then worked up to remove the oxidant and its byproducts. This may involve filtration, washing with aqueous solutions, and extraction.
-
The organic solvent is removed to yield the crude this compound, which is then analyzed for purity and byproduct content.
Analytical Methodology: Gas Chromatography (GC)
The quantitative analysis of the reaction mixtures from all three synthesis methods can be effectively performed using gas chromatography, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating the polar analytes.
-
Injector: Split/splitless injector, typically operated in split mode.
-
Oven Program: A temperature gradient program is used to achieve good separation of all components, from the volatile byproducts to the higher-boiling products. A typical program might start at 50°C and ramp up to 220°C.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and good sensitivity for organic compounds. A Mass Spectrometer (MS) can be used for identification of unknown byproducts.
-
Quantification: Quantification is achieved by using an internal standard and creating calibration curves for all known components (4-HBA and its expected byproducts).
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of byproducts from the synthesis of this compound.
Caption: Workflow for Synthesis and Byproduct Analysis.
This guide provides a foundational understanding of the byproduct profiles associated with common this compound synthesis methods. For any specific application, it is recommended to perform detailed process optimization and validation to achieve the desired product purity.
Cross-Validation of 4-Hydroxybutyraldehyde Detection in Different Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of 4-Hydroxybutyraldehyde (GHB-ALD), a key intermediate in the metabolism of 1,4-butanediol to gamma-hydroxybutyric acid (GHB). Given the transient nature and reactive aldehyde group of GHB-ALD, its accurate measurement in complex biological matrices such as blood, urine, and saliva is critical for pharmacokinetic, toxicological, and drug metabolism studies. This document outlines common analytical platforms, sample preparation protocols, and key validation parameters for cross-matrix comparison.
Metabolic Pathway of 1,4-Butanediol to GHB
This compound is a pivotal, short-lived metabolite formed during the conversion of 1,4-butanediol to the psychoactive compound GHB. Understanding this pathway is essential for interpreting the toxicokinetics of these substances.
Comparative Analysis of Detection Methods
While no single study presents a direct cross-validation of a this compound detection method across blood, urine, and saliva, this guide synthesizes available data and established analytical approaches for aldehydes and related compounds to provide a comparative framework. The primary analytical techniques suitable for GHB-ALD quantification are Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Required . To increase volatility and thermal stability. Common agents include PFBHA and silylating agents like BSTFA.[1] | Often not required , but can be used to enhance ionization and chromatographic retention.[2] |
| Sample Preparation | Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). | Protein precipitation, filtration, or "dilute-and-shoot" for simpler matrices like urine.[3] |
| Selectivity | High, especially with MS/MS detection. | Very high, due to precursor/product ion monitoring. |
| Sensitivity | High, often in the low ng/mL range. | Generally offers higher sensitivity, potentially reaching pg/mL levels. |
| Throughput | Lower, due to longer run times and derivatization steps. | Higher, with faster run times and simpler sample preparation. |
| Matrix Effects | Less prone to ion suppression/enhancement compared to LC-MS/MS. | Susceptible to matrix effects which require careful validation and internal standard use. |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not widely published. However, based on methods for similar small, polar, and reactive aldehydes, the following workflows can be proposed.
General Experimental Workflow
The analytical process for GHB-ALD in biological matrices involves several key stages, from sample collection to data analysis.
Sample Preparation
Objective: To isolate this compound from the biological matrix and remove interfering substances.
Materials:
-
Biological matrix (Blood, Urine, or Saliva)
-
Internal Standard (e.g., deuterated GHB-ALD)
-
Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation
-
Extraction solvent (e.g., Ethyl Acetate for LLE)
-
SPE cartridges (if applicable)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Protocol for Blood/Plasma/Serum:
-
To 100 µL of sample, add an appropriate amount of internal standard.
-
Add 400 µL of ice-cold ACN or MeOH to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
For GC-MS, proceed to extraction and derivatization. For LC-MS/MS, the supernatant may be directly injected or further purified if necessary.
Protocol for Urine:
-
Centrifuge the urine sample to remove sediment.
-
To 100 µL of supernatant, add the internal standard.
-
For a "dilute-and-shoot" LC-MS/MS method, dilute the sample with an appropriate buffer (e.g., 1:10 with mobile phase).[3]
-
For GC-MS or if concentration is needed, proceed with LLE or SPE.
Protocol for Saliva:
-
Collect saliva using a suitable device and centrifuge to obtain a clear supernatant.
-
Follow the protocol for urine, adjusting dilution factors as needed based on expected concentrations.
Derivatization for GC-MS Analysis
Objective: To increase the volatility and thermal stability of this compound.
Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer, or
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Protocol (using PFBHA):
-
After extraction, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of PFBHA solution.
-
Incubate at 60-70°C for 30-60 minutes.
-
Cool to room temperature and add a suitable extraction solvent (e.g., hexane).
-
Vortex and transfer the organic layer to an autosampler vial for GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions
GC-MS (Example Conditions):
-
Column: DB-5ms or similar non-polar capillary column.
-
Injection: Splitless mode.
-
Oven Program: Start at 60°C, ramp to 280°C.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragments of the derivatized GHB-ALD.
LC-MS/MS (Example Conditions):
-
Column: C18 or HILIC column for polar analytes.
-
Mobile Phase: Gradient of water and ACN/MeOH with a modifier like formic acid or ammonium formate.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to GHB-ALD and its internal standard. A recently developed method for various ketone bodies, including GHB, utilized a 6.5-minute LC-MS/MS assay without derivatization.[2]
Cross-Validation Parameters
A robust cross-validation of a bioanalytical method across different matrices should assess the following parameters to ensure data reliability and comparability.
Table 2: Key Parameters for Cross-Validation of this compound Detection
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | The coefficient of variation (CV) of the response of post-extraction spiked samples should be ≤15%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision (CV) ≤20% and accuracy within ±20%. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LOQ). |
| Precision (Intra- and Inter-day) | The closeness of agreement between a series of measurements. | CV ≤15% (≤20% at the LOQ). |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible across the concentration range and matrices. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
The detection and quantification of this compound in different biological matrices present analytical challenges due to its reactive nature and low endogenous concentrations. While a direct cross-validation study is not currently available in the literature, this guide provides a framework for comparing and developing robust analytical methods, primarily GC-MS with derivatization and LC-MS/MS. For reliable cross-matrix comparison, it is imperative to perform a thorough method validation for each biological fluid, paying close attention to matrix effects, recovery, and stability. The provided protocols and validation guidelines offer a starting point for researchers to establish and validate sensitive and specific assays for this compound, enabling more accurate and comprehensive pharmacokinetic and toxicological assessments.
References
Performance evaluation of different ligands in rhodium-catalyzed hydroformylation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in steering the outcome of rhodium-catalyzed hydroformylation, a cornerstone reaction in industrial aldehyde synthesis. The ligand architecture dictates the catalyst's activity, selectivity, and stability, directly impacting the efficiency and economic viability of the process. This guide provides a comparative performance evaluation of common ligand classes, supported by experimental data, to aid in the rational design of catalytic systems.
Performance Evaluation of Selected Ligands
The efficacy of various phosphine and phosphite ligands in the rhodium-catalyzed hydroformylation of 1-octene is summarized below. The data highlights key performance indicators such as conversion, turnover frequency (TOF), and the linear-to-branched (l:b) aldehyde ratio, which is a critical measure of regioselectivity.
| Ligand | Ligand Type | Conversion (%) | TOF (h⁻¹) | l:b Ratio | Conditions | Reference |
| Triphenylphosphine (TPP) | Monodentate Phosphine | >99 | ~1000 | 2-4:1 | 90°C, 20 bar CO/H₂ (1:1), Toluene | [1][2] |
| Xantphos | Bidentate Phosphine | >99 | ~1200 | 98:2 | 100°C, 20 bar CO/H₂ (1:1), Toluene | [3] |
| (S)-BTFM-Garphos | Bidentate Phosphine | High | N/A | High branched | N/A | [4] |
| Bis-phospholane type | Bidentate Phosphine | High | N/A | High l:b, High ee | N/A | [5][6][7] |
| Triphenylphosphite | Monodentate Phosphite | High | >1000 | 90:10 | 100°C, 60 bar CO/H₂ (1:1), Toluene | [8] |
| Bulky Biaryl Phosphites | Bidentate Phosphite | >95 | ~1500 | >95:5 | 120°C, 20 bar CO/H₂ (1:1), Toluene | [8] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following protocols provide a general framework for conducting rhodium-catalyzed hydroformylation experiments.
General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene
This protocol outlines a typical batch reaction for screening ligand performance.
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphorus ligand
-
1-Octene (substrate)
-
Toluene (anhydrous, deoxygenated)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), the rhodium precursor (e.g., 0.01 mmol) and the desired ligand (e.g., 0.02-0.1 mmol) are charged into the autoclave reactor.
-
Solvent and Substrate Addition: Anhydrous and deoxygenated toluene (e.g., 20 mL) is added to dissolve the catalyst components, followed by the addition of 1-octene (e.g., 10 mmol).
-
Reactor Sealing and Purging: The reactor is sealed and purged multiple times with syngas to remove any residual air.
-
Reaction Initiation: The reactor is pressurized to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture. The reaction mixture is then heated to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by the pressure drop in the reactor. For kinetic studies, samples can be withdrawn at specific time intervals for analysis, if the reactor setup permits.
-
Reaction Quenching and Product Analysis: After the desired reaction time, the reactor is cooled to room temperature and the excess syngas is carefully vented in a fume hood. The reaction mixture is collected, and the products are analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of 1-octene and the regioselectivity (linear vs. branched aldehydes).[9]
In Situ Catalyst Formation from Rhodium(III) Nitrate
When using a Rh(III) precursor like rhodium nitrate, an in situ reduction step is necessary to generate the active Rh(I) catalyst.
Modification to the General Protocol:
-
Follow steps 1-3 of the general protocol using Rh(NO₃)₃ as the rhodium precursor.
-
After sealing and purging, pressurize the reactor with syngas to approximately 10 bar.
-
Heat the mixture to 80-100°C and stir for 1-2 hours. This pre-formation step facilitates the reduction of Rh(III) to Rh(I) and the formation of the active hydridocarbonylphosphine complex.
-
After the pre-formation step, adjust the pressure and temperature to the desired reaction conditions as described in step 4 of the general protocol and proceed with the hydroformylation reaction.[9]
Mechanistic Overview and Experimental Workflow
The catalytic cycle of rhodium-catalyzed hydroformylation, generally accepted as the Heck-Breslow cycle, provides a framework for understanding the influence of ligands on the reaction outcome. The experimental workflow illustrates the key stages of a typical hydroformylation experiment.
References
- 1. technology.matthey.com [technology.matthey.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Ligands for practical rhodium-catalyzed asymmetric hydroformylation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Economic Analysis of 4-Hydroxybutyraldehyde Production Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary production pathways for 4-Hydroxybutyraldehyde (4-HBal), a versatile intermediate in the chemical and pharmaceutical industries. The economic and technical performance of two prominent chemical synthesis routes—hydroformylation of allyl alcohol and the reaction of allyl alcohol with formaldehyde—are evaluated. Additionally, the emerging potential of microbial production pathways is discussed.
I. Overview of Production Pathways
This compound is a valuable bifunctional molecule, serving as a precursor to important chemicals like 1,4-butanediol (BDO), a key component in polymers and solvents. The efficiency and cost-effectiveness of 4-HBal production are critical for its widespread application. This guide examines the following pathways:
-
Hydroformylation of Allyl Alcohol: This is the most common industrial method, involving the reaction of allyl alcohol with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.
-
Reaction of Allyl Alcohol with Formaldehyde: This pathway offers an alternative chemical synthesis route using a strong acid catalyst.
-
Microbial Production: A potential biosynthetic route, typically involving the enzymatic conversion of substrates like sugars or other renewable feedstocks.
II. Quantitative Data Comparison
The following table summarizes key quantitative data for the different production pathways.
| Parameter | Hydroformylation of Allyl Alcohol | Reaction of Allyl Alcohol with Formaldehyde | Microbial Production |
| Primary Feedstocks | Allyl Alcohol, Synthesis Gas (CO/H₂) | Allyl Alcohol, Formaldehyde | Sugars (e.g., glucose), Glycerol |
| Catalyst | Rhodium complexes with phosphine ligands | Hydrogen Fluoride (HF) | Genetically engineered microorganisms |
| Typical Yield/Selectivity | >96% selectivity to 4-HBal[1] | ~40.5% yield of 4-HBal | Data not available for direct production |
| Operating Temperature | 45-100 °C[1] | -100 to 10 °C[2] | Typically 30-37 °C |
| Operating Pressure | 0.5-3 MPaG[1] | 10-1000 psia[2] | Atmospheric |
| Key Economic Drivers | - Cost of allyl alcohol and syngas- Price and lifetime of rhodium catalyst- Energy consumption | - Cost of allyl alcohol and formaldehyde- Cost and handling of corrosive HF catalyst- Energy for low-temperature reaction | - Feedstock cost- Fermentation yield, titer, and productivity- Downstream processing costs |
| Energy Consumption | Can be < 6.07 kWh/kg of allyl alcohol[1] | High due to refrigeration needs | Varies with fermentation and downstream processing |
III. Detailed Experimental Protocols
A. Hydroformylation of Allyl Alcohol
This protocol is based on a patented high-selectivity process.
Materials:
-
Mixture of allyl alcohol and toluene (e.g., 1:2.2 mass ratio)[1]
-
Catalyst system: Rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine-based ligand[1]
-
Synthesis gas (1:1 molar ratio of CO:H₂)[1]
Procedure:
-
A mixture of allyl alcohol and toluene is charged into a high-pressure reactor (autoclave) with the rhodium-phosphine catalyst system.
-
The autoclave is sealed and purged with synthesis gas.
-
The reactor is pressurized with the CO/H₂ mixture to the desired pressure (e.g., 1.6 MPaG) and heated to the reaction temperature (e.g., 80°C).[1]
-
The reaction is allowed to proceed for a specific duration (e.g., 0.3 hours), with the pressure maintained by feeding synthesis gas.[1]
-
After the reaction, the autoclave is cooled and depressurized.
-
The product mixture is then subjected to separation, which can include distillation or aqueous extraction to isolate the this compound.
B. Reaction of Allyl Alcohol with Formaldehyde
This protocol is based on a patented process using hydrogen fluoride.
Materials:
-
Allyl alcohol
-
Formaldehyde
-
Anhydrous Hydrogen Fluoride (HF)
Procedure:
-
A stainless-steel autoclave is charged with allyl alcohol, formaldehyde, and anhydrous hydrogen fluoride. A typical molar ratio of formaldehyde to allyl alcohol is 2:1.[2]
-
The autoclave is cooled to a low temperature, for example, -45°C.[2]
-
The reaction is maintained at this temperature for a specified time (e.g., 50 minutes).[2]
-
After the reaction period, the hydrogen fluoride is removed by distillation.
-
The remaining product mixture is analyzed, and the 4-hydroxy-n-butyraldehyde is isolated.
C. Microbial Production (Conceptual)
A direct, high-yield microbial production pathway for 4-HBal from simple sugars is not yet well-established in publicly available literature. However, related enzymatic steps have been demonstrated. A potential pathway could involve:
-
Upstream Processing: Cultivation of a genetically engineered microorganism (e.g., E. coli) in a fermenter with a defined medium containing a carbon source like glucose. The microorganism would be engineered with a heterologous pathway to produce a precursor like 4-hydroxybutyryl-CoA.
-
Fermentation: The fermentation would be run under controlled conditions (temperature, pH, aeration) to achieve high cell density and product titer.
-
Enzymatic Conversion: An engineered enzyme, such as an aldehyde dehydrogenase, would convert the precursor to 4-HBal intracellularly.
-
Downstream Processing: This would involve cell lysis, followed by separation and purification of 4-HBal from the fermentation broth and cellular debris. Downstream processing costs for fermentation products can be significant, often accounting for 20-60% of the total production cost.
IV. Visualization of Production Pathways
A. Chemical Synthesis Pathways
B. Conceptual Microbial Production Pathway
V. Economic Analysis and Comparison
Hydroformylation of Allyl Alcohol:
This pathway is characterized by high selectivity and high conversion rates, which are major economic advantages as they minimize feedstock waste and reduce separation costs.[1] The primary costs are associated with the raw materials (allyl alcohol and synthesis gas) and the rhodium-based catalyst. While rhodium is expensive, modern processes utilize highly efficient catalyst systems with long lifetimes and effective recycling protocols to minimize this cost. The process operates at moderate temperatures and pressures, and recent advancements have focused on reducing energy consumption, making it an economically favorable route for large-scale production.[1]
Reaction of Allyl Alcohol with Formaldehyde:
This route offers a simpler reactant mix but has a significantly lower reported yield of around 40.5%.[2] A major economic drawback is the use of anhydrous hydrogen fluoride as a catalyst. HF is highly corrosive and toxic, requiring specialized, and therefore more expensive, equipment and stringent safety protocols. Furthermore, the process operates at very low temperatures (-45°C), which incurs substantial energy costs for refrigeration.[2] These factors likely make this pathway less economically competitive for bulk production compared to hydroformylation.
Microbial Production:
The economic viability of a microbial pathway for 4-HBal production is currently speculative due to the lack of established high-yield processes. However, some general economic considerations for fermentative production can be outlined. The use of renewable feedstocks like sugars could be an advantage. The main economic hurdles for bioproduction are typically the fermentation titer (product concentration), yield, and productivity. Low titers lead to high downstream processing costs, which can account for a significant portion of the total production cost. For a microbial process to be competitive with the established hydroformylation route, significant advancements in metabolic engineering and fermentation technology would be required to achieve high titers and yields of 4-HBal.
VI. Conclusion
Based on the available data, the hydroformylation of allyl alcohol is the most economically viable and technically mature pathway for the large-scale production of this compound. Its high selectivity, high conversion rates, and potential for energy efficiency outweigh the cost of the rhodium catalyst, especially with effective recycling.
The reaction of allyl alcohol with formaldehyde is a less favorable alternative due to its lower yield, the hazardous nature of the hydrogen fluoride catalyst, and the high energy costs associated with low-temperature operation.
Microbial production remains a promising but currently underdeveloped alternative. While it offers the potential for using renewable feedstocks, significant research and development are needed to establish a process with the high yields and titers necessary to compete economically with the established chemical synthesis routes. For researchers in drug development and other specialty applications where smaller quantities might be needed or where a "green" production route is highly valued, further investigation into microbial pathways is warranted.
References
Safety Operating Guide
Personal protective equipment for handling 4-Hydroxybutyraldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Hydroxybutyraldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Adherence to strict safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side protection or a face shield. | To protect against splashes that can cause serious eye irritation[1][2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, tested to EN 374), a lab coat, and flame-retardant protective clothing are recommended.[2] | To prevent skin contact which can cause irritation[1][2]. |
| Respiratory Protection | Use in a well-ventilated area. If aerosol or mist formation is likely, a NIOSH-approved respirator is necessary.[2][3] | To avoid inhalation which may lead to respiratory tract irritation[1][2]. |
| Hand Protection | Wear suitable chemical protection gloves tested according to EN 374.[2] Breakthrough times for gloves can be affected by temperature and substance mixtures, so consult the glove manufacturer for specific recommendations.[2] | To prevent direct skin contact and absorption. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure a well-ventilated area, such as a chemical fume hood, is operational.[2][3] Remove all potential ignition sources from the vicinity, as the substance is highly flammable[1][2].
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in Table 1.
-
Dispensing: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge[2]. Use non-sparking tools[2][4].
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly[1]. Decontaminate all equipment used.
Storage Plan
-
Temperature: Store in a cool, dry, well-ventilated place, with a recommended storage temperature between 15–25 °C[2].
-
Container: Keep the container tightly closed and in an upright position to prevent leakage[1].
-
Incompatibilities: Store away from oxidizing substances and other incompatible materials[2].
Emergency and Disposal Plans
Immediate and appropriate responses to emergencies and proper disposal of waste are crucial.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 10-15 minutes, holding the eyelids apart. Seek immediate medical attention from an ophthalmologist.[1][2] |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, consult a physician.[1][2] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[2][4] |
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Cover drains to prevent the chemical from entering them[2]. Absorb the spill with a liquid-binding material such as sand, diatomaceous earth, or a universal binding agent[2].
-
Collection: Collect the absorbed material into a suitable, closed container for disposal[1][2].
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
This compound and its container must be disposed of as hazardous waste[2]. All disposal activities must be in strict accordance with local, regional, national, and international regulations[1][2]. Do not allow the substance to enter drains or surface water[1][2].
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for safely handling this compound, incorporating critical safety checkpoints at each stage.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
